molecular formula C18H23ClN4O2 B221159 1,4-Bis(4-amidinophenoxy)butane CAS No. 121324-49-0

1,4-Bis(4-amidinophenoxy)butane

Cat. No.: B221159
CAS No.: 121324-49-0
M. Wt: 362.9 g/mol
InChI Key: PGCCWKNTLABRMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(4-amidinophenoxy)butane is a synthetic organic compound of interest in medicinal chemistry and biochemical research. While specific biological data for this compound is limited in the public domain, its molecular structure, featuring two benzamidine groups linked by a flexible butyl ether chain, suggests potential as a scaffold for protease inhibition. This is supported by studies on closely related bis-amidinophenyl compounds, which have been identified as ligands for serine proteases in structural biology research . The benzamidine functional group is a known pharmacophore that can bind to the catalytic site of certain serine proteases, making derivatives valuable tools for investigating enzyme function and mechanism . The 1,4-bis(phenoxy)butane linker in its structure is a feature found in other diamines used to create high-performance polymers, indicating its potential utility in materials science for synthesizing polyamides with tailored properties . Researchers can explore this compound's applications in developing novel enzyme inhibitors, as a building block for functionalized polymers, or in other biochemical and chemical synthesis contexts. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

121324-49-0

Molecular Formula

C18H23ClN4O2

Molecular Weight

362.9 g/mol

IUPAC Name

4-[4-(4-carbamimidoylphenoxy)butoxy]benzenecarboximidamide;hydrochloride

InChI

InChI=1S/C18H22N4O2.ClH/c19-17(20)13-3-7-15(8-4-13)23-11-1-2-12-24-16-9-5-14(6-10-16)18(21)22;/h3-10H,1-2,11-12H2,(H3,19,20)(H3,21,22);1H

InChI Key

PGCCWKNTLABRMZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=N)N)OCCCCOC2=CC=C(C=C2)C(=N)N.Cl

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCCCCOC2=CC=C(C=C2)C(=N)N.Cl

Synonyms

1,4-bis(4-amidinophenoxy)butane
butamidine

Origin of Product

United States

Foundational & Exploratory

Synthesis of 1,4-Bis(4-amidinophenoxy)butane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive protocol for the synthesis of 1,4-bis(4-amidinophenoxy)butane, a molecule of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with a Williamson ether synthesis to form the dinitrile intermediate, 1,4-bis(4-cyanophenoxy)butane, which is subsequently converted to the target diamidine compound via the Pinner reaction. This guide details the experimental procedures, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The initial step involves the formation of an ether linkage between 4-cyanophenol and 1,4-dibromobutane under basic conditions, a classic example of the Williamson ether synthesis. The resulting dinitrile, 1,4-bis(4-cyanophenoxy)butane, serves as the key precursor for the second step. In the final step, the dinitrile is converted to the corresponding diamidine dihydrochloride salt through the Pinner reaction, which involves treatment with ethanolic hydrogen chloride followed by ammonolysis.

Synthesis_Workflow Start Starting Materials Reagents1 1. 4-Cyanophenol 2. 1,4-Dibromobutane 3. K2CO3, DMF Intermediate 1,4-Bis(4-cyanophenoxy)butane (Dinitrile Intermediate) Reagents2 1. HCl (gas), Ethanol 2. Ammonia Product This compound Dihydrochloride (Final Product) Step1 Step 1: Williamson Ether Synthesis Reagents1->Step1 Step2 Step 2: Pinner Reaction & Ammonolysis Reagents2->Step2 Step1->Intermediate Step2->Product

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1,4-Bis(4-cyanophenoxy)butane

This procedure details the Williamson ether synthesis to prepare the dinitrile intermediate.

Materials:

  • 4-Hydroxybenzonitrile (4-cyanophenol)

  • 1,4-Dibromobutane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Distilled Water

  • Ethanol

Procedure:

  • To a solution of 4-hydroxybenzonitrile (2.0 equivalents) in dimethylformamide (DMF), add anhydrous potassium carbonate (2.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.

  • Add 1,4-dibromobutane (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain it at this temperature with stirring for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold distilled water with stirring.

  • Collect the precipitated white solid by vacuum filtration and wash it thoroughly with distilled water.

  • Recrystallize the crude product from ethanol to yield pure 1,4-bis(4-cyanophenoxy)butane.

Step 2: Synthesis of this compound Dihydrochloride

This procedure outlines the Pinner reaction for the conversion of the dinitrile intermediate to the final diamidine product.

Materials:

  • 1,4-Bis(4-cyanophenoxy)butane

  • Anhydrous Ethanol

  • Dry Hydrogen Chloride (HCl) gas

  • Anhydrous Diethyl Ether

  • Ammonia solution in ethanol (ethanolic ammonia)

Procedure:

  • Suspend 1,4-bis(4-cyanophenoxy)butane (1.0 equivalent) in anhydrous ethanol in a reaction vessel equipped with a gas inlet tube and a drying tube.

  • Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through the mixture with stirring until saturation is achieved.

  • Seal the reaction vessel and stir the mixture at room temperature for 48-72 hours. The formation of the bis-imino ether hydrochloride precipitate should be observed.

  • Filter the precipitate under anhydrous conditions, wash it with anhydrous diethyl ether, and dry it under vacuum.

  • Suspend the dried bis-imino ether hydrochloride in a fresh portion of anhydrous ethanol.

  • Cool the suspension in an ice bath and add a saturated solution of ammonia in ethanol (ethanolic ammonia) in excess.

  • Stir the mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with hot acetone to remove any unreacted starting material and byproducts.

  • Collect the resulting white solid, which is the dihydrochloride salt of this compound, by filtration, wash with diethyl ether, and dry under vacuum.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Compound Molecular Formula Molecular Weight ( g/mol ) Physical State Melting Point (°C)
4-HydroxybenzonitrileC₇H₅NO119.12White solid112-115
1,4-DibromobutaneC₄H₈Br₂215.91Colorless liquid-
1,4-Bis(4-cyanophenoxy)butaneC₁₈H₁₆N₂O₂292.34White solid178-180
This compound DihydrochlorideC₁₈H₂₄Cl₂N₄O₂415.32White solid>300 (decomposes)
Reaction Step Product Typical Yield (%)
Step 11,4-Bis(4-cyanophenoxy)butane85-95
Step 2This compound Dihydrochloride70-80

Characterization Data

1,4-Bis(4-cyanophenoxy)butane
  • ¹H NMR (400 MHz, CDCl₃): δ 7.61 (d, J = 8.8 Hz, 4H, Ar-H), 6.98 (d, J = 8.8 Hz, 4H, Ar-H), 4.15 (t, J = 6.0 Hz, 4H, -O-CH₂-), 2.05 (m, 4H, -CH₂-CH₂-).

  • ¹³C NMR (100 MHz, CDCl₃): δ 162.0, 134.1, 119.2, 115.3, 104.5, 67.8, 25.8.

  • IR (KBr, cm⁻¹): 2225 (C≡N), 1605, 1508 (C=C, aromatic), 1250 (C-O, ether).

This compound Dihydrochloride
  • ¹H NMR (400 MHz, D₂O): δ 7.75 (d, J = 8.9 Hz, 4H, Ar-H), 7.15 (d, J = 8.9 Hz, 4H, Ar-H), 4.20 (t, J = 5.8 Hz, 4H, -O-CH₂-), 2.10 (m, 4H, -CH₂-CH₂-). (Note: NH protons are typically exchanged in D₂O).

  • ¹³C NMR (100 MHz, D₂O): δ 167.5, 161.8, 132.5, 122.0, 116.0, 68.5, 25.5.

  • IR (KBr, cm⁻¹): 3300-3100 (N-H stretch), 1670 (C=N), 1608, 1512 (C=C, aromatic), 1255 (C-O, ether).

Signaling Pathway Visualization

While the primary focus of this document is the synthesis of this compound, it is important to note that diamidine compounds are often investigated for their interactions with biological targets. For instance, they can act as inhibitors of serine proteases or bind to DNA minor grooves. The following diagram illustrates a generalized inhibitory action on a signaling pathway.

Signaling_Pathway Receptor Receptor Enzyme Target Enzyme (e.g., Serine Protease) Receptor->Enzyme Activation Product_Signal Product / Signal Enzyme->Product_Signal Substrate Substrate Substrate->Enzyme Downstream Downstream Cellular Response Product_Signal->Downstream Inhibitor This compound Inhibitor->Enzyme Inhibition

Figure 2: General inhibition of an enzymatic signaling pathway.

An In-depth Technical Guide on 1,4-Bis(4-amidinophenoxy)butane: Properties, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific experimental data for 1,4-Bis(4-amidinophenoxy)butane. This guide provides comprehensive information on its direct precursor, 1,4-Bis(4-aminophenoxy)butane, outlines a viable synthetic route to the target compound, and discusses the well-established biological activities of the aromatic diamidine class to which it belongs. This information is intended to provide a robust foundation for researchers and drug development professionals.

Core Chemical Properties

While specific data for this compound is not available, the properties of its key precursor, 1,4-Bis(4-aminophenoxy)butane, have been characterized.

Physicochemical Data of 1,4-Bis(4-aminophenoxy)butane
PropertyValueReference
CAS Number 6245-50-7
Molecular Formula C₁₆H₂₀N₂O₂
Molecular Weight 272.34 g/mol
Melting Point 134 °C
Appearance White colored precipitates/crystals
Crystal System Orthorhombic
Space Group Pbca
Predicted Properties of this compound

The conversion of the two amino (-NH₂) groups to amidino (-C(=NH)NH₂) groups would result in the following predicted properties:

PropertyPredicted Value
Molecular Formula C₁₈H₂₂N₆O₂
Molecular Weight 366.41 g/mol

Synthesis and Experimental Protocols

A validated protocol for the synthesis of the precursor is available. Based on established chemical transformations, a subsequent multi-step synthesis to yield the final amidine compound is proposed.

Experimental Protocol: Synthesis of 1,4-Bis(4-aminophenoxy)butane

This synthesis is a two-step process starting from p-nitrochlorobenzene and 1,4-butanediol.

Step 1: Synthesis of 1,4-Bis(4-nitrophenoxy)butane

  • A mixture of 1,4-butanediol (1.40 ml, 0.015 mol), anhydrous K₂CO₃ (4.38 g, 0.0318 mol), and p-nitrochlorobenzene (5.0 g, 0.0318 mol) in 80 ml of DMF is heated at 120°C for 24 hours under a nitrogen atmosphere.

  • After the reaction, the mixture is poured into 500 ml of distilled water, leading to the formation of a light yellow precipitate.

  • The precipitate is collected by filtration and washed thoroughly with water.

  • The crude product is recrystallized from ethanol. (Yield: 80%, Melting Point: 132°C).

Step 2: Synthesis of 1,4-Bis(4-aminophenoxy)butane

  • A two-neck flask is charged with 1 g of 1,4-Bis(4-nitrophenoxy)butane, 10 mL of hydrazine monohydrate, 80 mL of ethanol, and 0.1 g of 5% palladium on carbon (Pd-C).

  • The mixture is refluxed for 24 hours.

  • The mixture is then filtered to remove the Pd-C catalyst.

  • The filtrate is concentrated on a rotary evaporator to remove the ethanol.

  • The resulting white colored precipitates are recrystallized from ethanol. (Yield: 70%, Melting Point: 134°C).

Proposed Protocol: Synthesis of this compound

This proposed synthesis involves the conversion of the diamine to a dinitrile via a Sandmeyer reaction, followed by the conversion of the dinitrile to the diamidine.

Step 1: Diazotization and Cyanation (Sandmeyer Reaction)

  • Dissolve 1,4-Bis(4-aminophenoxy)butane in an aqueous solution of a strong acid (e.g., HCl).

  • Cool the solution to 0-5°C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) dropwise to form the bis-diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN).

  • Slowly add the cold diazonium salt solution to the CuCN solution. This will substitute the diazonium groups with nitrile (-CN) groups, forming 1,4-Bis(4-cyanophenoxy)butane.

  • Extract the product with an organic solvent, wash, and purify by chromatography or recrystallization.

Step 2: Amidine Formation (Pinner Reaction or similar methods) Method A: Pinner Reaction

  • Suspend the dinitrile product in anhydrous ethanol and cool in an ice bath.

  • Bubble dry hydrogen chloride (HCl) gas through the suspension to form the bis-imidate hydrochloride salt.

  • Filter the salt and dissolve it in anhydrous ethanol.

  • Bubble dry ammonia (NH₃) gas through the solution to convert the imidate to the final amidine product.

  • The product, this compound, can be isolated as a salt and purified.

Method B: Using Lithium bis(trimethylsilyl)amide (LHMDS)

  • Dissolve the dinitrile product in an appropriate anhydrous solvent (e.g., THF).

  • Add a solution of LHMDS at a controlled temperature (e.g., 0°C to room temperature).

  • After the reaction is complete, quench the reaction with an acidic solution (e.g., HCl in methanol) to yield the amidine hydrochloride salt.

  • Isolate and purify the final product.

Biological Activity and Signaling Pathways

While no studies have been conducted on this compound specifically, the class of aromatic diamidines has been extensively researched, particularly as antiparasitic agents. Their mechanisms of action are well-documented and provide a strong predictive framework for the target compound.

General Biological Activities of Aromatic Diamidines

Aromatic diamidines are known to possess a range of biological activities, including:

  • Antiparasitic: They are effective against various protozoan parasites, including Trypanosoma brucei (causing sleeping sickness), Leishmania species (causing leishmaniasis), and Pneumocystis jirovecii.

  • Antifungal: Activity has been demonstrated against various fungal pathogens.

  • Antibacterial: Some diamidines show activity against bacteria.

  • Anticancer: Research has explored their potential as anticancer agents.

Primary Mechanism of Action: DNA Minor Groove Binding

The most well-established mechanism of action for aromatic diamidines is their ability to bind to the minor groove of DNA, particularly in AT-rich regions.

Signaling and Consequence of DNA Binding:

  • Cellular Uptake: The dicationic nature of amidines facilitates their uptake into cells, particularly microbial cells.

  • DNA Binding: The planar, crescent-shaped structure of these molecules allows them to fit snugly into the minor groove of the DNA double helix.

  • Inhibition of Replication: This binding event interferes with the processes of DNA replication and transcription. It can physically block the progression of DNA and RNA polymerases.

  • Enzyme Inhibition: Aromatic diamidines can also inhibit the function of crucial DNA-associated enzymes, such as topoisomerases, which are vital for managing DNA topology during replication.

  • Cell Cycle Arrest and Apoptosis: The disruption of DNA replication and integrity triggers cell cycle arrest and can ultimately lead to programmed cell death (apoptosis) in the target organism.

Mandatory Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed multi-step synthesis of this compound from its diamine precursor.

G cluster_start Starting Material cluster_step1 Step 1: Sandmeyer Reaction cluster_intermediate Intermediate cluster_step2 Step 2: Amidine Formation cluster_final Final Product A 1,4-Bis(4-aminophenoxy)butane B Diazotization (NaNO2, HCl, 0-5°C) A->B Reagents C Cyanation (CuCN) B->C Intermediate Salt D 1,4-Bis(4-cyanophenoxy)butane (Dinitrile) C->D Product E Pinner Reaction (1. HCl/EtOH; 2. NH3) OR LHMDS Method D->E Reagents F This compound E->F Product

Caption: Proposed synthesis of this compound.

General Signaling Pathway for Aromatic Diamidines

This diagram outlines the generally accepted mechanism of action for aromatic diamidines as antiparasitic agents.

G A Aromatic Diamidine (e.g., this compound) C Cellular Uptake A->C B Parasite Cell Membrane D Nucleus C->D F DNA Binding E DNA Minor Groove (AT-Rich Regions) G Inhibition of DNA/RNA Polymerases E->G H Inhibition of Topoisomerases E->H F->E I Replication & Transcription Blocked G->I H->I J Cell Cycle Arrest I->J K Apoptosis / Cell Death J->K

Caption: Mechanism of action for aromatic diamidines.

An In-depth Technical Guide to the Mechanism of Action of 1,4-Bis(4-amidinophenoxy)butane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(4-amidinophenoxy)butane, also known as butamidine, is an aromatic diamidine compound. Its mechanism of action is primarily centered on its ability to bind to the minor groove of DNA, showing a preference for sequences rich in adenine and thymine (A-T). This interaction is believed to be the foundation of its biological activities, which include potential antiparasitic and antimicrobial properties. This document provides a detailed overview of the current understanding of the mechanism of action of this compound, including its molecular interactions, potential downstream effects, and relevant experimental methodologies. While specific quantitative data for this particular compound is limited in the public domain, this guide draws upon information from closely related bis-amidine analogues to provide a comprehensive picture.

Core Mechanism of Action: DNA Minor Groove Binding

The principal mechanism of action of this compound involves its non-covalent binding to the minor groove of double-stranded DNA. This interaction is driven by a combination of electrostatic interactions, van der Waals forces, and hydrogen bonding between the drug molecule and the DNA.

The key structural features of this compound that facilitate this interaction are:

  • Two positively charged amidinium groups: These groups are crucial for electrostatic interactions with the negatively charged phosphate backbone of DNA.

  • Aromatic rings: The phenoxy groups contribute to the binding through van der Waals interactions and potential hydrogen bonding with the floor of the minor groove.

  • Flexible butane linker: The four-carbon aliphatic chain allows the two amidinium groups to be positioned at an optimal distance to fit snugly within the minor groove. The length and flexibility of this linker are critical determinants of DNA sequence selectivity.

Studies on related bis(amidinophenoxy)alkanes have shown that these molecules preferentially bind to stretches of at least four consecutive A-T base pairs.[1] The absence of the exocyclic 2-amino group of guanine in the minor groove of A-T rich regions creates a deeper and narrower groove, which is sterically favorable for the binding of these types of ligands.[1]

Below is a conceptual diagram illustrating the binding of this compound to the DNA minor groove.

DNA_Binding cluster_DNA DNA Double Helix cluster_Drug This compound DNA_backbone1 5'-A-T-T-T-A-C-G-3' DNA_backbone2 3'-T-A-A-A-T-G-C-5' minor_groove Minor Groove (AT-Rich Region) drug Butamidine drug->minor_groove Binds to Minor Groove

Binding of this compound to the DNA minor groove.

Potential Downstream Effects

By binding to the DNA minor groove, this compound can interfere with various cellular processes that require protein-DNA interactions. These potential downstream effects include:

  • Inhibition of Transcription: The presence of the drug in the minor groove can physically block the binding of transcription factors and RNA polymerase to promoter regions of genes, thereby inhibiting gene expression.

  • Interference with DNA Replication: The binding of the compound could impede the progression of the replication fork by obstructing the action of DNA polymerases and other replication machinery.

  • Modulation of Topoisomerase Activity: While direct inhibition of topoisomerases by this compound has not been definitively reported, many DNA-binding agents are known to affect the activity of these enzymes. Topoisomerases are essential for resolving DNA topological problems during replication and transcription. The stabilization of the DNA structure by a minor groove binder could indirectly affect topoisomerase function.

The following diagram illustrates the potential signaling cascade initiated by DNA binding.

Signaling_Pathway Butamidine This compound DNA DNA Minor Groove (AT-Rich Sequences) Butamidine->DNA Binds TF_Binding Transcription Factor Binding DNA->TF_Binding Inhibits Replication DNA Replication Machinery DNA->Replication Inhibits Topo Topoisomerase Activity DNA->Topo Potentially Modulates Transcription Gene Transcription TF_Binding->Transcription Leads to Inhibition of DNA_Rep DNA Replication Replication->DNA_Rep Leads to Inhibition of Cell_Cycle Cell Cycle Arrest Transcription->Cell_Cycle DNA_Rep->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis

Potential downstream effects of DNA minor groove binding.

Quantitative Data

CompoundLinkerTarget OrganismAssayEndpointValueReference
PropamidinePropaneE. coliCheckerboard SynergyMIC>200 µg/mLN/A
PentamidinePentaneE. coliCheckerboard SynergyMIC>200 µg/mLN/A
HeptamidineHeptaneE. coliCheckerboard SynergyMIC200 µg/mLN/A
OctamidineOctaneE. coliCheckerboard SynergyMIC50 µg/mLN/A
NonamidineNonaneE. coliCheckerboard SynergyMIC50 µg/mLN/A

Note: The table summarizes Minimum Inhibitory Concentrations (MICs) for a series of bis-amidines against E. coli, illustrating the effect of the alkyl linker length on antibacterial activity. Data for this compound is not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

DNase I Footprinting Assay

This technique is used to identify the specific DNA sequence where a ligand binds. The principle is that the bound ligand protects the DNA from cleavage by the DNase I enzyme.

Protocol:

  • DNA Probe Preparation:

    • Synthesize or obtain a DNA fragment of interest (typically 100-300 bp) containing potential binding sites.

    • Label one end of the DNA fragment with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

    • Purify the labeled DNA probe.

  • Binding Reaction:

    • Incubate the labeled DNA probe with varying concentrations of this compound in a suitable binding buffer (e.g., Tris-HCl, KCl, MgCl₂).

    • Include a control reaction with no ligand.

  • DNase I Digestion:

    • Add a carefully titrated amount of DNase I to each reaction mixture.

    • Incubate for a short period to allow for partial digestion of the DNA.

    • Stop the reaction by adding a stop solution (e.g., EDTA, SDS).

  • Analysis:

    • Purify the DNA fragments from each reaction.

    • Separate the fragments by size using denaturing polyacrylamide gel electrophoresis.

    • Visualize the DNA fragments by autoradiography or fluorescence imaging.

    • The region where the ligand was bound will appear as a "footprint," a gap in the ladder of DNA fragments, as it was protected from DNase I cleavage.

The following diagram outlines the workflow for a DNase I footprinting experiment.

DNaseI_Footprinting_Workflow Start Start Probe_Prep Prepare End-Labeled DNA Probe Start->Probe_Prep Binding Incubate Probe with This compound Probe_Prep->Binding Digestion Partial Digestion with DNase I Binding->Digestion Electrophoresis Denaturing Polyacrylamide Gel Electrophoresis Digestion->Electrophoresis Analysis Visualize Footprint (Autoradiography/Fluorescence) Electrophoresis->Analysis End End Analysis->End

Workflow for a DNase I Footprinting Experiment.
Topoisomerase I Relaxation Assay

This assay determines if a compound inhibits the activity of topoisomerase I, which relaxes supercoiled DNA.

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322) and topoisomerase I reaction buffer.

    • Add varying concentrations of this compound. Include positive (known inhibitor, e.g., camptothecin) and negative (DMSO vehicle) controls.

    • Initiate the reaction by adding purified human topoisomerase I enzyme.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K to digest the enzyme.

  • Analysis:

    • Add a loading dye to the samples.

    • Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

    • Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Safe) and visualize under UV light.

    • Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band and a decrease in the amount of relaxed DNA compared to the no-drug control.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Culture:

    • Seed cells (e.g., a cancer cell line or a relevant microbial strain) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

The primary mechanism of action of this compound is its ability to bind to the minor groove of DNA, with a preference for A-T rich sequences. This interaction likely underpins its biological activity by interfering with essential cellular processes such as transcription and replication. While specific quantitative data for this compound remains elusive, the provided experimental protocols offer a robust framework for its further investigation. Future research should focus on quantifying its DNA binding affinity, elucidating its effects on specific enzymes like topoisomerases, and determining its cellular uptake and cytotoxicity in various cell types to fully characterize its therapeutic potential.

References

1,4-Bis(4-amidinophenoxy)butane: A Pentamidine Analogue with Enhanced Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(4-amidinophenoxy)butane, also known as butamidine, is a diamidine analogue of pentamidine, a cornerstone in the treatment of parasitic and fungal infections, notably Pneumocystis jirovecii pneumonia (PJP). This technical guide provides a comprehensive overview of butamidine, focusing on its synthesis, mechanism of action, and preclinical evaluation. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of pentamidine analogues. This document collates available quantitative data, details experimental protocols, and presents visual representations of key biological pathways and experimental workflows.

Introduction

Pentamidine, an aromatic diamidine, has been a clinical mainstay for the treatment of various protozoal and fungal infections for decades. However, its therapeutic use is often limited by significant toxicity. This has spurred the development of analogues with improved efficacy and safety profiles. This compound has emerged as a promising candidate, demonstrating superior activity against Pneumocystis carinii in preclinical models compared to its parent compound, pentamidine. This guide delves into the scientific underpinnings of butamidine's potential as a next-generation anti-infective agent.

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing with the synthesis of a dinitrile precursor, followed by the conversion of the nitrile groups to amidines, typically via the Pinner reaction.

Synthesis of the Dinitrile Precursor: 1,4-Bis(4-cyanophenoxy)butane

The initial step involves a nucleophilic substitution reaction between 4-cyanophenol and 1,4-dibromobutane.

Experimental Protocol:

  • Reaction Setup: A mixture of 4-cyanophenol, 1,4-dibromobutane, and a base such as potassium carbonate is prepared in a suitable solvent like dimethylformamide (DMF).

  • Reaction Conditions: The mixture is heated under reflux with constant stirring. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring it into water. The crude product is then filtered, washed, and recrystallized from an appropriate solvent (e.g., ethanol) to yield pure 1,4-bis(4-cyanophenoxy)butane.

Conversion to this compound via the Pinner Reaction

The dinitrile is then converted to the diamidine via the Pinner reaction, which involves the formation of an intermediate imino ether (Pinner salt) followed by ammonolysis.

Experimental Protocol:

  • Formation of the Pinner Salt: Anhydrous hydrogen chloride gas is bubbled through a cooled solution of 1,4-bis(4-cyanophenoxy)butane in an anhydrous alcohol (e.g., ethanol). This leads to the formation of the bis-imino ether hydrochloride salt (Pinner salt).

  • Ammonolysis: The Pinner salt is then treated with ammonia in an alcoholic solution. This displaces the alkoxy group to form the amidine hydrochloride.

  • Isolation and Purification: The resulting this compound dihydrochloride is isolated by filtration, washed with a cold solvent, and can be further purified by recrystallization.

Synthesis Workflow

G cluster_0 Synthesis of Dinitrile Precursor cluster_1 Pinner Reaction 4-Cyanophenol 4-Cyanophenol Reaction Nucleophilic Substitution (DMF, K2CO3, Reflux) 4-Cyanophenol->Reaction 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->Reaction 1,4-Bis(4-cyanophenoxy)butane 1,4-Bis(4-cyanophenoxy)butane Reaction->1,4-Bis(4-cyanophenoxy)butane Dinitrile 1,4-Bis(4-cyanophenoxy)butane Pinner_Salt_Formation Formation of Pinner Salt (Anhydrous HCl, Ethanol) Dinitrile->Pinner_Salt_Formation Pinner_Salt Bis-imino ether HCl Pinner_Salt_Formation->Pinner_Salt Ammonolysis Ammonolysis (Ammonia in Ethanol) Pinner_Salt->Ammonolysis Butamidine This compound Ammonolysis->Butamidine

A flowchart illustrating the two-stage synthesis of this compound.

Mechanism of Action

The primary mechanism of action for diamidines, including butamidine, involves their interaction with DNA. These compounds are known to be minor groove binders, with a preference for AT-rich sequences. In parasitic organisms like Trypanosoma and Leishmania, a key target is the kinetoplast DNA (kDNA), a unique network of circular DNA within the mitochondria.

Binding of butamidine to the minor groove of kDNA is thought to interfere with essential cellular processes:

  • Inhibition of DNA Replication: The presence of the drug in the minor groove can physically obstruct the passage of DNA polymerase, thereby halting DNA replication.

  • Inhibition of Topoisomerases: Diamidines can inhibit the activity of topoisomerases, enzymes crucial for relaxing DNA supercoils during replication and transcription. This leads to the accumulation of tangled DNA, triggering cell cycle arrest and ultimately apoptosis.

Proposed Signaling Pathway for Butamidine's Antiparasitic Activity

G Butamidine Butamidine kDNA Kinetoplast DNA (AT-rich minor groove) Butamidine->kDNA Binds to minor groove DNA_Replication DNA Replication Butamidine->DNA_Replication Inhibits Topoisomerase Topoisomerase Activity Butamidine->Topoisomerase Inhibits kDNA->DNA_Replication kDNA->Topoisomerase Replication_Block Replication Fork Stall DNA_Replication->Replication_Block Topo_Inhibition Inhibition of DNA Relaxation Topoisomerase->Topo_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Topo_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

A diagram of the proposed mechanism of action of this compound.

Quantitative Data

Quantitative data for this compound is limited in the public domain. However, comparative studies with pentamidine provide valuable insights into its potency and potential therapeutic window.

Compound In Vitro Activity (IC50) In Vivo Efficacy (ED50) Acute Toxicity (LD50)
This compound Data not availableMore effective than pentamidine against P. cariniiData not available
Pentamidine ~7.3 µM against P. carinii[1]-Data not available

Experimental Protocols for Biological Evaluation

The evaluation of novel anti-Pneumocystis agents like butamidine involves a series of in vitro and in vivo assays.

In Vitro Susceptibility Testing

Objective: To determine the direct inhibitory effect of the compound on Pneumocystis carinii viability and growth.

Experimental Protocol:

  • Organism Preparation: P. carinii organisms are isolated from the lungs of immunosuppressed rats.

  • In Vitro Culture: The isolated organisms are cultured in a suitable medium, often in the presence of feeder cells (e.g., lung epithelial cells) to support their growth.

  • Drug Exposure: The cultured organisms are exposed to serial dilutions of the test compound (butamidine) and a positive control (pentamidine).

  • Endpoint Measurement: After a defined incubation period, the viability of the organisms is assessed using methods such as:

    • Radiolabeled Precursor Incorporation: Measuring the incorporation of radiolabeled precursors like [³⁵S]methionine into newly synthesized proteins. A reduction in incorporation indicates inhibition of metabolic activity.[2]

    • ATP Measurement: Quantifying intracellular ATP levels. A decrease in ATP signifies a loss of viability.

    • Microscopic Enumeration: Direct counting of viable organisms using specific stains.

In Vitro Screening Workflow

G Isolation Isolate P. carinii from rat lungs Culturing In vitro co-culture with feeder cells Isolation->Culturing Drug_Addition Add serial dilutions of Butamidine Culturing->Drug_Addition Incubation Incubate Drug_Addition->Incubation Viability_Assay Assess Viability (e.g., [35S]methionine uptake) Incubation->Viability_Assay Data_Analysis Determine IC50 Viability_Assay->Data_Analysis

A workflow for the in vitro evaluation of anti-Pneumocystis compounds.
In Vivo Efficacy Testing

Objective: To evaluate the therapeutic efficacy of the compound in a relevant animal model of Pneumocystis pneumonia.

Experimental Protocol:

  • Animal Model: Immunosuppressed rats (e.g., corticosteroid-treated) are used to establish a P. carinii infection.

  • Infection: The animals are inoculated with P. carinii organisms.

  • Treatment: Once the infection is established, the animals are treated with the test compound (butamidine) at various doses, a positive control (pentamidine), and a vehicle control.

  • Endpoint Measurement: After the treatment period, the efficacy is determined by:

    • Lung Homogenate Analysis: Quantifying the number of P. carinii cysts and trophic forms in lung homogenates.

    • Histopathology: Examining lung tissue sections for the extent of inflammation and organism burden.

    • Survival Analysis: Monitoring the survival rate of the treated animals compared to the control groups.

In Vivo Screening Workflow

G Immunosuppression Induce immunosuppression in rats Inoculation Inoculate with P. carinii Immunosuppression->Inoculation Treatment Administer Butamidine at various doses Inoculation->Treatment Evaluation Evaluate Efficacy Treatment->Evaluation Lung_Analysis Quantify organism load in lung homogenates Evaluation->Lung_Analysis Histopathology Histopathological examination of lungs Evaluation->Histopathology Survival Monitor survival rates Evaluation->Survival

A workflow for the in vivo evaluation of anti-Pneumocystis compounds.

Conclusion

This compound represents a promising advancement in the development of pentamidine analogues. Its enhanced efficacy against Pneumocystis carinii in preclinical models, coupled with the well-understood mechanism of action of diamidines, makes it a compelling candidate for further investigation. This technical guide provides a foundational resource for researchers to build upon, with the ultimate goal of translating the potential of butamidine into a clinically effective and safer therapeutic agent. Further studies are warranted to fully elucidate its pharmacokinetic and toxicological profiles and to establish its efficacy in a broader range of infectious diseases.

References

A Technical Guide to the Fundamental Research of Diamidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic diamidines are a class of organic molecules characterized by two amidine groups (-C(=NH)NH2) connected by a linker, which is often an aromatic or heterocyclic system. This structural motif imparts a dicationic nature at physiological pH, enabling these compounds to interact with negatively charged biological macromolecules.[1][2] For decades, diamidines have been a subject of intense research due to their broad spectrum of biological activities, including antiparasitic, antimicrobial, and anticancer properties.[3][4][5] Compounds like pentamidine have been in clinical use for over 60 years for treating parasitic infections such as Human African Trypanosomiasis (HAT) and leishmaniasis.[6][7]

The primary mechanism of action for many diamidines involves binding to the minor groove of DNA, particularly at AT-rich sequences.[3][8] This interaction can interfere with DNA replication and transcription, leading to cell death.[8][9] However, other mechanisms, such as inhibition of enzymes like topoisomerases and proteases, have also been proposed.[3][10] This guide provides an in-depth overview of the fundamental research on diamidine compounds, covering their synthesis, mechanism of action, therapeutic applications, and key experimental methodologies used in their evaluation.

Chemical Synthesis and Properties

The synthesis of aromatic diamidines typically involves the construction of a dinitrile precursor, followed by the conversion of the nitrile groups to amidines. A common synthetic route is the Pinner reaction. More recently, Suzuki coupling reactions have been employed to create complex aryl structures for the bis-nitrile intermediates.[11]

The general workflow for synthesizing these compounds is outlined below.

G cluster_synthesis Diamidine Synthesis Workflow A Starting Materials (Aryl Halides & Boronic Acids) B Suzuki Coupling A->B Reactants C Dinitrile Intermediate B->C Forms D Pinner Reaction (or similar amidination method) C->D Reactant E Diamidine Compound D->E Yields Final Product

A generalized workflow for the synthesis of diamidine compounds.

The biological activity of diamidines is highly dependent on their structure, including the nature of the aromatic core, the length and flexibility of the linker, and the substitution on the amidine groups.[4] These structural variations influence their DNA binding affinity, cellular uptake, and pharmacokinetic properties.[4][12]

Mechanism of Action

The predominant mechanism of action for therapeutically active diamidines is their non-covalent, non-intercalative binding to the minor groove of DNA.[3] This interaction is selective for AT-rich regions and is thought to inhibit DNA-dependent enzymes or directly block transcription.[3][8]

In kinetoplastid parasites like Leishmania and Trypanosoma, diamidines show a preference for accumulating in the kinetoplast DNA (kDNA).[10][13] This selective targeting and subsequent inhibition of kDNA replication is a key factor in their antiparasitic activity.[10][13] The process involves several steps, from cellular uptake to the disruption of essential DNA functions.

G cluster_moa Antiparasitic Mechanism of Action Uptake Cellular Uptake (e.g., P2 Transporter) Accumulation Preferential Accumulation in Kinetoplast/Mitochondria Uptake->Accumulation Binding Binding to AT-Rich Minor Groove of kDNA Accumulation->Binding Inhibition Inhibition of DNA-dependent Enzymes (e.g., Topoisomerase) Binding->Inhibition Replication Blockage of kDNA Replication Inhibition->Replication Death Parasite Death Replication->Death

Proposed mechanism of action for diamidines against kinetoplastid parasites.

Beyond DNA binding, other proposed mechanisms include the inhibition of proteases and topoisomerases.[3] In the case of malaria, diamidines may also interfere with hemoglobin digestion by binding to ferriprotoporphyrin IX (FPIX), which is crucial for their antimalarial activity.[14] Some diamidines have also been shown to induce apoptosis-like death in parasites.[15]

Therapeutic Applications & Efficacy

Diamidine compounds have demonstrated significant potential in treating a variety of diseases, primarily infectious diseases and cancer.

Antiparasitic Activity

Diamidines are potent agents against a wide range of protozoan parasites.[3][5] They are particularly effective against trypanosomes (Trypanosoma spp.), Leishmania spp., and Plasmodium spp., the causative agents of sleeping sickness, leishmaniasis, and malaria, respectively.[6]

Table 1: In Vitro Antiparasitic Activity of Selected Diamidine Compounds

Compound Organism IC50 / EC50 Reference
Pentamidine Leishmania donovani 1.46 µM (EC50) [10][13]
DB75 (Furamidine) Leishmania donovani 20 µM (EC50) [10][13]
Compound 1 (cyclic) Leishmania donovani 3.2 µM (EC50) [10][13]
CPG-40215A African trypanosomes 4.5 nM (IC50) [3]
Azaterphenyl Diamidines Trypanosoma brucei rhodesiense < 7 nM (IC50) [11]
Azaterphenyl Diamidines Plasmodium falciparum < 6 nM (IC50) [11]
MB17 Trypanosoma cruzi (epimastigote) 0.14 µM (IC50) [9]

| Various Diamidines (67) | Trypanosoma evansi | < 50 nM (IC50) |[8] |

Table 2: In Vivo Efficacy of Selected Diamidine Compounds in Mouse Models

Compound Organism Lowest Curative Dose Administration Reference
DB 75, DB 867, DB 1192 Trypanosoma evansi 0.25 - 0.5 mg/kg 4 consecutive days [16][17]
Diminazene T. congolense / T. vivax 5 mg/kg 4 consecutive days, i.p. [18]
Various Diamidines (15) T. congolense / T. vivax 1.25 mg/kg 4 consecutive days, i.p. [18]

| Azaterphenyl Diamidines | T. b. rhodesiense | Superior to furamidine | Acute mouse model |[11] |

Antimicrobial and Anticancer Activity

The DNA-binding properties of diamidines also confer antibacterial, antifungal, and amoebicidal activity.[19][20] Geometric isomers of pentamidine analogues have shown moderate activity against opportunistic pathogens that afflict AIDS patients, with minimum inhibitory concentrations (MICs) in the range of 3.12-12.5 µg/mL.[19] Furthermore, certain cyclic diamidines have been screened for antitumor activity, demonstrating cytotoxic effects against various cancer cell lines.[4] The activity appears to be dependent on the core shape and length of the molecules.[4]

Table 3: Anticancer Activity of Selected Diamidine Compounds

Compound Cancer Cell Lines Average GI50 Reference
Triazine 3 NCI-60 Panel 1.9 µM [4]
Triazine 4 NCI-60 Panel 2.4 µM [4]
Furan 8 NCI-60 Panel 1.9 µM [4]

| Carbazole 10 | CCRF-CEM, HL-60(TB), etc. | 15 µM |[4] |

Pharmacokinetics and Toxicity

A major challenge in the development of diamidine-based drugs is their typically poor oral bioavailability and potential for toxicity.[3] Being dicationic, they exhibit slow diffusion across biological membranes and often rely on specific transporters for cellular entry.[3]

Comprehensive pharmacokinetic studies are crucial to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. Such studies have revealed significant differences among various diamidine analogues. For instance, in a study comparing pentamidine, DB75, DB820, and DB829, the azadiamidine DB829 showed the highest systemic exposure and brain-to-plasma ratio, which correlated with its superior efficacy against second-stage HAT.[12]

Table 4: Pharmacokinetic Parameters of Diamidines in Mice (single 65 µmol/kg i.p. dose)

Compound Cmax (µM) AUC0-∞ (µM·h) Reference
DB829 31.6 73.9 [21]
Pentamidine Lowest of the group Lowest of the group [21]

| DB75 | Lowest of the group | Lowest of the group |[21] |

Toxicity is another significant concern. While many novel diamidines show high efficacy, their development can be halted by adverse effects. Preliminary in vivo toxicity tests on 67 novel diamidines found that 69% showed no acute toxicity at an intraperitoneal dose of 100 mg/kg in mice.[8] However, some alkyl diamines have been shown to be severe skin and eye irritants.[22]

Key Experimental Protocols

A standardized workflow is essential for the discovery and evaluation of new diamidine compounds. This process typically moves from initial synthesis and in vitro screening to more complex in vivo efficacy and toxicity studies.

G cluster_workflow Drug Discovery & Evaluation Workflow for Diamidines Synthesis Compound Synthesis & Characterization InVitro In Vitro Screening (IC50/EC50 Determination) Synthesis->InVitro Toxicity Preliminary In Vitro Toxicity Assay (e.g., on HepG2) InVitro->Toxicity Mechanism Mechanism of Action Studies (e.g., DNA Binding Assay) InVitro->Mechanism InVivoTox In Vivo Acute Toxicity (Mouse Model) Toxicity->InVivoTox If promising InVivoEff In Vivo Efficacy Study (Infected Mouse Model) InVivoTox->InVivoEff If non-toxic Lead Lead Compound Identification InVivoEff->Lead

A typical workflow for the evaluation of new diamidine compounds.
Protocol: In Vitro Growth Inhibition Assay

This protocol is a generalized method for determining the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of a diamidine compound against a protozoan parasite like T. cruzi.

  • Parasite Culture: Culture the parasite (e.g., T. cruzi epimastigotes) in a suitable liquid medium (e.g., LIT medium) to the exponential growth phase.[9]

  • Compound Preparation: Prepare stock solutions of the diamidine compounds in a suitable solvent like DMSO.[23] Make serial dilutions to achieve the desired final concentrations for the assay.

  • Assay Setup: Transfer the parasite culture to a 96-well plate at a specific cell density (e.g., 2.5 x 10^6 cells/ml).[9]

  • Treatment: Add the different concentrations of the diamidine compounds to the wells. Include a negative control (no drug) and a positive control (a known inhibitor).[9]

  • Incubation: Incubate the plates at the optimal temperature for the parasite (e.g., 28°C) for a set period (e.g., 48-96 hours).[9]

  • Quantification: Measure cell proliferation. This can be done by direct counting using a Neubauer chamber or by measuring the optical density (OD) at a specific wavelength (e.g., 620 nm).[9][15]

  • Data Analysis: Plot the percentage of growth inhibition against the compound concentration. Use a suitable statistical software to calculate the IC50/EC50 value, which is the concentration of the compound that reduces parasite growth by 50%.

Protocol: DNA Binding Assay (Thermal Melting)

This protocol assesses the ability of a diamidine compound to bind to DNA by measuring the change in the DNA melting temperature (ΔTm).

  • Reagent Preparation: Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) in a suitable buffer. Prepare solutions of the diamidine compounds at various concentrations.[10]

  • Assay Mixture: In a cuvette suitable for a spectrophotometer with temperature control, mix the DNA solution with the diamidine compound solution. Include a control sample with DNA and buffer only.

  • Thermal Denaturation: Slowly increase the temperature of the sample at a constant rate.

  • Data Collection: Monitor the absorbance of the DNA at 260 nm as the temperature increases. The absorbance will increase as the double-stranded DNA denatures into single strands.

  • Tm Calculation: The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This corresponds to the midpoint of the absorbance transition curve.

  • ΔTm Determination: Calculate the ΔTm by subtracting the Tm of the control (DNA alone) from the Tm of the sample containing the diamidine. A larger ΔTm indicates stronger binding of the compound to the DNA.[10][13]

Protocol: Analytical Method for Quantification in Biological Fluids

This is a general approach for measuring diamidine concentrations in samples like urine, based on High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation (Solid-Phase Extraction):

    • Condition an octadecyl solid-phase extraction (SPE) column.

    • Load the urine sample onto the column. The diamidines will be retained.

    • Wash the column to remove interfering substances.

    • Elute the diamidine compounds with a suitable solvent.[24]

  • Chromatographic Separation:

    • Inject the eluted sample into an HPLC system equipped with a reversed-phase column (e.g., octadecyl).

    • Use a mobile phase gradient, for example, acetonitrile in water with ion-pairing agents like sodium heptanesulfonate, to achieve separation.[24]

  • Detection:

    • Use a suitable detector, such as a UV detector, to monitor the column effluent.

  • Quantification:

    • Create a calibration curve using known concentrations of the diamidine standards.

    • Compare the peak area of the analyte in the sample to the calibration curve to determine its concentration.[24]

Conclusion and Future Directions

Diamidine compounds remain a vital class of molecules in the search for new therapeutics, particularly for neglected parasitic diseases. Their primary strength lies in their potent activity, which often stems from their ability to selectively target parasite DNA. However, challenges related to pharmacokinetics and toxicity have historically limited their clinical application.

Future research should focus on designing novel diamidine analogues and prodrugs with improved oral bioavailability and reduced toxicity.[6][7] A deeper understanding of the specific transporters involved in drug uptake and efflux in both host and parasite cells could lead to the development of more selective compounds. Furthermore, exploring combination therapies and investigating novel mechanisms of action beyond DNA binding will be crucial to overcoming the persistent threat of drug resistance.[3] The continued application of the fundamental research principles and experimental protocols outlined in this guide will be essential for advancing this promising class of compounds from the laboratory to the clinic.

References

Potential Therapeutic Targets of 1,4-Bis(4-amidinophenoxy)butane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Aromatic Diamidines

Aromatic diamidines are a class of cationic molecules characterized by two amidine groups linked by a flexible or rigid aromatic or aliphatic chain. This structural motif allows them to bind to various biological macromolecules, leading to a broad spectrum of biological activities, including antimicrobial, antifungal, antiparasitic, and anticancer effects. The specific nature of the linker and the substitution on the aromatic rings significantly influence the compound's selectivity and potency. 1,4-Bis(4-amidinophenoxy)butane belongs to this class, with a flexible butane diether linker connecting two 4-amidinophenoxy moieties.

Potential Therapeutic Targets

Based on the known mechanisms of action of related diamidines, the following are the most probable therapeutic targets for this compound.

DNA as a Primary Target

A primary and well-documented target of aromatic diamidines is the minor groove of DNA, particularly at AT-rich sequences. This interaction is driven by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces.

  • Mechanism of Action: By binding to the DNA minor groove, this compound could physically obstruct the binding of DNA-processing enzymes, such as DNA polymerases and topoisomerases. This can lead to the inhibition of DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.

  • Significance: This mechanism is fundamental to the antiproliferative activity of diamidines against cancer cells and pathogenic microorganisms.

Kinetoplast DNA (kDNA) in Kinetoplastids

In parasitic protozoa of the order Kinetoplastida (e.g., Leishmania, Trypanosoma), a unique network of mitochondrial DNA known as kinetoplast DNA (kDNA) is a key target for diamidines.

  • Mechanism of Action: Diamidines are known to selectively accumulate in the mitochondria of these parasites and bind to the AT-rich kDNA. This binding can inhibit kDNA replication, leading to the disruption of mitochondrial function and parasite death. Some diamidines have been shown to inhibit Leishmania donovani topoisomerase IB, an enzyme crucial for kDNA replication.[1]

  • Significance: The selective targeting of kDNA provides a therapeutic window for treating diseases like leishmaniasis and African trypanosomiasis, with reduced toxicity to the host.

Topoisomerases

Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination.

  • Mechanism of Action: As mentioned, diamidines can inhibit topoisomerase activity. Specifically, they can interfere with the catalytic cycle of topoisomerase IB in parasites like Leishmania.[1] This inhibition prevents the relaxation of supercoiled DNA, a critical step for DNA replication.

  • Significance: Targeting topoisomerases is a validated strategy in both cancer and infectious disease chemotherapy.

Hemoglobin Degradation Pathway in Plasmodium falciparum

For the malaria parasite, Plasmodium falciparum, the hemoglobin degradation pathway is a potential target.

  • Mechanism of Action: Diamidines like pentamidine can bind to ferriprotoporphyrin IX (FPIX), a toxic byproduct of hemoglobin digestion. This binding inhibits the formation of hemozoin, the non-toxic crystalline form of FPIX, leading to a buildup of toxic FPIX and parasite death.[2] The entry of these compounds into the infected red blood cell can be facilitated by induced permeability pathways.[2]

  • Significance: This pathway is a well-established target for several antimalarial drugs.

Quantitative Data on Related Diamidine Compounds

The following table summarizes the biological activity of pentamidine and other related diamidines to provide a reference for the potential potency of this compound.

CompoundTarget Organism/Cell LineActivity MetricValueReference
PentamidineLeishmania donovaniEC501.46 µM[1]
DB75Leishmania donovaniEC5020 µM[1]
Compound 1 (symmetric cyclic diamidine)Leishmania donovaniEC503.2 µM[1]
Compound 3 (symmetric cyclic diamidine)Leishmania donovaniEC503.4 µM[1]
Compound 5 (symmetric cyclic diamidine)Leishmania donovaniEC504.5 µM[1]
Compound 5d (bis amidine derivative)Breast Cancer (T47D)Good Anticancer Activity-[3]
Compound 5h, 5iLung Cancer (NCI H-522)Good Anticancer Activity-[3]
Compound 5iColon Cancer (HCT-15)Good Anticancer Activity-[3]
Compound 3c, 3h, 5iOvary Cancer (PA-1)Good Anticancer Activity-[3]
Compound 3c, 5b, 5hLiver Cancer (HepG2)Good Anticancer Activity-[3]

Proposed Experimental Protocols

To investigate the therapeutic targets of this compound, the following experimental protocols are proposed:

DNA Binding Studies
  • Objective: To determine if this compound binds to DNA and to characterize its binding mode and sequence preference.

  • Methodology:

    • UV-Visible Spectroscopy: Titrate a solution of the compound with increasing concentrations of calf thymus DNA (ctDNA) or synthetic oligonucleotides (e.g., poly[d(A-T)2] and poly[d(G-C)2]). Monitor changes in the absorption spectrum of the compound.

    • Fluorescence Spectroscopy: If the compound is fluorescent, perform fluorescence titration experiments with DNA to determine binding constants.

    • Circular Dichroism (CD) Spectroscopy: Monitor changes in the CD spectrum of DNA upon binding of the compound to assess conformational changes in the DNA structure.

    • DNA Thermal Denaturation (Melting Temperature) Studies: Determine the melting temperature (Tm) of DNA in the absence and presence of the compound. An increase in Tm indicates stabilization of the DNA duplex upon binding.

In Vitro Antiproliferative and Antimicrobial Assays
  • Objective: To evaluate the cytotoxic and antimicrobial activity of this compound.

  • Methodology:

    • Cell Viability Assays (for cancer): Use assays such as MTT, XTT, or CellTiter-Glo to determine the IC50 values against a panel of human cancer cell lines.

    • Minimum Inhibitory Concentration (MIC) Assays (for microbes): Use broth microdilution or agar dilution methods to determine the MIC against a panel of pathogenic bacteria, fungi, and parasites.

Topoisomerase Inhibition Assay
  • Objective: To determine if this compound inhibits topoisomerase activity.

  • Methodology:

    • DNA Relaxation Assay: Incubate supercoiled plasmid DNA with topoisomerase I in the presence and absence of the compound. Analyze the DNA topology by agarose gel electrophoresis. Inhibition of the enzyme will result in a higher proportion of supercoiled DNA.

Cellular Localization Studies
  • Objective: To determine the subcellular localization of this compound.

  • Methodology:

    • Fluorescence Microscopy: If the compound is intrinsically fluorescent, treat cells (e.g., cancer cells or parasites) with the compound and visualize its localization using a fluorescence microscope. Co-staining with organelle-specific dyes (e.g., DAPI for the nucleus, MitoTracker for mitochondria) can reveal its specific subcellular target.

Visualizations

The following diagrams illustrate the potential mechanisms of action and experimental workflows.

DNA_Targeting Compound This compound DNA DNA Minor Groove (AT-rich regions) Compound->DNA Binds to Replication DNA Replication DNA->Replication Inhibits Transcription Transcription DNA->Transcription Inhibits Apoptosis Apoptosis / Cell Death Replication->Apoptosis Transcription->Apoptosis

Fig. 1: Proposed mechanism of DNA targeting.

Kinetoplastid_Targeting Compound This compound Parasite Kinetoplastid Parasite Compound->Parasite Enters Mitochondrion Mitochondrion Parasite->Mitochondrion Accumulates in kDNA Kinetoplast DNA (kDNA) Mitochondrion->kDNA Binds to Topoisomerase Topoisomerase IB Mitochondrion->Topoisomerase Inhibits Replication kDNA Replication kDNA->Replication Topoisomerase->Replication Death Parasite Death Replication->Death Inhibition leads to

Fig. 2: Targeting kinetoplast DNA in parasites.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays DNA_Binding DNA Binding Assays (UV-Vis, Fluorescence, CD) Antiproliferative Antiproliferative Assays (MTT, MIC) Localization Cellular Localization (Fluorescence Microscopy) Antiproliferative->Localization Topoisomerase_Assay Topoisomerase Inhibition Assay Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) Localization->Mechanism Compound This compound Compound->DNA_Binding Compound->Antiproliferative Compound->Topoisomerase_Assay

Fig. 3: Proposed experimental workflow.

Conclusion

While direct experimental evidence for this compound is currently lacking, its structural similarity to other well-characterized aromatic diamidines provides a strong basis for predicting its potential therapeutic targets. The primary targets are likely to be DNA, particularly the AT-rich minor groove, and key enzymes involved in DNA metabolism such as topoisomerases. In pathogenic organisms, specific targets like kinetoplast DNA in protozoa and the hemoglobin degradation pathway in malaria parasites are also highly probable. The proposed experimental protocols provide a roadmap for the systematic investigation of this compound's biological activity and mechanism of action, which will be crucial for its future development as a potential therapeutic agent.

References

An In-depth Technical Guide to 1,4-Bis(4-aminophenoxy)butane in Polymer Synthesis and a Proposed Route to its Amidine Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and polymerization of 1,4-bis(4-aminophenoxy)butane, a key monomer in the development of high-performance polymers. Due to the limited availability of direct literature on 1,4-bis(4-amidinophenoxy)butane, this document focuses on its well-documented amino analogue. A chemically sound, proposed synthetic route for this compound is also presented, offering a pathway for future research into amidine-containing polymers.

The Monomer: Synthesis and Properties

1,4-Bis(4-aminophenoxy)butane serves as a valuable building block for aromatic polyamides and polyimides. The flexible butoxy linker between the rigid phenoxy groups imparts improved solubility and processability to the resulting polymers while maintaining good thermal stability.

Synthesis of 1,4-Bis(4-aminophenoxy)butane

The synthesis of 1,4-bis(4-aminophenoxy)butane is typically a two-step process.[1] It begins with a nucleophilic aromatic substitution reaction, followed by the reduction of the resulting dinitro compound.[1]

Step 1: Synthesis of 1,4-Bis(4-nitrophenoxy)butane In this step, 1,4-dibromobutane is reacted with p-nitrophenol in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

Step 2: Reduction to 1,4-Bis(4-aminophenoxy)butane The intermediate dinitro compound is then reduced to the corresponding diamine. A common method for this reduction is the use of hydrazine monohydrate in the presence of a palladium on carbon (Pd/C) catalyst.[1]

cluster_synthesis Synthesis of 1,4-Bis(4-aminophenoxy)butane p-Nitrophenol p-Nitrophenol Step1 Nucleophilic Aromatic Substitution (K2CO3, DMF) p-Nitrophenol->Step1 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->Step1 Dinitro_Intermediate 1,4-Bis(4-nitrophenoxy)butane Step1->Dinitro_Intermediate Step2 Reduction (Hydrazine, Pd/C) Dinitro_Intermediate->Step2 Diamine_Product 1,4-Bis(4-aminophenoxy)butane Step2->Diamine_Product

Synthesis of 1,4-Bis(4-aminophenoxy)butane.
Physicochemical Properties

The properties of 1,4-bis(4-aminophenoxy)butane are summarized in the table below.

PropertyValueReference
Molecular FormulaC16H20N2O2[2]
Molecular Weight272.34 g/mol [2]
Melting Point132-134 °C[2]
AppearanceRecrystallized from ethanol[2]

Polymer Synthesis

1,4-Bis(4-aminophenoxy)butane is a versatile monomer for the synthesis of various polymers, most notably poly(amide-imide)s and polyimides, through polycondensation reactions.

Synthesis of Poly(amide-imide)s

A series of organosoluble and high-temperature poly(amide-imide)s can be prepared by direct polycondensation of 1,4-bis(4-aminophenoxy)butane with various aromatic diacids.[1]

Experimental Protocol: The polycondensation is typically carried out in a medium consisting of N-methyl-2-pyrrolidone (NMP) as the solvent, with triphenyl phosphite (TPP) and pyridine as condensing agents, and calcium chloride (CaCl2) to enhance the solubility of the resulting polymer.[3] The reaction mixture is heated to facilitate the polymerization. The resulting poly(amide-imide)s can be isolated by precipitation in a non-solvent like methanol.

Synthesis of Polyimides

Polyimides are synthesized via a two-step procedure involving the formation of a poly(amic acid) intermediate, followed by thermal or chemical imidization.

Experimental Protocol:

  • Poly(amic acid) formation: 1,4-bis(4-aminophenoxy)butane is reacted with an aromatic tetracarboxylic dianhydride in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) at room temperature to form the poly(amic acid).[4]

  • Imidization: The resulting poly(amic acid) solution is cast into a film and then thermally treated at elevated temperatures (e.g., stage-wise heating up to 300°C) to induce cyclodehydration, yielding the final polyimide film.[5]

cluster_workflow General Polymerization Workflow Diamine 1,4-Bis(4-aminophenoxy)butane Polycondensation Polycondensation (e.g., NMP, TPP for Polyamides; DMAc for Polyimides) Diamine->Polycondensation Comonomer Diacid or Dianhydride Comonomer->Polycondensation Intermediate Polymer Solution (Polyamide or Poly(amic acid)) Polycondensation->Intermediate Isolation Isolation/Film Casting Intermediate->Isolation Final_Polymer Final Polymer (Polyamide Powder or Polyimide Film) Isolation->Final_Polymer

General Polymerization Workflow.

Properties of Derived Polymers

The incorporation of the flexible 1,4-bis(4-aminophenoxy)butane monomer generally results in polymers with good solubility in organic solvents and excellent thermal stability.[3]

Solubility

Polymers derived from 1,4-bis(4-aminophenoxy)butane often exhibit good solubility in a range of organic solvents.

Polymer TypeSolventsReference
Poly(amide-imide)sNMP, DMAc, DMF, DMSO[3]
Polyimides (some)Polar aprotic solvents[5]

NMP: N-methyl-2-pyrrolidone; DMAc: N,N-dimethylacetamide; DMF: N,N-dimethylformamide; DMSO: Dimethyl sulfoxide.

Thermal Properties

These polymers are known for their high thermal stability, making them suitable for high-performance applications.

Polymer Type (Example Comonomer)Td5% (°C) in N2*Tg (°C)**Reference
Polyimide (from 6FDA)***>500255-295[6]
Polyimide (from various dianhydrides)481-520242-298[4]

*Td5%: Temperature at 5% weight loss. **Tg: Glass transition temperature. ***6FDA: 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride.

Mechanical Properties

Polyimide films derived from 1,4-bis(4-aminophenoxy)butane analogues typically demonstrate good mechanical strength and flexibility.

Polymer (Analogue Monomer)Tensile Strength (MPa)Elongation at Break (%)Reference
Polyimide (from BADTB*)68-937-11[4]
Polyimide (from 2,6-BAPON**)105-1247-22[6]

*BADTB: 1,4-bis(4-aminophenoxy)2,5-di-tert-butylbenzene **2,6-BAPON: 2,6-bis(4-aminophenoxy)naphthalene

Applications in Drug Development

Aromatic polyamides and related structures are gaining attention in the biomedical field due to their biocompatibility, biodegradability, and the potential for chemical modification.[7][8] While specific applications for polymers derived directly from 1,4-bis(4-aminophenoxy)butane are not extensively reported, the broader class of polyamides and poly(ester amide)s are being explored for various drug delivery applications.[7][9][10]

These polymers can be formulated into nanoparticles, microspheres, and hydrogels for the controlled release of therapeutics.[7][9] The functional groups within the polymer backbone allow for the attachment of drugs or targeting moieties, enabling the development of advanced drug delivery systems.[10] The good mechanical properties and biocompatibility of these polymers also make them candidates for use in medical devices and tissue engineering scaffolds.[11]

Proposed Synthesis of this compound

While direct synthesis of this compound is not found in the reviewed literature, a plausible route can be proposed based on established chemical transformations. The most common method for converting nitriles to amidines is the Pinner reaction.[12][13] This proposed synthesis would first involve the preparation of the dinitrile precursor, 1,4-bis(4-cyanophenoxy)butane.

Step 1: Synthesis of 1,4-Bis(4-cyanophenoxy)butane This dinitrile can be synthesized via a nucleophilic aromatic substitution reaction between 1,4-dibromobutane and 4-cyanophenol in the presence of a base like potassium carbonate in a suitable solvent.

Step 2: Conversion to this compound via the Pinner Reaction The dinitrile is first treated with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride gas to form the bis(imino ester) salt, also known as a Pinner salt.[12][14] This intermediate is then reacted with ammonia in a suitable solvent to yield the final diamidine product, this compound.[13][15]

cluster_proposed_synthesis Proposed Synthesis of this compound 4-Cyanophenol 4-Cyanophenol Step1_proposed Nucleophilic Aromatic Substitution 4-Cyanophenol->Step1_proposed 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->Step1_proposed Dinitrile_Intermediate 1,4-Bis(4-cyanophenoxy)butane Step1_proposed->Dinitrile_Intermediate Step2_proposed Pinner Reaction 1. EtOH, HCl 2. NH3 Dinitrile_Intermediate->Step2_proposed Diamidine_Product This compound Step2_proposed->Diamidine_Product

Proposed Synthesis of this compound.

The successful synthesis of this diamidine monomer would open up new avenues for the creation of novel poly(amidine)s and other polymers with potentially interesting properties for drug delivery and other biomedical applications, owing to the cationic nature and hydrogen bonding capabilities of the amidine groups.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays Using 1,4-Bis(4-amidinophenoxy)butane and Structurally Related Diamidines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound 1,4-Bis(4-amidinophenoxy)butane is not extensively characterized in publicly available literature. The following application notes and protocols are based on the known biological activities of structurally related aromatic diamidine compounds, such as pentamidine and furamidine. These protocols serve as a starting point for the investigation of novel diamidines.

Introduction

Aromatic diamidines are a class of compounds characterized by two amidine groups connected by a linker. This structural motif has been shown to possess a wide range of biological activities, making them a subject of interest in drug discovery. Their primary mechanism of action often involves binding to the minor groove of AT-rich DNA sequences.[1][2] This interaction can interfere with DNA replication and transcription, leading to antimicrobial and antiparasitic effects.[1][3] Additionally, some diamidines are known to inhibit trypsin-like serine proteases.[4][5]

This document provides detailed protocols for in vitro assays to characterize the activity of this compound or other novel diamidines, focusing on their potential as DNA binding agents, antiparasitic compounds, and protease inhibitors.

Data Presentation: Representative Biological Activities of Aromatic Diamidines

The following tables summarize typical quantitative data for well-characterized diamidines like pentamidine and furamidine, which can be used as a benchmark for evaluating new compounds.

Table 1: Antiparasitic Activity

CompoundOrganismAssay TypeIC50 (µM)
PentamidineTrypanosoma brucei gambienseIn vitro growth inhibition0.002 - 0.01[6]
FuramidineLeishmania donovaniIn vitro amastigote inhibition~0.5
PentamidinePlasmodium falciparumIn vitro growth inhibition~0.05

Table 2: DNA Binding Affinity

CompoundDNA SequenceAssay TypeDissociation Constant (Kd) (nM)
Furamidine(CTG)4 RNAIsothermal Titration Calorimetry (ITC)99 ± 25[7]
Pentamidine AnalogAT-rich DNAFluorescence Titration~50

Table 3: Protease Inhibition

CompoundEnzymeAssay TypeIC50 (µM)
Bis(5-amidino-2-benzimidazolyl)methaneTrypsin-like proteaseEnzyme activity assay< 10[4]

Experimental Protocols

Protocol 1: DNA Minor Groove Binding Assay (Fluorescence Titration)

This protocol determines the affinity of a diamidine compound for a specific DNA sequence, typically an AT-rich oligonucleotide.

Workflow Diagram

G prep_dna Prepare AT-rich dsDNA Solution titration Titrate DNA with Compound prep_dna->titration prep_compound Prepare Serial Dilutions of Diamidine Compound prep_compound->titration measurement Measure Fluorescence at each Titration Point titration->measurement analysis Analyze Data and Calculate Kd measurement->analysis

Caption: Workflow for DNA Binding Assay.

Methodology

  • Materials:

    • This compound

    • Fluorescent DNA stain (e.g., Hoechst 33258)

    • AT-rich double-stranded DNA oligonucleotide (e.g., d(CGCGAATTCGCG)2)

    • Assay buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl, pH 7.4)

    • Fluorometer

  • Procedure:

    • Prepare a stock solution of the diamidine compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.

    • Prepare a solution of the dsDNA in the assay buffer.

    • In a cuvette, add the DNA solution and the fluorescent dye.

    • Record the initial fluorescence emission spectrum.

    • Add small aliquots of the diamidine compound solution to the cuvette.

    • After each addition, mix and allow the solution to equilibrate for 5 minutes.

    • Record the fluorescence emission spectrum.

    • Continue the titration until the fluorescence signal is saturated.

  • Data Analysis:

    • Plot the change in fluorescence intensity as a function of the diamidine concentration.

    • Fit the data to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).

Protocol 2: In Vitro Antiparasitic Activity Assay (Trypanosoma brucei)

This protocol assesses the ability of a diamidine compound to inhibit the growth of Trypanosoma brucei, the causative agent of African sleeping sickness.

Workflow Diagram

G culture_trypanosomes Culture Trypanosoma brucei add_parasites Add Parasites to Wells culture_trypanosomes->add_parasites prepare_plates Prepare 96-well Plates with Serial Dilutions of Compound prepare_plates->add_parasites incubate Incubate for 48-72 hours add_parasites->incubate add_resazurin Add Resazurin (AlamarBlue) incubate->add_resazurin incubate_read Incubate and Read Fluorescence add_resazurin->incubate_read calculate_ic50 Calculate IC50 incubate_read->calculate_ic50

Caption: Workflow for Antiparasitic Assay.

Methodology

  • Materials:

    • Trypanosoma brucei bloodstream form parasites

    • HMI-9 medium supplemented with 10% fetal bovine serum

    • This compound

    • Resazurin sodium salt (AlamarBlue)

    • 96-well black, clear-bottom plates

    • Fluorescence plate reader

  • Procedure:

    • Culture T. brucei in HMI-9 medium to the mid-log phase.

    • Prepare serial dilutions of the diamidine compound in the culture medium in a 96-well plate. Include a positive control (e.g., pentamidine) and a negative control (medium only).

    • Add the parasite suspension to each well to a final density of 2 x 10^4 cells/mL.

    • Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

    • Add resazurin solution to each well and incubate for an additional 24 hours.

    • Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm).

  • Data Analysis:

    • The fluorescence signal is proportional to the number of viable cells.

    • Plot the percentage of growth inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Trypsin-like Protease Inhibition Assay

This protocol evaluates the inhibitory effect of a diamidine compound on a trypsin-like serine protease using a fluorogenic substrate.

Signaling Pathway Diagram

G cluster_0 Protease Activity cluster_1 Inhibition Protease Protease Product Cleaved Substrate (Fluorescent) Protease->Product Cleavage Inhibited_Protease Protease-Diamidine Complex (Inactive) Protease->Inhibited_Protease Substrate Fluorogenic Substrate Substrate->Product Diamidine Diamidine Diamidine->Inhibited_Protease

Caption: Protease Inhibition Mechanism.

Methodology

  • Materials:

    • Trypsin or another trypsin-like protease

    • Fluorogenic protease substrate (e.g., Boc-Gln-Ala-Arg-AMC)

    • This compound

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

    • 96-well black plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the diamidine compound in the assay buffer in a 96-well plate.

    • Add the protease solution to each well and incubate for 15 minutes at room temperature to allow for binding.

    • Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in a pre-warmed fluorescence plate reader.

    • Measure the increase in fluorescence over time (kinetic read) (Excitation: ~360 nm, Emission: ~460 nm for AMC-based substrates).

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each concentration of the inhibitor.

    • Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

References

Application Notes and Protocols for 1,4-Bis(4-amidinophenoxy)butane in Pneumocystis carinii Pneumonia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-Bis(4-amidinophenoxy)butane, also known as butamidine, in the research of Pneumocystis carinii pneumonia (PCP). This document includes a summary of its efficacy, detailed experimental protocols for in vivo and in vitro studies, and a description of its proposed mechanism of action.

Introduction

This compound is an aromatic diamidine compound and an analog of pentamidine.[1][2] It was synthesized and evaluated as part of a series of pentamidine analogs for its efficacy against Pneumocystis carinii pneumonia.[1][2] Research has demonstrated that butamidine exhibits significant activity against P. carinii in a rat model of PCP, showing statistical superiority to the parent drug, pentamidine.[1][2][3] The primary mechanism of action for this class of compounds is believed to be through binding to the minor groove of DNA.[4]

Data Presentation

Table 1: Illustrative In Vivo Efficacy of this compound in a Rat Model of PCP

CompoundDose (mg/kg/day)Route of AdministrationMean P. carinii Cyst Score*Efficacy vs. Control
This compound 10Intravenous1.5+++
Pentamidine 10Intravenous2.5++
Untreated Control --4.0-

*Cyst scores are typically graded on a scale from 0 (no cysts) to 4 (heavy infection). These values are illustrative.

Table 2: Illustrative In Vitro Activity of this compound against P. carinii

CompoundIC50 (µg/mL)*
This compound < 0.1
Pentamidine 0.1

*IC50 (half-maximal inhibitory concentration) values are illustrative and represent the concentration required to inhibit 50% of P. carinii growth or viability in vitro.

Experimental Protocols

In Vivo Efficacy Evaluation in an Immunosuppressed Rat Model

This protocol describes the induction of Pneumocystis carinii pneumonia in rats and the subsequent evaluation of the therapeutic efficacy of this compound.

1. Animal Model and Immunosuppression:

  • Animal Strain: Female Sprague-Dawley rats are commonly used.

  • Immunosuppression: Administer dexamethasone to the rats in their drinking water (e.g., 2 mg/L) for the duration of the experiment to induce and maintain a state of immunosuppression. Alternatively, subcutaneous injections of cortisone acetate (25 mg per rat twice weekly) for 8-10 weeks can be used.[1]

2. Inoculation with Pneumocystis carinii:

  • Source of Organisms: P. carinii organisms can be obtained from the lungs of heavily infected donor rats.

  • Inoculation Procedure: Administer a suspension of P. carinii organisms intratracheally to the immunosuppressed rats.

3. Drug Administration:

  • Treatment Groups: Divide the infected rats into at least three groups: a vehicle control group, a pentamidine-treated group (positive control), and a this compound-treated group.

  • Dosing and Administration: Dissolve the compounds in a suitable vehicle (e.g., sterile saline) and administer intravenously daily for a specified period (e.g., 10-14 days).

4. Evaluation of Efficacy:

  • Sample Collection: At the end of the treatment period, euthanize the rats and aseptically remove their lungs.

  • Quantification of P. carinii:

    • Make impression smears of the lung tissue on glass slides.

    • Stain the smears with a specific stain for P. carinii cysts (e.g., Giemsa or toluidine blue O).

    • Quantify the number of cysts per microscopic field or use a semi-quantitative scoring system (0 to 4).

    • Alternatively, homogenize the lung tissue and use a specific DNA probe to quantify the organism load.

5. Data Analysis:

  • Compare the mean cyst scores or organism loads between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

G cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_evaluation Efficacy Evaluation A Sprague-Dawley Rats B Immunosuppression (Dexamethasone) A->B Induce C Intratracheal Inoculation with P. carinii B->C Followed by D Vehicle Control C->D Randomize into E Pentamidine C->E Randomize into F This compound C->F Randomize into G Lung Tissue Collection D->G After Treatment Period E->G After Treatment Period F->G After Treatment Period H Quantification of P. carinii (Cyst Staining/DNA Probe) G->H Process for I Statistical Analysis H->I Data for

In Vivo Experimental Workflow

In Vitro Susceptibility Testing

Due to the lack of a continuous culture system for P. carinii, in vitro susceptibility testing is typically performed using short-term cultures on a feeder layer of mammalian cells.

1. Feeder Cell Culture:

  • Culture a suitable mammalian cell line (e.g., human lung fibroblasts) in a standard cell culture medium (e.g., DMEM with 10% fetal bovine serum) in 96-well plates until a confluent monolayer is formed.

2. Pneumocystis carinii Inoculum:

  • Isolate P. carinii organisms from the lungs of infected rats as described in the in vivo protocol.

3. Co-cultivation and Drug Exposure:

  • Inoculate the feeder cell monolayers with the P. carinii suspension.

  • Add serial dilutions of this compound and a positive control (pentamidine) to the wells. Include a drug-free control.

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 3-5 days.

4. Assessment of Viability/Growth Inhibition:

  • After incubation, quantify the number of viable P. carinii organisms. This can be done by:

    • Direct counting of cysts after staining.

    • Using a viability assay, such as one based on ATP measurement.

5. Data Analysis:

  • Calculate the percentage of growth inhibition for each drug concentration compared to the drug-free control.

  • Determine the IC50 value for each compound by plotting the inhibition data against the drug concentration and fitting to a dose-response curve.

G cluster_prep Preparation cluster_culture Co-cultivation and Treatment cluster_analysis Analysis A Feeder Cell Monolayer (96-well plate) C Inoculate Feeder Cells with P. carinii A->C B P. carinii Inoculum B->C D Add Serial Dilutions of Test Compounds C->D E Incubate (3-5 days, 37°C, 5% CO2) D->E F Quantify P. carinii Viability E->F G Calculate % Inhibition F->G H Determine IC50 G->H

In Vitro Susceptibility Testing Workflow

Mechanism of Action

The proposed mechanism of action for this compound and other aromatic diamidines is the binding to the minor groove of DNA. This interaction is thought to interfere with DNA replication and transcription, ultimately leading to cell death. The binding is often selective for AT-rich sequences.

G cluster_cell Pneumocystis carinii Cell cluster_nucleus Nucleus DNA DNA Minor Groove (AT-rich) Inhibition Inhibition of DNA Replication & Transcription DNA->Inhibition Leads to Drug This compound Drug->DNA:f0 Binds to Death Cell Death Inhibition->Death Results in

Proposed Mechanism of Action

References

Application Notes and Protocols for Diamidine Compounds in Myotonic Dystrophy Type 1 (DM1) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diamidine compounds, specifically pentamidine analogues like furamidine and pafuramidine, in preclinical studies for Myotonic Dystrophy Type 1 (DM1). The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and toxicity of similar compounds.

Introduction to Myotonic Dystrophy Type 1 and Therapeutic Strategy

Myotonic Dystrophy Type 1 (DM1) is a genetic disorder caused by an expansion of a CTG trinucleotide repeat in the 3'-untranslated region (UTR) of the dystrophia myotonica protein kinase (DMPK) gene.[1] When transcribed into CUG repeats in the DMPK mRNA, these expanded RNAs form stable hairpin structures that accumulate in the nucleus as ribonuclear foci.[2] These toxic RNA foci sequester essential RNA-binding proteins, most notably the Muscleblind-like (MBNL) family of splicing regulators.[1] The sequestration of MBNL proteins leads to aberrant alternative splicing of numerous pre-mRNAs, resulting in the multisystemic symptoms of DM1, including myotonia, muscle wasting, and insulin resistance.[1]

One promising therapeutic strategy for DM1 is to disrupt the interaction between the toxic CUG repeat RNA and MBNL proteins, thereby liberating MBNL to perform its normal function in regulating splicing. Diamidine compounds, such as pentamidine and its analogues furamidine (also referred to as compound 13) and pafuramidine, have been investigated for their ability to bind to the CUG repeats and displace MBNL proteins.[1][3]

Mechanism of Action of Diamidine Compounds in DM1

The proposed mechanism of action for diamidine compounds in DM1 involves their direct binding to the expanded CUG repeats in the mutant DMPK mRNA. This interaction is thought to competitively inhibit the binding of MBNL1, leading to its release from the nuclear foci. The freed MBNL1 can then resume its role in regulating the alternative splicing of downstream target transcripts, thereby correcting the splicing defects and ameliorating the associated DM1 phenotypes.

DM1_Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm DMPK_gene DMPK Gene (with expanded CTG repeats) mutant_mRNA Mutant DMPK mRNA (with expanded CUG repeats) DMPK_gene->mutant_mRNA Transcription RNA_foci RNA Foci (CUG repeats + MBNL1) mutant_mRNA->RNA_foci Sequesters MBNL1_protein MBNL1 Protein MBNL1_protein->RNA_foci restored_splicing Restored Splicing MBNL1_protein->restored_splicing RNA_foci->MBNL1_protein Releases mis_splicing Aberrant Splicing of target pre-mRNAs (e.g., CLCN1, INSR) RNA_foci->mis_splicing Leads to diamidine Diamidine Compound (e.g., Furamidine) diamidine->mutant_mRNA Binds to CUG repeats DM1_symptoms DM1 Symptoms (Myotonia, Insulin Resistance) mis_splicing->DM1_symptoms Causes symptom_amelioration Amelioration of Symptoms restored_splicing->symptom_amelioration

Figure 1: Proposed mechanism of action of diamidine compounds in DM1.

Quantitative Data on the Efficacy of Furamidine (Compound 13)

Studies in the HSALR mouse model of DM1, which expresses 220 CUG repeats, have demonstrated the biological efficacy of furamidine in rescuing DM1-associated mis-splicing.[1]

Pre-mRNASplicing EventWild Type (% inclusion)HSALR Mouse (% inclusion)HSALR Mouse + Furamidine (% inclusion)
Clcn1Exon 7a inclusion5 ± 0.939 ± 2Rescued towards wild-type levels
Atp2a1 (Serca)Not specifiedNot specifiedNot specifiedRescued towards wild-type levels

Table 1: Effect of Furamidine on Mis-splicing in the HSALR Mouse Model. Data from a study on pentamidine analogues.[1] The study reported a significant rescue of splicing for both Clcn1 and Atp2a1, although specific quantitative values for the furamidine-treated group were not provided in the abstract. The increase in exon 7a inclusion in Clcn1 in the HSALR mouse is linked to myotonia.[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of diamidine compounds in DM1 models.

Protocol 1: Analysis of Alternative Splicing by Reverse Transcription PCR (RT-PCR)

This protocol is designed to quantify the extent of mis-splicing of MBNL1 target transcripts in DM1 cell or animal models and to assess the rescue of splicing upon treatment with a test compound.

Materials:

  • RNA extraction kit (e.g., TRIzol, RNeasy Kit)

  • Reverse transcriptase (e.g., SuperScript IV)

  • dNTPs

  • Random hexamers or oligo(dT) primers

  • PCR polymerase (e.g., Taq polymerase)

  • Primers flanking the alternative exon of interest (e.g., for human or mouse CLCN1 exon 7a, ATP2A1 exon 22)

  • Agarose gel or capillary electrophoresis system

  • Gel imaging system and analysis software

Procedure:

  • RNA Extraction: Isolate total RNA from cells or tissues of interest (e.g., muscle tissue from HSALR mice) according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase, dNTPs, and appropriate primers.

  • PCR Amplification:

    • Set up PCR reactions containing cDNA template, forward and reverse primers flanking the alternatively spliced exon, PCR polymerase, and reaction buffer.

    • Use a thermal cycler with an appropriate program (e.g., initial denaturation at 95°C for 5 min, followed by 30-35 cycles of 95°C for 30s, 55-60°C for 30s, and 72°C for 30s, and a final extension at 72°C for 5 min).

  • Analysis of Splicing Isoforms:

    • Separate the PCR products on a 2-3% agarose gel or by capillary electrophoresis.

    • Visualize the bands corresponding to the inclusion and exclusion isoforms.

    • Quantify the intensity of each band using densitometry software (e.g., ImageJ).

    • Calculate the percentage of exon inclusion using the formula: (Inclusion isoform intensity / (Inclusion isoform intensity + Exclusion isoform intensity)) * 100.

RT_PCR_Workflow start Start: DM1 Model (Cells or Tissue) rna_extraction 1. Total RNA Extraction start->rna_extraction cdna_synthesis 2. cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis pcr 3. PCR Amplification (with primers flanking alternative exon) cdna_synthesis->pcr analysis 4. Separation & Quantification (Gel/Capillary Electrophoresis) pcr->analysis data_analysis 5. Calculate % Splicing Inclusion analysis->data_analysis end End: Splicing Rescue Data data_analysis->end

Figure 2: Workflow for the analysis of alternative splicing by RT-PCR.
Protocol 2: In Vivo Efficacy Study in a DM1 Mouse Model

This protocol outlines a general procedure for evaluating the efficacy and toxicity of a test compound in a DM1 mouse model, such as the HSALR mouse.

Materials:

  • DM1 mouse model (e.g., HSALR mice) and wild-type controls

  • Test compound (e.g., furamidine) and vehicle control

  • Administration equipment (e.g., gavage needles, syringes)

  • Equipment for tissue collection and processing

Procedure:

  • Animal Acclimation and Grouping:

    • Acclimate mice to the facility for at least one week.

    • Randomly assign mice to treatment groups (e.g., vehicle control, low dose, high dose of test compound).

  • Compound Administration:

    • Administer the test compound and vehicle to the respective groups via the chosen route (e.g., intraperitoneal injection, oral gavage).

    • The dosing regimen (dose, frequency, duration) should be determined based on preliminary pharmacokinetic and tolerability studies.

  • Monitoring:

    • Monitor the animals daily for any signs of toxicity (e.g., weight loss, changes in behavior, adverse reactions).

  • Tissue Collection:

    • At the end of the treatment period, euthanize the mice according to approved protocols.

    • Collect tissues of interest (e.g., quadriceps, tibialis anterior, heart) for downstream analysis.

  • Downstream Analysis:

    • Process the collected tissues for RNA and protein analysis.

    • Perform RT-PCR to assess the rescue of alternative splicing as described in Protocol 1.

    • Conduct histological analysis to evaluate muscle pathology.

    • Perform toxicity assays on serum and other tissues as required.

Concluding Remarks

The use of diamidine compounds like furamidine represents a promising therapeutic avenue for DM1 by targeting the root cause of the disease – the toxic CUG repeat RNA. The protocols and data presented here provide a framework for the preclinical evaluation of such compounds. Further studies are needed to optimize their efficacy, reduce potential toxicity, and ultimately translate these findings into effective treatments for patients with Myotonic Dystrophy Type 1.

References

Application of 1,4-Bis(4-amidinophenoxy)butane in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(4-amidinophenoxy)butane belongs to the class of aromatic diamidines, a group of compounds extensively investigated for their therapeutic potential. While specific research on the butane derivative is limited, the broader class of bis(4-amidinophenoxy)alkanes, which includes clinically used drugs like pentamidine (pentane linker) and propamidine (propane linker), has demonstrated significant antimicrobial and antiprotozoal activity. These compounds are known to exert their effects primarily by binding to the minor groove of DNA, leading to interference with DNA replication and transcription. The length of the alkane linker between the two amidinophenoxy groups is a critical determinant of their DNA binding affinity, sequence selectivity, and ultimately, their biological activity.

This document provides an overview of the potential applications of this compound in drug discovery, based on the well-established properties of its structural analogs. It also includes detailed protocols for the synthesis and biological evaluation of this compound class.

Application Notes

Antimicrobial and Antiprotozoal Agent
  • Spectrum of Activity : Aromatic diamidines have shown broad-spectrum activity against a variety of pathogens. This includes protozoa such as Trypanosoma brucei (causative agent of African trypanosomiasis), Leishmania species (leishmaniasis), and Plasmodium falciparum (malaria). They also exhibit activity against certain fungi and bacteria.[1]

  • Therapeutic Potential : Given the structural similarity to clinically proven agents, this compound is a candidate for development as a novel anti-infective drug. Research could focus on its efficacy against drug-resistant strains of pathogens.

DNA Minor Groove Binder
  • Mechanism of Action : The primary molecular target of bis(4-amidinophenoxy)alkanes is the AT-rich regions of the DNA minor groove.[2] The binding is non-intercalative and is stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions between the positively charged amidine groups and the negatively charged phosphate backbone of DNA.

  • Structure-Activity Relationship (SAR) : The length of the alkane chain influences the curvature of the molecule, which in turn affects its fit within the DNA minor groove. Studies on homologous series of these compounds have shown that altering the linker length can modulate DNA binding affinity and sequence selectivity.[2] For instance, propamidine and pentamidine selectively bind to sequences of at least four consecutive A-T base pairs.[2] The butane linker in this compound would result in a specific molecular geometry that could confer a unique DNA binding profile.

Tool for Molecular Biology
  • DNA Staining : Some diamidine compounds exhibit enhanced fluorescence upon binding to DNA. This property makes them useful as fluorescent probes for staining DNA in cell imaging and flow cytometry.

  • Modulation of DNA-Protein Interactions : By occupying the minor groove, these compounds can inhibit the binding of DNA-binding proteins, such as transcription factors, that are essential for gene expression. This makes them valuable tools for studying gene regulation.

Quantitative Data Summary

CompoundLinker LengthOrganism/TargetAssayActivity (IC₅₀/MIC)Reference
Propamidine3 carbonsPlasmodium falciparumIn vitro10-100 nM[2]
Butamidine4 carbonsTrypanosoma brucei rhodesienseIn vitro~5 nM[3]
Pentamidine5 carbonsTrypanosoma brucei rhodesienseIn vitro3.5 nM[3]
PentamidinePneumocystis jiroveciiClinical Use--[1]
Hexamidine6 carbonsLeishmania donovaniIn vitro~1 µM[2]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the general synthesis of bis-amidinophenoxy-alkanes.

Step 1: Synthesis of 1,4-Bis(4-cyanophenoxy)butane

  • To a solution of 4-cyanophenol (2.2 equivalents) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) (2.2 equivalents) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,4-dibromobutane (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir overnight.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain 1,4-bis(4-cyanophenoxy)butane.

Step 2: Conversion of Nitriles to Amidines (Pinner Reaction)

  • Suspend the 1,4-bis(4-cyanophenoxy)butane in anhydrous ethanol and cool to 0 °C.

  • Bubble dry hydrogen chloride (HCl) gas through the solution until saturation.

  • Seal the reaction vessel and stir at room temperature for 48 hours.

  • Remove the solvent under reduced pressure to obtain the bis-imidate hydrochloride salt.

  • Dissolve the crude imidate salt in anhydrous ethanol and cool to 0 °C.

  • Bubble anhydrous ammonia (NH₃) gas through the solution until saturation.

  • Seal the vessel and stir at room temperature for 24 hours.

  • Remove the solvent under reduced pressure, and triturate the residue with diethyl ether to obtain the crude this compound dihydrochloride salt.

  • Purify the product by recrystallization.

In Vitro Antimicrobial Assay (Microbroth Dilution)

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate microbial growth medium.

  • Prepare a standardized inoculum of the test microorganism (bacteria or fungi) according to CLSI or EUCAST guidelines.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DNA Minor Groove Binding Assay (Thermal Denaturation - Tm)

This assay measures the increase in the melting temperature (Tm) of DNA upon ligand binding, which is indicative of stabilization of the DNA duplex.[3][5]

  • Prepare a solution of double-stranded DNA (e.g., calf thymus DNA or a specific synthetic oligonucleotide) in a suitable buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.0).

  • Prepare solutions of this compound at various concentrations.

  • Mix the DNA solution with the compound solutions at different molar ratios in quartz cuvettes.

  • Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Monitor the absorbance of the DNA at 260 nm while slowly increasing the temperature (e.g., 0.5 °C/min).

  • The Tm is the temperature at which 50% of the DNA is denatured, observed as the midpoint of the sigmoidal melting curve.

  • The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DNA alone from the Tm of the DNA-compound complex. A significant ΔTm indicates binding and stabilization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis start 4-Cyanophenol + 1,4-Dibromobutane intermediate 1,4-Bis(4-cyanophenoxy)butane start->intermediate Williamson Ether Synthesis product This compound intermediate->product Pinner Reaction antimicrobial In Vitro Antimicrobial Assay product->antimicrobial dna_binding DNA Minor Groove Binding Assay product->dna_binding mic Determine MIC antimicrobial->mic tm Determine ΔTm dna_binding->tm

General workflow for the synthesis and evaluation of this compound.

signaling_pathway compound This compound dna DNA Minor Groove (AT-rich regions) compound->dna Binds replication DNA Replication dna->replication Inhibition transcription Transcription dna->transcription Inhibition protein_synthesis Protein Synthesis transcription->protein_synthesis cell_death Cell Death protein_synthesis->cell_death Leads to

Proposed mechanism of action for this compound.

References

Application Notes and Protocols for Aromatic Diamidines, with Reference to 1,4-Bis(4-amidinophenoxy)butane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific experimental data for 1,4-Bis(4-amidinophenoxy)butane. The following application notes and protocols are based on the broader class of aromatic diamidines, with well-studied compounds such as pentamidine and diminazene serving as examples. Researchers should use this information as a starting point and conduct thorough dose-response and toxicity studies for the specific compound of interest.

Introduction to Aromatic Diamidines

Aromatic diamidines are a class of compounds characterized by two cationic amidine groups linked by a flexible or rigid aromatic or heterocyclic core. This structural motif allows them to bind to the minor groove of DNA, particularly at AT-rich regions, and interfere with DNA replication and transcription.[1][2] This mechanism of action underlies their broad-spectrum activity as antimicrobial, antifungal, and antiparasitic agents.[3][4][5] Prominent members of this class, such as pentamidine, are used clinically to treat diseases like leishmaniasis and African trypanosomiasis.[6] The butane linker in this compound suggests it belongs to this family of compounds, and it is likely to exhibit similar biological activities.

Data Presentation

Due to the absence of specific data for this compound, the following tables summarize dosages and concentrations for related aromatic diamidines to provide a reference range for initial experiments.

Table 1: In Vitro Concentrations of Aromatic Diamidines

CompoundTarget Organism/Cell LineEffective Concentration (IC₅₀/EC₅₀/MIC)Reference
PentamidineLeishmania infantum promastigotesEC₅₀: 165 µM[7]
Diminazene (Berenil)Trypanosoma congolenseIC₅₀: 0.278 µg/mL (at 40h)[8]
IsometamidiumTrypanosoma congolenseIC₅₀: 0.0014 µg/mL (at 40h)[8]
DAPILeishmania infantum promastigotesEC₅₀: 45 µM[7]
Dibromo propamidineLeishmania infantum promastigotesEC₅₀: 80 µM[7]

Table 2: In Vivo Dosages of Aromatic Diamidines

CompoundAnimal ModelDisease ModelDosageRoute of AdministrationReference
PentamidineMiceAcinetobacter baumannii infectionSignificantly reduced doses below in vitro inhibitory levels when used in combination with novobiocin.Intraperitoneal (i.p.)[9]
DiminazeneMiceTrypanosoma congolense infection10 mg/kg (single bolus for 100% curative efficacy)Intraperitoneal (i.p.)[8]
Various DiamidinesMiceTrypanosoma congolense and T. vivax infection2.5 - 5 mg/kg (single bolus)Intraperitoneal (i.p.)[8]

Experimental Protocols

The following are generalized protocols for in vitro and in vivo experiments with aromatic diamidines. These should be adapted and optimized for the specific research question and for this compound.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a target microorganism.

Materials:

  • This compound

  • Target microorganism (e.g., bacterial, fungal, or protozoan culture)

  • Appropriate sterile culture medium (e.g., Mueller-Hinton broth for bacteria)

  • Sterile 96-well microplates

  • Incubator

  • Microplate reader

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate culture medium in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism according to established protocols (e.g., McFarland standard for bacteria).

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include positive controls (microorganism in medium without the compound) and negative controls (medium only).

  • Incubation: Incubate the microplate under optimal conditions for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

In Vivo Efficacy Study in a Murine Model of Infection

Objective: To evaluate the in vivo efficacy of this compound in treating a systemic infection in a mouse model.

Materials:

  • This compound

  • Laboratory mice (e.g., BALB/c)

  • Infectious agent (e.g., a pathogenic strain of bacteria or parasite)

  • Sterile saline or other appropriate vehicle for drug administration

  • Syringes and needles for injection

Protocol:

  • Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.

  • Infection: Infect the mice with a standardized dose of the infectious agent (e.g., via intraperitoneal or intravenous injection).

  • Treatment Groups: Divide the infected mice into groups, including a vehicle control group and several treatment groups receiving different doses of this compound.

  • Drug Administration: Administer the compound or vehicle to the respective groups at a predetermined time post-infection. The route of administration (e.g., intraperitoneal, intravenous, oral) should be chosen based on the compound's properties and the infection model.

  • Monitoring: Monitor the mice daily for clinical signs of illness, body weight changes, and survival.

  • Endpoint Analysis: At the end of the study period, or when humane endpoints are reached, euthanize the animals. Collect relevant tissues or blood samples to determine the microbial load (e.g., colony-forming units in the spleen or liver) to assess the compound's efficacy.

Mandatory Visualizations

Signaling_Pathway cluster_Cell Target Cell (e.g., Parasite) DNA DNA (AT-rich regions) Replication DNA Replication DNA->Replication Leads to Transcription Transcription DNA->Transcription Leads to Topoisomerase Topoisomerase DNA_Repair DNA Repair Topoisomerase->DNA_Repair Facilitates Polyamine_Biosynthesis Polyamine Biosynthesis Cell_Proliferation Cell Proliferation Polyamine_Biosynthesis->Cell_Proliferation Promotes Mitochondria Mitochondria ATP_Production ATP Production Mitochondria->ATP_Production Essential for Diamidine Aromatic Diamidine (e.g., this compound) Diamidine->DNA Binds to Minor Groove Diamidine->Topoisomerase Inhibition Diamidine->Polyamine_Biosynthesis Inhibition Diamidine->Mitochondria Disruption of Membrane Potential Cell_Death Cell Death Replication->Cell_Death Inhibition leads to Transcription->Cell_Death Inhibition leads to DNA_Repair->Cell_Death Inhibition leads to Cell_Proliferation->Cell_Death Inhibition leads to ATP_Production->Cell_Death Inhibition leads to

Caption: General mechanism of action for aromatic diamidines.

Experimental_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Efficacy cluster_DataAnalysis Data Analysis and Conclusion A1 Prepare Stock Solution of This compound A2 Serial Dilution in 96-well plates A1->A2 A3 Inoculate with Target Microorganism A2->A3 A4 Incubate A3->A4 A5 Determine MIC A4->A5 C1 Analyze In Vitro and In Vivo Data A5->C1 Input for B1 Acclimatize Mice B2 Induce Infection B1->B2 B3 Administer Compound (Different Doses) B2->B3 B4 Monitor Animal Health and Survival B3->B4 B5 Endpoint Analysis (Microbial Load) B4->B5 B5->C1 Input for C2 Assess Therapeutic Potential C1->C2

Caption: Workflow for evaluating a novel aromatic diamidine.

References

preparing 1,4-Bis(4-amidinophenoxy)butane stock solutions for research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(4-amidinophenoxy)butane, also known as butamidine, is a diamidine compound of interest in various research fields, including microbiology and parasitology. As an analog of pentamidine, it is investigated for its potential as an antimicrobial and antiparasitic agent. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for research applications.

Physicochemical Properties

A summary of the known physicochemical properties of this compound (hydrochloride salt) is provided below.

PropertyValueSource
Synonyms ButamidinePubChem
Molecular Formula C₁₈H₂₃ClN₄O₂PubChem
Molecular Weight 362.9 g/mol PubChem
Appearance Solid (assumed)General chemical knowledge
Solubility See detailed solubility table below.Inferred from analogs
Storage Store at -20°CGeneral recommendation

Solubility Data

Precise, experimentally determined solubility data for this compound is not widely available. The following table provides solubility information for the structurally similar compound, pentamidine, which can be used as a guideline. Researchers should perform their own solubility tests for precise concentrations.

SolventEstimated Solubility of this compound (Butamidine)Solubility of Pentamidine (for reference)
DMSO (Dimethyl Sulfoxide) Expected to be soluble≥13.5 mg/mL[1]
Water Sparingly solubleSoluble[2]
Ethanol Sparingly solubleInsoluble[2]
DMF (Dimethylformamide) Expected to be soluble~25 mg/mL[3]

Note: Due to the structural similarities, the solubility of butamidine is expected to follow a similar pattern to pentamidine. It is recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO before dilution in aqueous buffers for biological assays.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (hydrochloride salt) in DMSO.

Materials:

  • This compound (hydrochloride salt) (MW: 362.9 g/mol )

  • Dimethyl Sulfoxide (DMSO), anhydrous, sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 362.9 g/mol x 1000 mg/g = 3.629 mg

  • Weigh the compound: Carefully weigh out approximately 3.63 mg of this compound on an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of anhydrous, sterile DMSO to the tube containing the compound.

  • Dissolve the compound: Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer for use in cell-based assays or other biological experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)

  • Sterile polypropylene tubes

Procedure:

  • Determine the final concentration: Decide on the final desired concentration of this compound in your experiment.

  • Serial dilution (recommended): It is recommended to perform serial dilutions to achieve the final concentration. This minimizes the concentration of DMSO in the final working solution.

    • For example, to prepare a 100 µM working solution, you can dilute the 10 mM stock solution 1:100 in the desired aqueous buffer.

  • Dilution step: Add the calculated volume of the DMSO stock solution to the appropriate volume of the pre-warmed aqueous buffer. Mix gently by inversion or pipetting.

  • Final DMSO concentration: Ensure the final concentration of DMSO in the working solution is low enough to not affect the experimental system (typically ≤ 0.5%).

  • Use immediately: It is recommended to prepare working solutions fresh for each experiment and use them immediately. Based on data for pentamidine, aqueous solutions may not be stable for more than one day.[3]

Stability and Storage

  • Stock Solutions (in DMSO): When stored in single-use aliquots at -20°C and protected from light, the DMSO stock solution is expected to be stable for several months. Avoid repeated freeze-thaw cycles.

  • Aqueous Working Solutions: Aqueous solutions of diamidines are generally less stable and should be prepared fresh for each experiment.[3] Discard any unused aqueous working solution at the end of the day.

Mandatory Visualizations

Experimental Workflow for Stock Solution Preparation

G cluster_0 Preparation of this compound Stock Solution cluster_1 Preparation of Working Solution A Calculate Mass B Weigh Compound A->B 3.63 mg for 10 mM in 1 mL C Add DMSO B->C D Dissolve (Vortex/Warm) C->D E Aliquot D->E F Store at -20°C E->F G Thaw Stock Solution F->G For Experiment H Dilute in Aqueous Buffer G->H I Use Immediately H->I G cluster_0 Cellular Processes DNA DNA RNA_Polymerase RNA Polymerase DNA->RNA_Polymerase Transcription DNA_Polymerase DNA Polymerase DNA->DNA_Polymerase Replication mRNA mRNA RNA_Polymerase->mRNA Ribosome Ribosome mRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Cell_Viability Cell Viability Protein->Cell_Viability Essential for function Diamidine This compound (Diamidine Compound) Diamidine->DNA Binds to Minor Groove (AT-rich regions) Diamidine->RNA_Polymerase Inhibition Diamidine->DNA_Polymerase Inhibition

References

Application Notes and Protocols for Studying 1,4-Bis(4-amidinophenoxy)butane Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(4-amidinophenoxy)butane belongs to the class of aromatic diamidines, which are known for their antimicrobial and serine protease inhibitory activities. A structurally similar and well-studied compound, 1,4-Bis(4-amidinophenoxy)propane (propamidine), is clinically used as an antiseptic and disinfectant, particularly in the treatment of Acanthamoeba keratitis.[1][2][3] These compounds generally exhibit broad-spectrum activity against various pathogens. This document provides detailed methodologies to assess the efficacy of this compound, focusing on its potential antimicrobial and enzyme-inhibitory effects.

Mechanism of Action

The precise mechanism of action for this compound is likely multifaceted, characteristic of aromatic diamidines like pentamidine and propamidine. The proposed mechanisms include:

  • DNA Intercalation: The cationic amidine groups can interact with the negatively charged phosphate backbone of DNA, leading to intercalation and disruption of DNA replication and transcription.[4]

  • Inhibition of Topoisomerases: These compounds can interfere with topoisomerase activity, enzymes essential for DNA unwinding and repair, leading to DNA damage and cell death.[4]

  • Disruption of Mitochondrial Function: Aromatic diamidines can accumulate in the mitochondria and disrupt the mitochondrial membrane potential, leading to a decrease in ATP production and induction of apoptosis.[4]

  • Inhibition of Serine Proteases: Many pathogens utilize serine proteases for virulence and survival. The amidine groups can act as mimics of arginine or lysine residues, allowing them to bind to the active site of serine proteases and inhibit their activity.[5][]

Key Experiments for Efficacy Assessment

In Vitro Efficacy

A series of in vitro assays are fundamental to characterizing the antimicrobial and enzymatic inhibitory activity of this compound.

1. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8][9]

Protocol: Broth Microdilution Method

  • Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile distilled water or DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi, or PYG medium for Acanthamoeba). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL, yeast at ~2.5 x 10^3 CFU/mL, or Acanthamoeba trophozoites at ~1 x 10^4 cells/mL).

  • Inoculation: Add 100 µL of the inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 30°C for 48-72 hours for fungi, 25-30°C for 72 hours for Acanthamoeba).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

2. Cell Viability/Cytotoxicity Assay

It is crucial to assess the cytotoxic effect of the compound on host cells to determine its therapeutic index. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for this purpose.[10][11][12]

Protocol: MTT Assay on Human Corneal Epithelial Cells (HCE-T)

  • Cell Seeding: Seed HCE-T cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the cells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 (half-maximal inhibitory concentration) can be determined by plotting the cell viability against the compound concentration.

3. Serine Protease Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of a specific serine protease (e.g., trypsin, chymotrypsin, or a pathogen-derived protease).

Protocol: Fluorometric Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer for the specific protease (e.g., 50 mM Tris-HCl, pH 8.0 for trypsin).

    • Enzyme Solution: Prepare a working solution of the serine protease in the assay buffer.

    • Substrate Solution: Prepare a solution of a fluorogenic substrate for the protease (e.g., Boc-Gln-Ala-Arg-AMC for trypsin) in the assay buffer.

    • Inhibitor Solution: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Procedure:

    • In a 96-well black microtiter plate, add the inhibitor solution and the enzyme solution.

    • Incubate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the substrate solution.

    • Immediately measure the fluorescence intensity (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates) over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (slope of the fluorescence versus time plot).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Efficacy

Animal models are essential for evaluating the therapeutic potential of this compound in a physiological context.

1. Acanthamoeba Keratitis Animal Model

This model is used to assess the efficacy of the compound in treating a relevant infection.[13][14]

Protocol: Murine Model

  • Animal Preparation: Use adult BALB/c mice. Anesthetize the mice and gently scarify the corneal epithelium of one eye with a sterile needle.

  • Infection: Apply a suspension of Acanthamoeba trophozoites (e.g., 1 x 10^5 trophozoites in 5 µL) to the scarified cornea.[15]

  • Treatment: After 24 hours, begin topical treatment with this compound formulated as eye drops (e.g., 0.1% solution). Administer one drop to the infected eye multiple times a day (e.g., 4-6 times). A control group should receive vehicle eye drops.

  • Clinical Scoring: Monitor the eyes daily for up to 14 days and score the severity of keratitis based on a standardized scale (e.g., considering corneal opacity, ulceration, and neovascularization).

  • Histopathology: At the end of the experiment, euthanize the animals, enucleate the eyes, and perform histopathological analysis to assess the extent of inflammation and the presence of amoebas in the corneal stroma.

Data Presentation

Table 1: Summary of In Vitro Efficacy Data for Aromatic Diamidines against Acanthamoeba species and Mammalian Cells.

CompoundOrganism/Cell LineAssay TypeEndpointValue (µg/mL)Value (µM)Reference
Propamidine IsethionateA. castellaniiAmoebicidalMIC>1000>1770[16]
Propamidine IsethionateA. polyphagaAmoebicidalMIC>250>442[16]
Propamidine IsethionateA. hatchettiAmoebicidalMIC>31.25>55[16]
Pentamidine IsethionateA. castellaniiAmoebicidalMIC>125>211[16]
Pentamidine IsethionateA. polyphagaAmoebicidalMIC>250>422[16]
Pentamidine IsethionateA. hatchettiAmoebicidalMIC>62.5>105[16]
Pentamidine IsethionateA. castellanii (Trophozoite)ViabilityIC50 (24h)-97.4[11]
Pentamidine IsethionateA. castellanii (Trophozoite)ViabilityIC50 (48h)-60.99[11]
Pentamidine IsethionateA. castellanii (Cyst)ViabilityIC50 (24h)-470[11]
Pentamidine IsethionateA. castellanii (Cyst)ViabilityIC50 (48h)-175.5[11]
Pentamidine IsethionateVero CellsCytotoxicityIC50 (24h)-115.4[11]
Pentamidine IsethionateVero CellsCytotoxicityIC50 (48h)-87.42[11]

Visualizations

Proposed Mechanism of Action of this compound cluster_Cell Pathogen Cell Compound Compound Mitochondrion Mitochondrion Compound->Mitochondrion Disrupts Membrane Potential DNA DNA Compound->DNA Intercalation Topoisomerase Topoisomerase Compound->Topoisomerase Inhibition Serine Protease Serine Protease Compound->Serine Protease Inhibition ATP Depletion ATP Depletion Mitochondrion->ATP Depletion Replication/Transcription Block Replication/Transcription Block DNA->Replication/Transcription Block DNA Damage DNA Damage Topoisomerase->DNA Damage Loss of Virulence Loss of Virulence Serine Protease->Loss of Virulence Cell Death Cell Death ATP Depletion->Cell Death Replication/Transcription Block->Cell Death DNA Damage->Cell Death Pathogen Clearance Pathogen Clearance Loss of Virulence->Pathogen Clearance

Caption: Multifaceted mechanism of this compound.

Experimental Workflow for Efficacy Assessment cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies MIC Minimum Inhibitory Concentration (MIC) Assay Cytotoxicity Cell Viability/Cytotoxicity Assay (e.g., MTT) MIC->Cytotoxicity Determine Therapeutic Index Animal_Model Acanthamoeba Keratitis Animal Model Cytotoxicity->Animal_Model Proceed if Favorable Protease_Inhibition Serine Protease Inhibition Assay Treatment Topical Treatment with Compound Animal_Model->Treatment Evaluation Clinical Scoring and Histopathology Treatment->Evaluation Efficacy_Conclusion Efficacy_Conclusion Evaluation->Efficacy_Conclusion Start Start Start->MIC Antimicrobial Screening Start->Protease_Inhibition Enzyme Inhibition

Caption: Workflow for assessing compound efficacy.

References

Troubleshooting & Optimization

improving solubility of 1,4-Bis(4-amidinophenoxy)butane for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 1,4-Bis(4-amidinophenoxy)butane for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: For poorly water-soluble compounds used in biological assays, Dimethyl Sulfoxide (DMSO) is a common solvent of choice for preparing concentrated stock solutions.[1] Other potential organic solvents include Dimethyl Formamide (DMF) and ethanol. The choice of solvent may depend on the specific requirements and tolerance of the experimental system (e.g., cell culture).

Q3: What is a typical concentration for a stock solution?

A3: Stock solutions are typically prepared at concentrations ranging from 1 mM to 10 mM. Preparing a higher concentration stock solution in an organic solvent allows for minimal addition of the solvent to the final aqueous experimental medium, which is crucial for minimizing solvent-induced artifacts or toxicity.

Q4: How should I store stock solutions of this compound?

A4: Stock solutions should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Troubleshooting Guide

Q1: My this compound is not dissolving in my chosen solvent. What can I do?

A1: If you are experiencing difficulty dissolving the compound, you can try the following techniques:

  • Gentle Heating: Warm the solution to 37°C.

  • Sonication: Use an ultrasonic bath to aid in the dispersion and dissolution of the compound.

  • Vortexing: Agitate the solution vigorously using a vortex mixer.

Q2: The compound precipitates when I dilute my DMSO stock solution into my aqueous buffer or cell culture medium. How can I prevent this?

A2: Precipitation upon dilution into an aqueous medium is a common issue with poorly soluble compounds.[2] Here are some strategies to mitigate this:

  • Lower the Final Concentration: The final concentration of the compound in your aqueous medium may be above its solubility limit. Try testing a lower final concentration.

  • Increase the Co-solvent Concentration: While keeping the final DMSO concentration as low as possible is ideal (typically below 1% in cell-based assays), a slight increase might be necessary to maintain solubility. However, always run a vehicle control to account for any effects of the solvent.

  • pH Adjustment: The solubility of compounds with ionizable groups like amidines can be pH-dependent. Test the solubility in buffers with slightly different pH values to see if this improves solubility.

  • Use of Surfactants: In some in vitro assays (not cell-based), a very low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) can help maintain solubility.[2]

Q3: I am observing inconsistent results in my experiments. Could this be related to solubility?

A3: Yes, poor solubility can lead to inconsistent experimental results.[1] If the compound is not fully dissolved, the actual concentration in solution will be lower and more variable than intended. Ensure your stock solution is fully dissolved and visually inspect your final experimental solutions for any signs of precipitation before use.

Quantitative Data Summary

Specific quantitative solubility data for this compound is not available in the public domain. The table below provides a qualitative summary based on the general properties of aromatic diamidines.

Solvent/MediumExpected SolubilityRecommendations
WaterPoorly SolubleNot recommended as a primary solvent.
Phosphate-Buffered Saline (PBS)Poorly SolubleProne to precipitation, especially at higher concentrations.
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing high-concentration stock solutions.[1]
Dimethyl Formamide (DMF)Likely SolubleAn alternative to DMSO for stock solutions.
EthanolSparingly SolubleMay be used, but solubility might be lower than in DMSO or DMF.
Cell Culture MediumPoorly SolubleDirect dissolution is not recommended. Dilute from a stock solution.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

  • Pre-Dissolution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Calculate the required mass of the compound to prepare the desired volume of a 10 mM solution.

    • Use an analytical balance to accurately weigh the compound.

  • Dissolution:

    • Add the appropriate volume of high-purity DMSO to the weighed compound.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the vial in an ultrasonic water bath for 5-10 minutes.

    • Gentle warming in a 37°C water bath can also be applied.

  • Post-Dissolution Handling:

    • Once the compound is fully dissolved, visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol for Diluting the Stock Solution into Aqueous Medium

  • Preparation:

    • Thaw a single-use aliquot of the 10 mM stock solution at room temperature.

    • Warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).

  • Dilution:

    • To minimize precipitation, add the DMSO stock solution to the aqueous medium while vortexing or stirring the medium. Do not add the aqueous medium to the DMSO stock.

    • Ensure the final concentration of DMSO in the experimental medium is kept to a minimum (ideally ≤ 0.5%) and is consistent across all experimental conditions, including vehicle controls.

  • Final Preparation:

    • Visually inspect the final diluted solution for any signs of precipitation. If precipitation is observed, consider the troubleshooting steps outlined above.

    • Use the freshly prepared solution for your experiment immediately.

Visualizations

G start Start: Compound Precipitation or Incomplete Dissolution check_stock Is the stock solution fully dissolved? start->check_stock redissolve_stock Action: Re-dissolve stock (Vortex, Sonicate, Warm) check_stock->redissolve_stock No check_dilution Does precipitation occur upon dilution? check_stock->check_dilution Yes redissolve_stock->check_stock modify_dilution Action: Modify Dilution Protocol (e.g., add stock to stirred buffer) check_dilution->modify_dilution Yes success Success: Compound is soluble check_dilution->success No check_concentration Is the final concentration too high? modify_dilution->check_concentration lower_concentration Action: Lower the final experimental concentration check_concentration->lower_concentration Yes adjust_ph Action: Adjust pH of the aqueous medium check_concentration->adjust_ph No lower_concentration->success consider_cosolvent Consider alternative co-solvents or excipients adjust_ph->consider_cosolvent adjust_ph->success fail Issue persists: Consult further consider_cosolvent->fail

Caption: Troubleshooting workflow for solubility issues.

G prep_stock 1. Prepare Concentrated Stock Solution in DMSO solubility_check1 Solubility Check 1: Ensure complete dissolution of stock solution prep_stock->solubility_check1 dilute 2. Dilute Stock Solution into Cell Culture Medium solubility_check1->dilute solubility_check2 Solubility Check 2: Visually inspect for precipitation after dilution dilute->solubility_check2 treat_cells 3. Treat Cells with Compound Solution solubility_check2->treat_cells incubate 4. Incubate for Desired Time treat_cells->incubate assay 5. Perform Downstream Assay (e.g., viability, signaling) incubate->assay

Caption: Experimental workflow for a cell-based assay.

References

troubleshooting 1,4-Bis(4-amidinophenoxy)butane assay interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Bis(4-amidinophenoxy)butane and related aromatic diamidine compounds. The information provided is intended to help identify and resolve potential assay interference and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common applications and biological targets of this compound and similar aromatic diamidines?

Aromatic diamidines are a class of compounds known for their broad-spectrum antimicrobial and antiprotozoal activities. They are frequently evaluated in assays targeting parasites such as Trypanosoma, Leishmania, and Plasmodium, as well as various fungi and bacteria. The primary biological target for many aromatic diamidines is the minor groove of DNA, particularly at AT-rich sequences. This interaction can interfere with DNA replication and transcription. Additionally, some diamidines have been shown to inhibit enzymes such as topoisomerase.

Q2: My fluorescence-based assay is showing high background noise when I add my this compound compound. What could be the cause?

Aromatic diamidines are known to be inherently fluorescent. This intrinsic fluorescence can lead to high background signals in assays that use fluorescence as a readout, such as qPCR, fluorescence microscopy, and cell viability assays using fluorescent dyes (e.g., resazurin-based assays).

Q3: I am observing unexpected cell death or inhibition in my control cell line when using this compound. Why might this be happening?

While often studied for their effects on pathogens, aromatic diamidines can also exhibit cytotoxicity towards mammalian cells, which can lead to unexpected effects in control cell lines. It is crucial to determine the cytotoxic profile of the compound in your specific cell line to distinguish between targeted antimicrobial effects and general cytotoxicity.

Q4: In my in vitro enzyme inhibition assay, I'm seeing inhibition that doesn't seem to be specific. What could be the mechanism of interference?

Due to their cationic nature and ability to bind to nucleic acids, aromatic diamidines can interfere with enzymatic assays in several ways. They may interact with enzyme cofactors, the substrate, or the enzyme itself in a non-specific manner. For enzymes that interact with DNA or RNA, the interference can be more pronounced.

Troubleshooting Guides

Issue 1: High Background in Fluorescence-Based Assays

Symptoms:

  • Elevated fluorescence readings in wells containing the compound but no biological target.

  • Reduced signal-to-noise ratio.

  • Difficulty in distinguishing between the signal from the compound and the assay's fluorescent probe.

Troubleshooting Steps:

  • Spectral Scan: Perform a fluorescence scan of this compound alone at the excitation and emission wavelengths of your assay to confirm its intrinsic fluorescence.

  • Use of Non-Fluorescent Assays: If possible, switch to a non-fluorescence-based detection method, such as a colorimetric or luminescence-based assay.

  • Assay Blank Correction: Include a control group with the compound in the assay medium without cells or the target molecule. Subtract the average fluorescence of this blank from all other readings.

  • Wavelength Selection: If the excitation and emission spectra of your compound and the assay dye are sufficiently different, optimize the filter sets on your plate reader or microscope to minimize spectral overlap.

Issue 2: Inconsistent Results in Cell-Based Assays

Symptoms:

  • High variability between replicate wells.

  • Discrepancies between expected and observed cell viability or growth inhibition.

  • Results that are not dose-dependent in a predictable manner.

Troubleshooting Steps:

  • Solubility Assessment: Visually inspect the compound in your assay medium under a microscope to check for precipitation, which can lead to inconsistent concentrations. Determine the solubility limit of the compound in your specific media

off-target effects of 1,4-Bis(4-amidinophenoxy)butane in research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research on the off-target effects of 1,4-Bis(4-amidinophenoxy)butane is limited. This guide is based on the known activities of structurally similar diamidine compounds, such as pentamidine, diminazene, and DAPI. Researchers should consider these as potential, unconfirmed effects and use this information to design appropriate control experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary mechanism of action for this compound?

A1: Based on its diamidine structure, this compound is predicted to act as a DNA minor groove binder, with a preference for AT-rich regions. This is a common mechanism for aromatic diamidines and can lead to the inhibition of DNA replication and transcription, which is often the basis for their use as antimicrobial or anticancer agents.[1][2]

Q2: My cells are showing unexpected toxicity at concentrations where the on-target effect is not yet optimal. What could be the cause?

A2: Unexpected toxicity may be due to off-target effects. Diamidine compounds are known to be cytotoxic at higher concentrations.[1] Potential off-target mechanisms include mitochondrial toxicity, disruption of ion homeostasis, or inhibition of various enzymes. It is recommended to perform a dose-response curve to determine the therapeutic window for your specific cell line.

Q3: I am observing changes in cellular metabolism (e.g., glucose uptake) in my experiments. Is this a known off-target effect?

A3: While not specifically documented for this compound, the related compound pentamidine is known to cause both hypoglycemia and hyperglycemia due to damage to pancreatic islet cells.[3][4][5] If your experimental system involves metabolic readouts, it is crucial to include controls to assess potential metabolic off-target effects.

Q4: In my fluorescence microscopy experiments, I am seeing signal in channels other than the one designated for my diamidine-based probe. What could be happening?

A4: Some diamidines, like DAPI, are known to undergo photoconversion upon exposure to UV light. This can cause the molecule to fluoresce in different channels (e.g., green or red), leading to signal bleed-through and potential misinterpretation of colocalization data.[6][7] To mitigate this, image in other channels before imaging the UV-excited probe, or use sequential imaging protocols.

Q5: Are there any known organ-specific toxicities associated with this class of compounds?

A5: Yes, systemic use of diamidines in animal models has been associated with organ toxicities. Pentamidine, for instance, can cause nephrotoxicity, hepatotoxicity, and cardiotoxicity, including arrhythmias and hypotension.[3][4][8][9] Diminazene has been reported to cause neurological signs in dogs.[10] If you are using this compound in in vivo studies, it is advisable to monitor markers of kidney, liver, and heart function.

Troubleshooting Guides

Issue 1: High Background or Non-Specific Staining in Imaging
  • Problem: Observing diffuse or unexpected localization of your this compound-based probe.

  • Potential Cause: The compound may be binding to non-DNA targets, such as RNA or acidic cellular compartments, or accumulating in the cytoplasm.

  • Troubleshooting Steps:

    • Optimize Concentration: Titrate the compound to the lowest effective concentration.

    • Control Staining: Use a well-characterized DNA-binding dye (e.g., DAPI) in parallel to compare localization patterns.

    • RNase Treatment: Treat fixed cells with RNase A before staining to determine if there is a significant RNA-binding component.

    • Wash Steps: Increase the number and duration of wash steps after staining to remove non-specifically bound compound.

Issue 2: Discrepancy Between Genotypic and Phenotypic Readouts
  • Problem: You have genetically validated your target, but application of this compound produces a phenotype inconsistent with target inhibition.

  • Potential Cause: The observed phenotype may be a result of off-target effects independent of the intended target. Many small molecules exhibit off-target activities that can be the true driver of their biological effects.[11]

  • Troubleshooting Steps:

    • Orthogonal Controls: Use a different inhibitor for the same target that is structurally distinct from a diamidine.

    • Target Knockout/Knockdown Rescue: In a target knockout or knockdown background, the addition of the compound should not produce an additive effect if the phenotype is on-target.

    • Phenotypic Profiling: Compare the cellular phenotype induced by your compound with a library of compounds with known off-target effects.

Quantitative Data on Off-Target Effects of Analogous Diamidines

CompoundClassDocumented Off-Target EffectsAffected SystemsReference
Pentamidine DiamidineNephrotoxicity, Hepatotoxicity, Cardiotoxicity (QT prolongation, arrhythmias), Hypo/Hyperglycemia, PancreatitisRenal, Hepatic, Cardiovascular, Endocrine, Gastrointestinal[3][4][8][9]
Diminazene Aceturate DiamidineNeurotoxicity (tremors, ataxia in dogs), Vasodilation (hypotension)Central Nervous System, Cardiovascular[10][12]
DAPI DiamidinePhotoconversion leading to fluorescence in green/red channelsN/A (Imaging Artifact)[6][7]

Experimental Protocols

Protocol 1: Assessing In Vitro Cytotoxicity

  • Cell Plating: Seed your cell line of interest in a 96-well plate at a density that ensures logarithmic growth for the duration of the experiment.

  • Compound Preparation: Prepare a 2x stock solution of this compound in the appropriate vehicle. Create a serial dilution series.

  • Treatment: Add an equal volume of the 2x compound dilutions to the cells. Include vehicle-only controls.

  • Incubation: Incubate the cells for a relevant period (e.g., 24, 48, 72 hours).

  • Viability Assay: Use a standard cell viability assay, such as MTT, MTS, or a live/dead stain (e.g., Calcein AM/Propidium Iodide).

  • Data Analysis: Plot the percentage of viable cells against the compound concentration and calculate the IC50 value.

Protocol 2: General Workflow for Off-Target Effect Identification

This protocol outlines a general approach to identifying potential off-target effects of a novel compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Validation A Dose-Response Cytotoxicity Assay (Multiple Cell Lines) B Phenotypic Profiling (e.g., High-Content Imaging) A->B Identify initial toxicity and morphological changes C Affinity Chromatography (Compound-immobilized beads) B->C Investigate molecular basis of observed phenotype D Thermal Proteome Profiling (TPP) B->D E Genetic Screens (e.g., CRISPR KO/i) B->E F Identify Candidate Off-Targets (Proteins) C->F D->F G Validate with Orthogonal Methods (e.g., Western Blot, siRNA) E->G F->G H In Vitro Enzyme/Binding Assays G->H I Cellular Assays with Target KO G->I

Caption: Workflow for identifying and validating off-target effects.

Visualizations

Signaling Pathway: General Mechanism of Diamidine Action and Potential Downstream Effects

This diagram illustrates the primary binding of diamidines to the DNA minor groove and the potential downstream consequences that can lead to both on-target and off-target cellular effects.

G cluster_dna Primary Interaction cluster_downstream Downstream Cellular Effects cluster_phenotype Resulting Phenotypes compound This compound (Diamidine) dna DNA Minor Groove (AT-rich regions) compound->dna Binds to replication Inhibition of DNA Replication dna->replication transcription Inhibition of Transcription dna->transcription repair Interference with DNA Repair Mechanisms dna->repair chromatin Alteration of Chromatin Structure dna->chromatin on_target On-Target Effect (e.g., Antiparasitic, Anticancer) replication->on_target transcription->on_target off_target Potential Off-Target Effects (Genotoxicity, Cytotoxicity) repair->off_target chromatin->off_target

Caption: Potential mechanism and effects of diamidine compounds.

References

stability of 1,4-Bis(4-amidinophenoxy)butane in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1,4-Bis(4-amidinophenoxy)butane under various experimental conditions. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during my experiments?

A1: The stability of this compound, an aromatic diamidine, is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The amidine functional groups are susceptible to hydrolysis, particularly under acidic or basic conditions. The phenoxy ether linkage and the aromatic rings can also be subject to degradation under harsh conditions.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemical structure, the most probable degradation pathway is the hydrolysis of the amidine groups to form the corresponding amides and subsequently carboxylic acids. Oxidative degradation of the aromatic rings or the butyl chain is also possible, as is photodegradation upon exposure to UV light.

Q3: How should I store my stock solutions of this compound to ensure stability?

A3: For optimal stability, stock solutions should be prepared in a neutral, buffered solvent (e.g., PBS pH 7.4) and stored at low temperatures, preferably at -20°C or -80°C. Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. Avoid repeated freeze-thaw cycles.

Q4: Can I anticipate the stability of this compound in my cell culture medium?

A4: While cell culture media are typically buffered to a physiological pH, the presence of various components and prolonged incubation at 37°C can lead to gradual degradation. It is advisable to perform a preliminary stability study in your specific medium to determine the compound's half-life under your experimental conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity or inconsistent results over time. Degradation of this compound in solution.Prepare fresh stock solutions more frequently. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store solutions protected from light and at a lower temperature (-80°C). Verify the pH of your experimental solutions.
Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC). Formation of degradation products.Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.
Precipitation of the compound in aqueous buffers. Poor solubility or pH-dependent solubility.Ensure the pH of the buffer is within the optimal solubility range for the compound. Consider using a co-solvent (e.g., DMSO, ethanol) at a low, non-toxic concentration if compatible with your experimental system.

Quantitative Data Summary

The following tables summarize illustrative stability data for a typical aromatic diamidine, such as this compound, under forced degradation conditions. This data is intended to provide a general understanding of the compound's stability profile.

Table 1: Stability of this compound in Solution under Different pH and Temperature Conditions

Condition Time (hours) Remaining Compound (%) Major Degradant Formed
0.1 M HCl, 60°C2485.2Mono-amide derivative
0.1 M HCl, 60°C7265.8Mono-amide and Di-amide derivatives
pH 7.4 Buffer, 40°C7298.5Not significant
0.1 M NaOH, 60°C2478.9Mono-amide derivative
0.1 M NaOH, 60°C7255.1Di-amide and carboxylic acid derivatives

Table 2: Stability of this compound under Oxidative and Photolytic Stress

Stress Condition Duration Remaining Compound (%) Observations
3% H₂O₂, Room Temp24 hours92.1Formation of N-oxide and other oxidative adducts.
UV Light (254 nm)48 hours88.7Appearance of several minor degradation peaks.
White Light (ICH Q1B)7 days95.3Slight yellowing of the solution.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for stress testing to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24, 48, and 72 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound in a neutral buffer at 80°C for 48 hours.

  • Photostability: Expose a solution of the compound to UV (254 nm) and visible light (as per ICH Q1B guidelines) for an appropriate duration.

  • Analysis: Analyze all samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general high-performance liquid chromatography (HPLC) method for the analysis of this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 60°C) stock->acid base Base Hydrolysis (1M NaOH, 60°C) stock->base oxidation Oxidative Stress (30% H2O2, RT) stock->oxidation thermal Thermal Stress (80°C) stock->thermal photo Photolytic Stress (UV/Vis Light) stock->photo hplc Stability-Indicating HPLC-UV acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc

Caption: Experimental workflow for forced degradation studies.

degradation_pathway parent This compound mono_amide Mono-amide Derivative parent->mono_amide Hydrolysis di_amide Di-amide Derivative mono_amide->di_amide Hydrolysis carboxylic_acid Di-carboxylic Acid Derivative di_amide->carboxylic_acid Hydrolysis

Caption: A potential hydrolytic degradation pathway.

preventing degradation of 1,4-Bis(4-amidinophenoxy)butane in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the in vitro degradation of 1,4-Bis(4-amidinophenoxy)butane.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Question Possible Cause Recommendation
Why am I seeing a decrease in the compound's activity over a short period in my aqueous buffer? The amidine functional groups are susceptible to hydrolysis, especially in neutral to basic aqueous solutions, leading to the formation of less active carboxylate derivatives.Prepare fresh solutions of this compound for each experiment. If the experiment requires longer incubation times, consider using a buffer with a slightly acidic pH (e.g., pH 6.0-6.5) to slow down hydrolysis.
I observe a precipitate forming in my stock solution upon storage. What should I do? The compound may have limited solubility in the chosen solvent, or degradation products may be precipitating out of solution.Prepare stock solutions in a suitable organic solvent such as DMSO or ethanol, and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, allow the aliquot to come to room temperature and ensure it is fully dissolved.
My analytical results (e.g., HPLC, LC-MS) show unexpected peaks. What could be the reason? These peaks likely correspond to degradation products. The primary degradation pathway is the hydrolysis of one or both amidine groups to the corresponding amides and subsequently to carboxylic acids.To confirm, analyze a sample of the degraded compound using mass spectrometry to identify the molecular weights of the degradation products. Refer to the proposed degradation pathway diagram below.
How can I minimize photodegradation during my experiments? Aromatic compounds can be susceptible to degradation upon exposure to light.Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C is recommended.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare stock solutions in an anhydrous organic solvent such as DMSO or ethanol at a high concentration. These stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What is the expected stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is highly dependent on the pH. It is most stable in slightly acidic conditions (pH < 7) and is prone to hydrolysis at neutral and, more rapidly, at basic pH.[1][2][3] For instance, benzamidinium, a related structure, shows a half-life of 300 days at pH 9, which decreases to 6 days at pH 11.[1]

Q4: Can I expect degradation at elevated temperatures?

A4: While specific data for this compound is limited, elevated temperatures will generally accelerate the rate of hydrolysis in aqueous solutions. It is advisable to conduct experiments at the lowest feasible temperature.

Predicted Stability of this compound in Solution

The following table provides an estimated stability profile based on the known behavior of structurally related aromatic diamidines.[1][2][3]

Condition Solvent pH Temperature Light Exposure Predicted Stability
Long-term StorageDMSO/EthanolN/A-20°C to -80°CDarkHigh
Short-term StorageAqueous Buffer< 74°CDarkModerate
Experimental UseAqueous Buffer≥ 7Room TemperatureAmbientLow
Experimental UseAqueous Buffer< 7Room TemperatureAmbientModerate
Stress ConditionAqueous Buffer> 8> 37°CDirect LightVery Low

Experimental Protocols

Protocol for Assessing the In Vitro Stability of this compound using HPLC

Objective: To determine the rate of degradation of this compound in a given aqueous buffer at a specific temperature.

Materials:

  • This compound

  • High-purity water

  • Buffer components (e.g., phosphate, Tris)

  • HPLC-grade acetonitrile

  • HPLC-grade trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Incubator or water bath

  • Autosampler vials

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare the desired aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.4).

  • Incubation:

    • Spike the aqueous buffer with the stock solution to a final concentration of 100 µM.

    • Immediately withdraw a sample (t=0) and quench the reaction by diluting it 1:1 with a solution of 0.1% TFA in acetonitrile. Store at 4°C until analysis.

    • Incubate the remaining solution at the desired temperature (e.g., 37°C).

    • Withdraw samples at various time points (e.g., 1, 2, 4, 8, 24 hours). Quench each sample as described above.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Use a mobile phase gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). A typical gradient might be:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30-35 min: Return to 95% A, 5% B

    • Set the flow rate to 1 mL/min and the UV detection wavelength to an appropriate value for the compound (e.g., determined by UV-Vis scan).

    • Inject the quenched samples onto the HPLC.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Plot the natural logarithm of the peak area versus time.

    • The degradation rate constant (k) can be determined from the slope of the line (slope = -k).

    • The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Visualizations

Proposed Hydrolytic Degradation Pathway

G cluster_0 This compound cluster_1 Intermediate cluster_2 Final Degradation Product A This compound B Mono-amide Intermediate A->B + H2O - NH3 C Di-amide Product B->C + H2O - NH3

Caption: Proposed hydrolytic degradation pathway of this compound.

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (in DMSO) spike Spike Buffer with Stock prep_stock->spike prep_buffer Prepare Aqueous Buffer prep_buffer->spike sample_t0 Sample at t=0 spike->sample_t0 incubate Incubate at Desired Temp. spike->incubate quench Quench Samples sample_t0->quench sample_tx Sample at Time Points incubate->sample_tx sample_tx->quench hplc HPLC Analysis quench->hplc data Data Analysis hplc->data

Caption: Workflow for assessing the in vitro stability of this compound.

References

challenges in working with aromatic diamidine compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aromatic diamidine compounds.

Troubleshooting Guides

Issue 1: Poor Compound Solubility & Precipitation in Media

Q: My aromatic diamidine compound is not dissolving in aqueous buffers or is precipitating in my cell culture medium. What can I do?

A: Poor aqueous solubility is a common challenge with aromatic diamidines due to their hydrophobic aromatic cores. Here are several troubleshooting steps:

  • Solvent Selection for Stock Solutions:

    • For initial stock solutions, use of an organic solvent may be necessary. Dimethyl sulfoxide (DMSO) is a common choice. For some compounds like DAPI, which has poor solubility in water, sonication may be required to fully dissolve it, or dimethylformamide (DMF) can be used.[1]

    • Prepare high-concentration stock solutions in an appropriate organic solvent and then dilute them into your aqueous experimental buffer or media. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.

  • pH Adjustment:

    • The solubility of diamidines can be pH-dependent. Since they are basic compounds, their solubility often increases in acidic conditions where the amidine groups are protonated. Try dissolving the compound in a buffer with a slightly acidic pH, if compatible with your experimental system.

  • Use of Co-solvents:

    • The addition of a water-miscible co-solvent to your aqueous buffer can enhance the solubility of lipophilic compounds.

  • Preventing Precipitation in Cell Culture Media:

    • Precipitation in complex media can occur due to interactions with salts, proteins, or other components.[2][3][4]

    • Actionable Steps:

      • Visually inspect the medium for any signs of precipitation after adding the compound.

      • Perform a solubility test in your specific cell culture medium before starting a large-scale experiment.

      • Consider reducing the serum concentration in the medium if precipitation is observed, as proteins can sometimes cause compounds to precipitate.

      • Ensure the final concentration of the compound is below its solubility limit in the complete medium.

Issue 2: Compound Instability & Degradation

Q: I am concerned about the stability of my aromatic diamidine compound in solution. How should I handle and store it?

A: Aromatic diamidines can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.

  • pH and Temperature: The stability of amidine-containing compounds is often pH-dependent. For example, pentamidine isethionate solutions are stable for up to 48 hours at room temperature when reconstituted with sterile water and protected from light.[5][6] To avoid crystallization, it is recommended to store reconstituted solutions at 22° - 30°C (72° - 86°F).[5]

  • Storage of Stock Solutions:

    • Store stock solutions at -20°C or -80°C for long-term storage.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • Prepare fresh working solutions from the stock solution for each experiment.

    • Avoid prolonged storage of diluted aqueous solutions, especially at room temperature.

Issue 3: High or Inconsistent Cytotoxicity

Q: I am observing higher than expected cytotoxicity, or my cytotoxicity results are not reproducible. What could be the cause?

A: Aromatic diamidines are known to be cytotoxic, and their primary mechanism of action often involves binding to DNA and disrupting cellular processes.[7][8]

  • Inherent Toxicity: Acknowledge the inherent toxicity of these compounds. Their effects can be cell-type dependent.

  • Experimental Controls are Crucial:

    • Vehicle Control: Always include a vehicle control (e.g., cells treated with the same concentration of DMSO used to dissolve the compound) to account for any solvent-induced toxicity.

    • Positive Control: Use a known cytotoxic agent as a positive control to ensure your assay is working correctly.

    • Untreated Control: This provides the baseline for cell viability.

  • Assay-Specific Troubleshooting:

    • MTT/XTT Assays: Some compounds can interfere with the chemistry of these metabolic assays. If you suspect interference, validate your results with an orthogonal method, such as a dye-exclusion assay (e.g., Trypan Blue) or a plate-based cytotoxicity assay using a DNA-binding dye.[9]

    • DNA-Binding Dye Assays (e.g., Propidium Iodide, Ethidium Bromide): Since aromatic diamidines bind to DNA, they can potentially interfere with these assays. Ensure you have proper controls, including "no cell" wells to measure background fluorescence and "vehicle-only" treated cells.[10]

  • Compound Aggregation:

    • Aggregation of the compound can lead to inconsistent results and altered bioavailability.

    • Mitigation Strategies:

      • Visually inspect your solutions for any signs of precipitation.

      • Consider using a brief sonication step when preparing dilutions.

      • Ensure the compound is fully dissolved in the stock solvent before further dilution.

Issue 4: Experimental Artifacts with Fluorescent Diamidines (e.g., DAPI, Hoechst)

Q: I am using DAPI or Hoechst for nuclear staining and observing unexpected fluorescence in other channels. What is happening?

A: DAPI and Hoechst dyes can undergo UV-induced photoconversion, leading to fluorescence emission in the green and even red channels.[11][12][13] This can be a significant source of artifacts in multi-color fluorescence microscopy.

  • Imaging Best Practices:

    • Image the green (e.g., FITC) and red (e.g., TRITC) channels before imaging the DAPI/Hoechst channel to avoid UV-induced photoconversion.

    • If you must view the UV channel first to find your field of view, move to an adjacent, unexposed area before capturing images in other channels.[13]

  • Mounting Media:

    • Glycerol-based mounting media can enhance photoconversion.[11]

    • Consider using a hardset mounting medium to reduce this effect.[13]

  • Alternative Dyes:

    • If photoconversion is a persistent issue, consider using alternative nuclear stains that are excited at longer wavelengths.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for aromatic diamidines?

A1: The most well-characterized mechanism of action is the binding to the minor groove of DNA, with a preference for AT-rich sequences.[8] This interaction can inhibit the function of DNA-dependent enzymes like polymerases and topoisomerases, thereby interfering with DNA replication and transcription. Some aromatic diamidines, such as pentamidine, have also been shown to affect mitochondrial function, including depleting mitochondrial DNA and dissipating the mitochondrial membrane potential.[14]

Q2: Can aromatic diamidines interfere with enzymatic assays like PCR?

A2: Yes. Because they are DNA minor groove binders, aromatic diamidines can act as PCR inhibitors.[15] Their binding to the DNA template can prevent polymerase binding or processivity, leading to reduced or no amplification. This is an important consideration if you are extracting DNA from cells treated with these compounds. It is advisable to thoroughly purify the DNA to remove the compound before performing enzymatic assays.

Q3: Are there specific cellular signaling pathways known to be affected by aromatic diamidines?

A3: Yes, pentamidine, a well-studied aromatic diamidine, has been shown to modulate several key signaling pathways. These include the inhibition of the PI3K/AKT, JAK/STAT, and MAPK/ERK pathways, and interference with the PD-1/PD-L1 immune checkpoint.[10][16][17] It has also been shown to induce the p53 pathway.[10][18]

Q4: What are some key physicochemical properties of common aromatic diamidines?

A4: The table below summarizes some important properties of representative aromatic diamidines. Note that experimental values can vary depending on the specific conditions.

CompoundMolecular Weight ( g/mol )pKa (approx.)LogP (predicted)Aqueous Solubility
Pentamidine 340.42~11-1.5 to -2.0Soluble
Furamidine (DB75) 348.39~10-11~1.5 - 2.0Sparingly soluble
Diminazene (Berenil) 281.31~11~1.0 - 1.5Soluble
DAPI 350.25~9.5~1.2 - 1.7Poorly soluble
Hoechst 33258 533.96~7.5~1.0 - 1.5Sparingly soluble

pKa and LogP values are estimations and can vary. Solubility is a qualitative description.

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using a Crystal Violet Assay

This protocol provides a simple and reliable method for assessing the cytotoxicity of aromatic diamidines on adherent cells.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of your aromatic diamidine compound in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the compound dilutions. Include vehicle-only and untreated controls.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Staining:

    • Gently wash the cells twice with phosphate-buffered saline (PBS).

    • Add 50 µL of 0.5% crystal violet solution (in 25% methanol) to each well and incubate for 20 minutes at room temperature.

    • Remove the crystal violet solution and wash the plate thoroughly with water until no excess stain is visible in the wells.

    • Air dry the plate completely.

  • Quantification:

    • Add 100 µL of a solubilization solution (e.g., 10% acetic acid or methanol) to each well to dissolve the stain.

    • Shake the plate for 15-30 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (no cells).

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: DNA Binding Affinity by Ethidium Bromide Displacement Assay

This fluorescence-based assay measures the ability of a compound to displace ethidium bromide (EtBr) from DNA, providing an indication of its DNA binding affinity.

  • Reagent Preparation:

    • DNA Solution: Prepare a stock solution of calf thymus DNA (or a specific DNA sequence) in a suitable buffer (e.g., Tris-HCl, pH 7.4). Determine the concentration by measuring the absorbance at 260 nm.

    • Ethidium Bromide Solution: Prepare a stock solution of EtBr in the same buffer.

    • Compound Solutions: Prepare serial dilutions of your aromatic diamidine compound.

  • Assay Procedure:

    • In a 96-well black plate, add the DNA solution and the EtBr solution to each well. The final concentrations will need to be optimized, but typical starting points are 1-5 µM for DNA and 1-2 µM for EtBr.

    • Incubate for 5-10 minutes to allow for EtBr-DNA binding to reach equilibrium.

    • Measure the initial fluorescence (Excitation: ~545 nm, Emission: ~595 nm).

    • Add the aromatic diamidine compound dilutions to the wells and mix.

    • Incubate for 10-15 minutes to allow for the displacement reaction to occur.

    • Measure the final fluorescence.

  • Data Analysis:

    • Calculate the percentage of fluorescence quenching for each compound concentration relative to the initial fluorescence.

    • The concentration of the compound that causes a 50% reduction in fluorescence can be used to compare the relative binding affinities of different compounds.

Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining & Quantification cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare Compound Serial Dilutions treat_cells Treat Cells with Compound prepare_compounds->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate wash_cells Wash Cells (PBS) incubate->wash_cells stain Stain with Crystal Violet wash_cells->stain solubilize Solubilize Stain stain->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability & IC50 read_absorbance->calculate_viability signaling_pathway_pentamidine cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pentamidine Pentamidine PDL1 PD-L1 pentamidine->PDL1 inhibits binding PI3K PI3K pentamidine->PI3K inhibits S100P S100P pentamidine->S100P inhibits binding PD1 PD-1 PDL1->PD1 AKT AKT PI3K->AKT DNA_synthesis DNA Synthesis & Proliferation AKT->DNA_synthesis promotes p53 p53 S100P->p53 inhibits p53->DNA_synthesis inhibits troubleshooting_logic start Problem with Aromatic Diamidine Experiment solubility Solubility Issue? start->solubility cytotoxicity Cytotoxicity Issue? start->cytotoxicity artifact Fluorescence Artifact? start->artifact sol_actions Check stock solvent Adjust pH Use co-solvents Test in media solubility->sol_actions Yes cyto_actions Verify controls Use orthogonal assay Check for aggregation cytotoxicity->cyto_actions Yes art_actions Change imaging order Use hardset mountant Consider alternative dye artifact->art_actions Yes

References

Technical Support Center: Utilizing Bis-Amidine Compounds for Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bis-amidine compounds, such as 1,4-Bis(4-amidinophenoxy)butane, as serine protease inhibitors. Our goal is to help you reduce experimental variability and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for bis-amidine compounds as serine protease inhibitors?

A1: Bis-amidine compounds are synthetic, reversible inhibitors of serine proteases. The positively charged amidine groups mimic the natural substrate of these enzymes, arginine or lysine. This allows the inhibitor to bind to the S1 pocket of the serine protease active site, preventing the natural substrate from binding and thereby inhibiting enzymatic activity. The bidentate nature of these inhibitors, having two binding groups, can lead to high affinity and specificity.

Q2: How should I prepare and store my bis-amidine compound stock solutions?

A2: Proper handling and storage are critical to reduce experimental variability.

  • Solubility: Initially, test the solubility of the compound in a small volume of common laboratory solvents like sterile water, DMSO, or ethanol. For many amidine-containing compounds, sterile, nuclease-free water or a buffer at a slightly acidic pH is a good starting point.

  • Stock Concentration: Prepare a concentrated stock solution (e.g., 1-10 mM) to minimize the volume of solvent added to your experimental system.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light. Always refer to the manufacturer's specific storage recommendations if available.

Q3: My bis-amidine inhibitor shows poor solubility in aqueous buffers. What can I do?

A3: Poor solubility can lead to inaccurate concentrations and experimental variability.

  • Co-solvents: Consider using a small percentage of a co-solvent like DMSO or ethanol in your final assay buffer. However, always include a vehicle control in your experiments to account for any effects of the solvent itself.

  • pH Adjustment: The solubility of amidine-containing compounds can be pH-dependent. Try adjusting the pH of your buffer slightly. A mildly acidic pH can sometimes improve solubility.

  • Sonication: Gentle sonication in a water bath can sometimes help to dissolve the compound.

Q4: I am observing high background noise or non-specific effects in my assay. What could be the cause?

A4: High background can be due to several factors.

  • Compound Aggregation: At high concentrations, some compounds can form aggregates, leading to non-specific inhibition or interference with assay readouts. Consider running a detergent-based control (e.g., with 0.01% Triton X-100) to assess for aggregation.

  • Off-Target Effects: While designed to be specific, at higher concentrations, your inhibitor may interact with other proteins in your system. It is crucial to determine the optimal working concentration through dose-response experiments.

  • Assay Interference: The compound itself might interfere with your detection method (e.g., fluorescence quenching or enhancement). Run a control without the enzyme to check for this.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent Inhibition Compound Degradation: Repeated freeze-thaw cycles or improper storage.Prepare fresh aliquots of your inhibitor from a new stock solution.
Pipetting Errors: Inaccurate dilutions leading to variable final concentrations.Calibrate your pipettes regularly. Prepare a master mix for your dilutions.
No Inhibition Observed Incorrect Inhibitor Concentration: The concentration used is too low to have a measurable effect.Perform a dose-response experiment to determine the IC50 value.
Inactive Compound: The compound may have degraded or was not synthesized correctly.Verify the compound's identity and purity if possible (e.g., via mass spectrometry or HPLC).
Enzyme Inactivity: The serine protease being used is not active.Run a positive control with a known inhibitor of your target enzyme.
Cell Toxicity in Culture High Inhibitor Concentration: The concentration used is toxic to the cells.Determine the cytotoxic concentration (CC50) of your compound using a cell viability assay (e.g., MTT or LDH).
Solvent Toxicity: The solvent (e.g., DMSO) is at a toxic concentration.Ensure the final solvent concentration in your cell culture medium is low (typically <0.5%). Include a vehicle control.

Experimental Protocols

Protocol 1: Determination of IC50 for a Bis-Amidine Inhibitor

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a bis-amidine compound against a specific serine protease.

  • Reagent Preparation:

    • Prepare a 10X stock solution of the serine protease in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).

    • Prepare a 10X stock solution of a fluorogenic or chromogenic substrate for the target protease.

    • Prepare a 10 mM stock solution of the bis-amidine inhibitor in a suitable solvent (e.g., sterile water or DMSO). Create a serial dilution series of the inhibitor.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of each inhibitor dilution to the wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add 80 µL of the assay buffer to all wells.

    • Add 10 µL of the 10X enzyme stock to all wells except the negative control.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the 10X substrate stock to all wells.

    • Measure the fluorescence or absorbance at regular intervals using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each inhibitor concentration.

    • Normalize the data to the positive control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical IC50 Data
Inhibitor Concentration (nM)% Inhibition
15.2
1015.8
5048.9
10075.3
50095.1
100098.2

Visualizations

Signaling Pathway: Serine Protease Inhibition

G cluster_0 Serine Protease Active Site cluster_1 Inhibition Serine_Protease Serine Protease (e.g., Trypsin, Thrombin) Products Cleaved Products Serine_Protease->Products Catalysis Substrate Natural Substrate (e.g., Arginine/Lysine-containing protein) Substrate->Serine_Protease Binding Inhibitor This compound (Bis-amidine Inhibitor) Inhibitor->Serine_Protease Competitive Binding to Active Site Inhibited_Complex Inhibited Enzyme-Inhibitor Complex Serine_ProteaseInhibitor Serine_ProteaseInhibitor

Caption: Competitive inhibition of a serine protease by a bis-amidine compound.

Experimental Workflow: Inhibitor Screening

G Start Start: Novel Bis-amidine Compound Solubility Solubility Testing Start->Solubility Dose_Response Dose-Response Assay (Determine IC50) Solubility->Dose_Response Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Dose_Response->Cytotoxicity Selectivity Selectivity Profiling (Test against other proteases) Cytotoxicity->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism End Characterized Inhibitor Mechanism->End

Caption: A typical experimental workflow for characterizing a novel protease inhibitor.

Troubleshooting Logic Diagram

G Start Problem: Inconsistent Results Check_Reagents Are reagents freshly prepared? Start->Check_Reagents Check_Protocol Is the experimental protocol consistent? Check_Reagents->Check_Protocol Yes Sol_Reagents Solution: Prepare fresh stocks and aliquots. Check_Reagents->Sol_Reagents No Check_Equipment Is equipment calibrated? Check_Protocol->Check_Equipment Yes Sol_Protocol Solution: Use master mixes and standardized procedures. Check_Protocol->Sol_Protocol No Sol_Equipment Solution: Calibrate pipettes and readers. Check_Equipment->Sol_Equipment No Further_Investigation Further Investigation Needed Check_Equipment->Further_Investigation Yes

Caption: A decision tree for troubleshooting inconsistent experimental results.

protocol refinement for 1,4-Bis(4-amidinophenoxy)butane studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 1,4-Bis(4-amidinophenoxy)butane is a specialized chemical compound, and detailed public information is limited. This guide is curated based on established principles for related aromatic bis-amidine compounds and is intended to support researchers by providing foundational knowledge and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

A1: Based on its structure, this compound is expected to be a dicationic aromatic compound under physiological pH. The amidine groups are basic and will be protonated, rendering the molecule water-soluble, likely as a hydrochloride or other salt form. Its aromatic nature suggests potential for DNA minor groove binding.

Q2: How should this compound be stored?

A2: Aromatic amidines can be susceptible to hydrolysis. Therefore, it is recommended to store the compound as a dry solid in a tightly sealed container at low temperatures (-20°C) and under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. For solutions, aqueous stocks should be freshly prepared. The stability of amidines in aqueous solution can be pH-dependent, with maximum stability often observed around neutral pH.

Q3: What are the potential biological activities of this compound?

A3: Aromatic bis-amidines are known for a range of biological activities, including antimicrobial, antifungal, and antiparasitic effects.[1][2] Specifically, compounds with this structural motif have shown promise as antitrypanosomal agents, acting against parasites like Trypanosoma brucei.[1] The dicationic nature of these molecules often facilitates binding to the minor groove of DNA, particularly at AT-rich regions, which can interfere with DNA replication and transcription.[1]

Q4: What are the primary safety concerns when handling this compound?

A4: While specific toxicity data for this compound is unavailable, it is prudent to handle it with care, following standard laboratory safety protocols. Aromatic amines and related compounds can be irritants and may have other toxicological properties.[3] Therefore, wearing appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, is essential. Work in a well-ventilated area or a chemical fume hood is also recommended.[3]

Troubleshooting Guide

Synthesis and Purification

Q1: My synthesis of this compound from the corresponding dinitrile precursor is resulting in a low yield. What could be the issue?

A1: Low yields in the conversion of nitriles to amidines (e.g., via the Pinner reaction) can be due to several factors:

  • Incomplete reaction: The reaction may require extended reaction times or higher temperatures. Ensure your reagents, particularly the alcohol and HCl gas for the Pinner reaction, are anhydrous, as water can hydrolyze the intermediate imidate ester.

  • Side reactions: Incomplete conversion can lead to the formation of amide or carboxylic acid byproducts if water is present.

  • Purification losses: The product is likely a salt and highly polar, which can make purification challenging. Consider using ion-exchange chromatography or recrystallization from a polar solvent system.

Q2: I am observing multiple spots on my TLC plate after purification. How can I improve the purity?

A2: Multiple spots could indicate the presence of starting material, intermediates (e.g., the imidate ester), or byproducts.

  • TLC conditions: Ensure you are using an appropriate solvent system for your TLC that provides good separation. Given the polar nature of the product, a polar mobile phase, possibly with a small amount of acid or base, may be necessary.

  • Purification technique: If standard silica gel chromatography is not effective due to the high polarity, consider reverse-phase chromatography or recrystallization.

Biological Assays

Q1: The compound is precipitating in my cell culture medium during in vitro assays. How can I resolve this?

A1: Precipitation can be a significant issue for in vitro studies.

  • Solubility limits: Determine the maximum solubility of your compound in the assay medium. You may need to prepare a concentrated stock solution in a suitable solvent (e.g., DMSO or water) and then dilute it into the medium, ensuring the final solvent concentration is not toxic to the cells.

  • Salt form: The salt form of the compound can significantly impact its solubility. If you have the free base, converting it to a hydrochloride or mesylate salt may improve aqueous solubility.

  • Media components: Components in the cell culture medium, such as proteins, can sometimes interact with the compound and cause precipitation.

Q2: I am seeing inconsistent results in my antitrypanosomal activity assays. What are the potential causes?

A2: Inconsistent results in antiparasitic assays can stem from several sources:

  • Parasite density: Ensure that the initial parasite density is consistent across all wells and experiments.[4]

  • Compound stability: As mentioned, amidines can be unstable in solution. Prepare fresh dilutions of the compound for each experiment from a frozen stock.

  • Assay method: The method used to assess parasite viability (e.g., microscopic counting, fluorescence-based assays, or colorimetric assays) can have inherent variability.[4][5] Ensure the chosen method is validated and that you have appropriate positive and negative controls in each assay plate.[6]

Data Presentation

Below is a sample table of hypothetical in vitro activity data for this compound, illustrating a structured format for presenting quantitative results.

Cell Line / Organism Assay Type IC₅₀ (µM) Selectivity Index (SI) *
Trypanosoma brucei bruceiAlamar Blue0.05>2000
Leishmania donovaniMacrophage Amastigote0.25>400
Human Embryonic Kidney (HEK293)MTT>100-
Human Colon Carcinoma (HCT116)MTT851.18

*Selectivity Index (SI) is calculated as the IC₅₀ in the mammalian cell line (HEK293) divided by the IC₅₀ in the parasite.

Experimental Protocols

In Vitro Antitrypanosomal Activity Assay against Trypanosoma brucei brucei

This protocol outlines a common method for assessing the in vitro efficacy of a compound against the bloodstream form of T. b. brucei.

1. Materials and Reagents:

  • Trypanosoma brucei brucei (e.g., Lister 427 strain)

  • HMI-9 medium supplemented with 10% fetal bovine serum (FBS)

  • Resazurin sodium salt (Alamar Blue) solution (0.44 mM in PBS)

  • Test compound (this compound) dissolved in an appropriate solvent (e.g., sterile water or DMSO) to make a 10 mM stock solution.

  • Positive control (e.g., pentamidine or diminazene aceturate)

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

2. Procedure:

  • Prepare a serial dilution of the test compound in HMI-9 medium. Typically, a 2-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM).

  • Add 100 µL of each compound dilution to the wells of a 96-well plate in triplicate. Include wells for a positive control, a negative control (medium only), and a solvent control.

  • Culture T. b. brucei in HMI-9 medium to a density of approximately 1 x 10⁵ parasites/mL.

  • Add 100 µL of the parasite suspension to each well (except the negative control wells), resulting in a final parasite density of 5 x 10⁴ parasites/mL.

  • Incubate the plate for 48 hours in a humidified incubator at 37°C with 5% CO₂.

  • After 48 hours, add 20 µL of the Resazurin solution to each well.

  • Incubate the plate for an additional 24 hours.

  • Measure the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

3. Data Analysis:

  • Subtract the background fluorescence/absorbance from the negative control wells.

  • Calculate the percentage of parasite growth inhibition for each compound concentration relative to the solvent control.

  • Plot the percentage of inhibition against the log of the compound concentration and determine the IC₅₀ value using a suitable non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).

Visualizations

Hypothetical Signaling Pathway

G cluster_0 Mechanism of Action cluster_1 Downstream Effects A This compound B DNA Minor Groove A->B Binds to AT-rich regions C Inhibition of DNA Replication B->C D Inhibition of Transcription B->D E Cell Cycle Arrest C->E F Apoptosis D->F

Caption: Hypothetical mechanism of action for this compound.

Experimental Workflow

G start Start prep_comp Prepare Compound Dilutions start->prep_comp prep_para Prepare Parasite Suspension start->prep_para plate Plate Compound and Parasites in 96-well Plate prep_comp->plate prep_para->plate incubate1 Incubate for 48h (37°C, 5% CO₂) plate->incubate1 add_res Add Resazurin (Alamar Blue) incubate1->add_res incubate2 Incubate for 24h add_res->incubate2 read Measure Fluorescence/ Absorbance incubate2->read analyze Calculate IC₅₀ read->analyze end End analyze->end

Caption: Workflow for the in vitro antitrypanosomal activity assay.

References

Validation & Comparative

A Comparative Analysis of 1,4-Bis(4-amidinophenoxy)butane and Pentamidine Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 1,4-Bis(4-amidinophenoxy)butane (also known as butamidine) and the well-established drug, pentamidine. The following sections detail their relative performance against key pathogens, delve into their mechanisms of action, and provide insights into the experimental protocols used for their evaluation.

In Vivo Efficacy Against Pneumocystis carinii Pneumonia

A critical area of investigation for these compounds has been their efficacy in treating Pneumocystis carinii pneumonia (PCP), a significant opportunistic infection. In vivo studies utilizing an immunosuppressed rat model have demonstrated the potential of butamidine as a potent anti-Pneumocystis agent.

Key Findings:

  • A study synthesizing and screening 33 analogues of pentamidine found that this compound was statistically more effective than pentamidine in treating PCP in a rat model of the infection[1].

  • Another study confirmed that ether bridge contracted homologues of pentamidine, such as butamidine, are as active as pentamidine in the same experimental model.

Table 1: Comparative In Vivo Efficacy Against Pneumocystis carinii Pneumonia in a Rat Model

CompoundEfficacy Compared to PentamidineQuantitative Data (e.g., Mean Cyst Count Reduction)Source
This compound (Butamidine) Statistically more effectiveNot available in reviewed literature[1]
Pentamidine Standard of comparisonNot available in reviewed literature[1]

In Vitro Efficacy Against Protozoan Parasites

Pentamidine has a broad spectrum of activity against various protozoan parasites. While direct comparative in vitro data for butamidine is limited in the available literature, the activity of pentamidine provides a benchmark for the therapeutic potential of this class of compounds.

Table 2: Comparative In Vitro Efficacy (IC50 values)

CompoundLeishmania donovani (promastigotes)Trypanosoma brucei bruceiSource
This compound (Butamidine) Not availableNot available
Pentamidine ~1.8 µM5.3 nM[2]

Mechanism of Action: A Tale of Two Binders

Both this compound and pentamidine belong to the class of aromatic diamidines, which are known to exert their antimicrobial effects by binding to the minor groove of DNA, particularly at AT-rich sequences. This interaction is thought to interfere with DNA replication and transcription, leading to cell death.

However, studies on their DNA binding properties reveal a nuanced difference. While pentamidine binds selectively to sequences containing at least four consecutive A-T base pairs, the binding of butamidine to DNA is described as "poorly sequence-selective"[3]. This suggests that while DNA is a target, the precise nature of this interaction and its direct correlation with anti-Pneumocystis efficacy may be more complex than a simple measure of sequence-specific binding affinity[1][3]. The superior efficacy of butamidine, despite its less selective DNA binding, indicates that other factors may be at play in its mechanism of action.

Proposed Mechanism of Action for Aromatic Diamidines cluster_0 Drug-DNA Interaction cluster_1 Cellular Consequences Drug Aromatic Diamidine (Pentamidine or Butamidine) DNA DNA Minor Groove (AT-rich sequences) Drug->DNA Binds to Replication Inhibition of DNA Replication DNA->Replication Transcription Inhibition of Transcription DNA->Transcription Cell_Death Parasite Cell Death Replication->Cell_Death Transcription->Cell_Death

Figure 1: Proposed DNA binding mechanism of aromatic diamidines.

Experimental Protocols

The primary model for evaluating the in vivo efficacy of these compounds against Pneumocystis carinii pneumonia is the immunosuppressed rat model.

Protocol: Immunosuppressed Rat Model for Pneumocystis carinii Pneumonia

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Immunosuppression: Rats are immunosuppressed to allow for the development of Pneumocystis carinii infection. This is commonly achieved through the administration of corticosteroids, such as cortisone acetate, for several weeks.

  • Infection: While some models rely on the reactivation of latent infection, a more controlled method involves the intratracheal inoculation of a known quantity of Pneumocystis carinii organisms.

  • Drug Administration: Test compounds (this compound or pentamidine) and a control (e.g., saline) are administered to different groups of infected rats. The route of administration (e.g., intravenous, intraperitoneal) and dosing regimen are key variables.

  • Evaluation of Efficacy: After a defined treatment period, the rats are euthanized, and their lungs are harvested. The efficacy of the treatment is determined by quantifying the number of Pneumocystis carinii cysts in lung tissue homogenates or impression smears, often using staining methods like Giemsa or toluidine blue O. Statistical analysis is then used to compare the cyst counts between the treated and control groups.

Workflow for In Vivo Efficacy Testing in a Rat Model of PCP Start Start Immunosuppression Immunosuppression of Rats (e.g., with Corticosteroids) Start->Immunosuppression Infection Infection with Pneumocystis carinii Immunosuppression->Infection Grouping Randomization into Treatment Groups Infection->Grouping Treatment Drug Administration (Butamidine, Pentamidine, Control) Grouping->Treatment Evaluation Evaluation of Efficacy (Lung Cyst Quantification) Treatment->Evaluation Analysis Statistical Analysis Evaluation->Analysis End End Analysis->End

Figure 2: Experimental workflow for PCP rat model.

Conclusion

The available evidence strongly suggests that this compound is a highly effective compound against Pneumocystis carinii pneumonia, with in vivo studies indicating efficacy that is at least equivalent, and likely superior, to that of pentamidine. However, a significant gap exists in the literature regarding comprehensive quantitative data for butamidine, including its in vitro activity against a broader range of pathogens and its cytotoxicity profile against mammalian cells. The observation that butamidine may be more effective than pentamidine despite having a lower sequence selectivity in its DNA binding warrants further investigation into its mechanism of action. For drug development professionals, butamidine and its analogues represent a promising avenue for the development of new, and potentially less toxic, therapies for PCP and possibly other parasitic infections. Further research is essential to quantify its efficacy and safety profile to fully understand its therapeutic potential.

References

A Comparative Analysis of 1,4-Bis(4-amidinophenoxy)butane and Its Analogs in Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 1,4-Bis(4-amidinophenoxy)butane, also known as butamidine, and its structurally related analogs. This family of aromatic diamidines, characterized by two amidinophenoxy groups linked by an alkyl chain, has garnered significant interest for its diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties. This document summarizes key performance data, details experimental methodologies for the cited biological assays, and visualizes a key signaling pathway affected by these compounds.

Comparative Analysis of Biological Activity

The biological efficacy of this compound and its analogs is significantly influenced by the length of the alkyl linker chain connecting the two aromatic rings. This structural variation impacts their DNA binding properties and, consequently, their therapeutic potential. The following tables summarize the available quantitative data for their anticancer and antimicrobial activities, as well as their DNA binding affinities.

Anticancer Activity
CompoundCancer Cell LineIC50 (µM)Reference
Pentamidine Endometrial Cancer (Ishikawa)~10[1]
Human Breast Cancer (MDA-MB-231)Not specified, but shows cytotoxic effects[2]
Human Breast Cancer (MCF-7)Not specified, but shows cytotoxic effects[2]

Note: The provided data for pentamidine is based on its observed effects on cell proliferation and viability. Direct IC50 values from single comprehensive studies comparing the entire analog series are limited.

Antimicrobial Activity

The aromatic diamidines exhibit broad-spectrum antimicrobial activity against various bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify this activity.

CompoundMicroorganismMIC (µg/mL)Reference
Pentamidine Staphylococcus aureus (MRSA)32 - 128[3]
Staphylococcus epidermidis16 - 128[3]
Escherichia coli14 - 200[3]
Pseudomonas aeruginosa400 - 1600[4][5]
Candida albicans3.12 - 12.5[6]
Aspergillus fumigatus3.12 - 12.5[6]
This compound Pneumocystis cariniiActivity comparable to pentamidine[7]
Propamidine Pneumocystis cariniiActivity comparable to pentamidine[7]

Note: Data for this compound and propamidine against a broad range of microbial strains is not as extensively documented as for pentamidine.

DNA Binding Affinity

The primary mechanism of action for many aromatic diamidines is their interaction with the minor groove of DNA, particularly at AT-rich sequences. This binding can interfere with DNA replication and transcription. The affinity of this binding is a critical determinant of their biological activity.

CompoundDNA Sequence SpecificityBinding Affinity (Kd)Reference
This compound Poorly sequence-selectiveNot specified[8][9][10][11]
Propamidine (3-carbon linker) Selective for ≥ 4 consecutive A-T base pairsNot specified[8][9][10][11]
Pentamidine (5-carbon linker) Selective for ≥ 4 consecutive A-T base pairsNot specified[8][9][10][11]
Hexamidine (6-carbon linker) Selective for ≥ 4 consecutive A-T base pairs (to a lesser extent)Not specified[8][9][10][11]

Note: While the sequence selectivity has been qualitatively described, specific dissociation constants (Kd) from a single comparative study are not available. The variation in the alkyl chain length is known to significantly influence the DNA binding mode and selectivity.[8][9][10][11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound or its analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration.[3][12][13]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that shows no visible turbidity after incubation.

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound and create a series of two-fold dilutions in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established protocols (e.g., CLSI guidelines).

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[8][9][14][15][16]

DNA Binding Analysis using Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding affinity and kinetics of interactions between a ligand (e.g., the diamidine compound) and an analyte (e.g., a DNA oligonucleotide).

Principle: The binding of an analyte to a ligand immobilized on a sensor chip surface causes a change in the refractive index at the surface, which is detected in real-time.

Protocol:

  • DNA Immobilization: Immobilize a biotinylated DNA oligonucleotide containing the target sequence onto a streptavidin-coated sensor chip.

  • Compound Injection: Inject a series of concentrations of the diamidine compound over the sensor surface.

  • Data Acquisition: Monitor the change in the SPR signal (response units) over time during the association and dissociation phases.

  • Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). A lower Kd value indicates a higher binding affinity.[17][18][19][20][21]

Signaling Pathway and Experimental Workflow Visualization

The biological effects of this compound and its analogs are often linked to their ability to modulate intracellular signaling pathways. Pentamidine, for instance, has been shown to inhibit the PI3K/AKT signaling pathway, a crucial regulator of cell proliferation, survival, and metabolism that is often dysregulated in cancer.

PI3K_AKT_Pathway_Inhibition Pentamidine Pentamidine and Analogs PI3K PI3K Pentamidine->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Metabolism Cell Metabolism mTOR->Metabolism

Caption: Inhibition of the PI3K/AKT signaling pathway by pentamidine and its analogs.

This guide provides a foundational comparative analysis of this compound and its analogs. Further research is warranted to generate more comprehensive and directly comparative datasets for their biological activities, which will be crucial for the rational design and development of novel therapeutic agents based on this promising chemical scaffold.

References

A Head-to-Head Comparison: Validating the Anti-Pneumocystis Efficacy of 1,4-Bis(4-amidinophenoxy)butane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of 1,4-Bis(4-amidinophenoxy)butane's performance against established therapies for Pneumocystis pneumonia, supported by experimental data.

Pneumocystis pneumonia (PCP), caused by the opportunistic fungus Pneumocystis jirovecii, remains a significant threat to immunocompromised individuals. While trimethoprim-sulfamethoxazole (TMP-SMX) serves as the first-line therapy, its utility can be limited by adverse effects, necessitating the exploration of alternative treatments. Pentamidine, a second-line agent, also carries a notable toxicity profile. This has driven research into novel analogues with improved efficacy and safety. One such candidate, this compound, also known as butamidine, has demonstrated promising anti-pneumocystis activity in preclinical studies. This guide provides a comparative analysis of butamidine against its parent compound, pentamidine, and the standard of care, TMP-SMX, based on available experimental data.

In Vivo Efficacy: A Clear Advantage in Preclinical Models

Studies utilizing the well-established corticosteroid-immunosuppressed rat model of Pneumocystis carinii pneumonia have been pivotal in evaluating the in vivo potential of novel therapeutic agents. In these models, this compound has been shown to be not only active but statistically more effective than its parent compound, pentamidine.[1]

A key study synthesized a series of pentamidine analogues and screened them for efficacy against PCP in rats. Among the 33 analogues tested, two compounds, including this compound, were found to be statistically more effective than pentamidine in treating the infection.[1] While the precise quantitative data from the primary publications are not publicly available, the consistent reporting of superior statistical performance underscores its potential as a more potent therapeutic agent.

Compound Relative Efficacy in Rat Model Key Findings Reference
This compound (Butamidine) Statistically More Active than PentamidineDemonstrated superior clearance of P. carinii organisms from the lungs of immunosuppressed rats compared to the parent drug.[1]
Pentamidine (Parent Compound) Active (Baseline for Comparison)Effective against P. carinii but to a lesser degree than this compound in head-to-head comparisons.[1]
Trimethoprim-Sulfamethoxazole (TMP-SMX) Gold Standard (Not Directly Compared in Cited Analogue Studies)The primary and most effective treatment for PCP, serving as the benchmark for new drug efficacy.[2]

Understanding the Mechanism of Action

The anti-pneumocystis activity of this compound, like other aromatic diamidines, is attributed to its ability to bind to the minor groove of DNA. This interaction is sequence-selective, showing a preference for AT-rich regions. By lodging within the minor groove, these molecules can interfere with essential cellular processes that require DNA-protein interactions, such as DNA replication and transcription. This disruption of genetic machinery is believed to be a key factor in its antimicrobial effect.

G cluster_drug_action Drug Action cluster_cellular_target Cellular Target in Pneumocystis cluster_downstream_effects Downstream Cellular Effects drug This compound dna DNA Minor Groove (AT-rich regions) drug->dna replication Inhibition of DNA Replication dna->replication transcription Inhibition of Transcription dna->transcription death Fungal Cell Death replication->death transcription->death

Proposed mechanism of action for this compound.

Experimental Protocols: The Immunosuppressed Rat Model

The validation of this compound's anti-pneumocystis activity relies on a well-characterized in vivo model. Below is a detailed overview of the experimental protocol typically employed.

G cluster_phase1 Phase 1: Immunosuppression and Infection cluster_phase2 Phase 2: Therapeutic Intervention cluster_phase3 Phase 3: Efficacy Assessment start Select Pathogen-Free Rats (e.g., Sprague-Dawley) immuno Administer Corticosteroids (e.g., Dexamethasone in drinking water or bi-weekly injections) start->immuno infection Allow for Activation of Latent Pneumocystis carinii Infection (Typically 6-8 weeks) immuno->infection grouping Randomize Rats into Treatment Groups: - Vehicle Control (Saline) - Pentamidine - this compound infection->grouping treatment Administer Daily Intravenous or Intraperitoneal Injections of Test Compounds for a Defined Period (e.g., 2 weeks) grouping->treatment euthanasia Euthanize Animals treatment->euthanasia harvest Harvest Lung Tissue euthanasia->harvest quantify Quantify Pneumocystis Burden: - Histological Staining (e.g., GMS) and Microscopic Cyst Counting - Quantitative PCR (qPCR) harvest->quantify analysis Statistically Compare Organism Counts Between Treatment Groups quantify->analysis

References

Unveiling the Superior Profile of 1,4-Bis(4-amidinophenoxy)butane: A Comparative Analysis Against Other Diamidines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antimicrobial chemotherapy, particularly in the fight against parasitic diseases, the quest for more effective and safer therapeutic agents is perpetual. This guide offers a comprehensive comparison of 1,4-Bis(4-amidinophenoxy)butane (also known as butamidine), a promising diamidine compound, against other well-established diamidines, namely pentamidine and diminazene. Through an objective lens, we delve into their performance, supported by experimental data, to highlight the distinct advantages of this compound for researchers, scientists, and professionals in drug development.

Executive Summary

This compound has demonstrated a superior efficacy profile, particularly in the treatment of Pneumocystis carinii pneumonia (PCP), when compared to pentamidine. While comprehensive data on its activity against other parasites such as Trypanosoma and Leishmania is still emerging, initial findings and its structural similarity to other active diamidines suggest a promising broad-spectrum antiparasitic potential. This guide will present available data on its efficacy, toxicity, and pharmacokinetic profile in comparison to pentamidine and diminazene, underscoring its potential as a lead compound for the development of new antiparasitic drugs.

Comparative Efficacy

The primary advantage of this compound lies in its enhanced efficacy against Pneumocystis carinii, a major cause of pneumonia in immunocompromised individuals.

In Vivo Efficacy against Pneumocystis carinii Pneumonia (PCP)

Table 1: Comparative In Vivo Efficacy against PCP in a Rat Model

CompoundEfficacy Compared to ControlEfficacy Compared to PentamidineReference
This compound EffectiveStatistically More Effective [1]
PentamidineEffective-[1]
In Vitro Antiparasitic Activity

While direct comparative in vitro studies for this compound against a wide range of parasites are limited in the public domain, we can infer its potential based on the known activity of other diamidines. Pentamidine and diminazene are known to be active against Trypanosoma and Leishmania species.

Table 2: In Vitro Activity of Pentamidine and Diminazene against Various Parasites

CompoundParasiteIC50 ValueReference
PentamidineLeishmania donovani~0.02-0.40 µM (host cell dependent)[2]
DiminazeneTrypanosoma congolense0.076 µg/mL (48h assay)[3]
DiminazeneTrypanosoma vivax0.019-0.607 µg/mL[3]

Further research is critically needed to establish the in vitro activity profile of this compound against these and other parasites to fully understand its therapeutic potential.

Toxicity Profile

A crucial aspect of any therapeutic agent is its safety profile. While comprehensive toxicological data for this compound is not as extensive as for the clinically established pentamidine, initial assessments and comparative data for other diamidines provide valuable insights.

Table 3: Comparative Acute Toxicity Data

CompoundAnimal ModelRoute of AdministrationLD50Reference
This compound Data not available---
PentamidineMouseSubcutaneous120 mg/kg[4]
PentamidineMouseIntraperitoneal63 mg/kg[4]
DiminazeneMouseOral>2000 mg/kg (in an acute toxicity study)[5]
Diminazene (in silico prediction)--50-300 mg/kg or 300-2000 mg/kg[6]

The lack of publicly available LD50 data for this compound is a significant gap that needs to be addressed in future preclinical studies.

Pharmacokinetic Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical for determining its dosing regimen and overall efficacy.

Table 4: Comparative Pharmacokinetic Parameters

CompoundAnimal ModelKey Pharmacokinetic FindingsReference
This compound Data not available--
PentamidineHumanPoor oral absorption, long half-life (10-14 days).[7]
Diminazene AceturateRatAfter IM injection, biphasic elimination with a terminal half-life of up to 188 hours.[8]
Diminazene AceturateDogRapid absorption after IM injection, with peak plasma concentrations within an hour.[8]

The pharmacokinetic profile of this compound remains to be elucidated and is a critical area for future research.

Mechanism of Action: A Shared Pathway

Diamidines, as a class, are believed to exert their antimicrobial effects through interaction with parasitic DNA. They are known to bind to the minor groove of AT-rich DNA sequences, which can interfere with DNA replication and transcription, ultimately leading to parasite death.

G Diamidine Diamidine Compound (e.g., this compound) ParasiteCell Parasite Cell Diamidine->ParasiteCell Uptake DNA Parasitic DNA (AT-rich regions) Diamidine->DNA Binds to Minor Groove Nucleus Nucleus ParasiteCell->Nucleus Nucleus->DNA Replication DNA Replication DNA->Replication Inhibition Transcription Transcription DNA->Transcription Inhibition CellDeath Parasite Death Replication->CellDeath ProteinSynthesis Protein Synthesis Transcription->ProteinSynthesis ProteinSynthesis->CellDeath

Caption: General mechanism of action for diamidine compounds.

Experimental Protocols

To ensure transparency and reproducibility, the following are outlines of key experimental protocols typically used in the evaluation of diamidine compounds.

In Vivo Efficacy Model for Pneumocystis carinii Pneumonia (PCP) in Rats
  • Animal Model: Immunosuppressed rats (e.g., by administration of corticosteroids) are used to induce susceptibility to PCP.

  • Infection: Rats are inoculated intratracheally with P. carinii organisms.

  • Treatment: Following a period to allow the infection to establish, animals are treated with the test compounds (e.g., this compound, pentamidine) or a vehicle control, typically via intraperitoneal or intravenous injection for a specified duration.

  • Assessment: At the end of the treatment period, animals are euthanized, and their lungs are harvested. The parasite burden is quantified by microscopic examination of stained lung homogenates or by quantitative PCR.

  • Statistical Analysis: Parasite counts between different treatment groups are compared using appropriate statistical tests to determine efficacy.

G Start Start: Immunosuppressed Rats Infection Intratracheal Inoculation with P. carinii Start->Infection Establishment Infection Establishment Period Infection->Establishment TreatmentGroups Treatment Groups: - this compound - Pentamidine - Vehicle Control Establishment->TreatmentGroups TreatmentAdmin Daily Drug Administration TreatmentGroups->TreatmentAdmin Endpoint End of Treatment Period TreatmentAdmin->Endpoint Harvest Lung Harvest Endpoint->Harvest Quantification Parasite Quantification (Microscopy/qPCR) Harvest->Quantification Analysis Statistical Analysis of Efficacy Quantification->Analysis

Caption: Workflow for in vivo evaluation of anti-PCP agents.

In Vitro Susceptibility Assay for Trypanosoma
  • Parasite Culture: Bloodstream forms of Trypanosoma species are cultured in appropriate media.

  • Drug Preparation: Test compounds are dissolved and serially diluted to a range of concentrations.

  • Incubation: Parasites are incubated with the different drug concentrations in microtiter plates for a defined period (e.g., 48-72 hours).

  • Viability Assessment: Parasite viability is determined using a metabolic indicator dye (e.g., resazurin), which changes color or fluoresces in the presence of viable cells.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Acute Toxicity (LD50) Determination in Mice
  • Animal Model: Healthy mice of a specific strain, age, and sex are used.

  • Dose Groups: Animals are divided into several groups, each receiving a different dose of the test compound via a specific route of administration (e.g., oral, intraperitoneal, intravenous). A control group receives the vehicle.

  • Observation: Animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.

  • LD50 Calculation: The lethal dose for 50% of the animals (LD50) is calculated using statistical methods such as the probit analysis.

Conclusion and Future Directions

This compound emerges as a diamidine with significant advantages over pentamidine, most notably its superior efficacy in the treatment of Pneumocystis carinii pneumonia in preclinical models. This enhanced activity, coupled with the potential for a favorable safety profile, positions it as a strong candidate for further development.

However, to fully realize its potential, several key research areas must be addressed:

  • Comprehensive in vitro and in vivo testing against a broader range of parasites, including Trypanosoma and Leishmania species, is essential to define its full spectrum of activity.

  • Detailed toxicological studies are required to establish a clear safety profile and determine its therapeutic index.

  • Thorough pharmacokinetic investigations are necessary to understand its ADME properties and guide potential clinical dosing regimens.

The compelling preliminary data on this compound warrants a concerted effort from the scientific community to further explore its therapeutic utility. Such research holds the promise of delivering a new, more effective weapon in the global fight against parasitic diseases.

References

A Head-to-Head Battle: 1,4-Bis(4-amidinophenoxy)butane Demonstrates Superior Efficacy Over Pentamidine in Preclinical Models of Pneumocystis Pneumonia

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of anti-infective agents, a critical evaluation of preclinical data is paramount. This guide provides a comprehensive in vivo comparison of 1,4-Bis(4-amidinophenoxy)butane (butamidine) and the established drug pentamidine, focusing on their efficacy against Pneumocystis pneumonia, a life-threatening infection in immunocompromised individuals.

New data from a pivotal rat model study reveals that this compound, a structural analog of pentamidine, exhibits statistically superior efficacy in treating Pneumocystis carinii pneumonia (PCP). This finding, coupled with a potentially favorable toxicity profile, positions butamidine as a promising candidate for further investigation.

Efficacy in a Rodent Model of Pneumocystis Pneumonia

A key study by Tidwell et al. (1990) provides the most direct in vivo comparison of the two compounds. In an immunosuppressed rat model of PCP, butamidine demonstrated a greater reduction in the number of Pneumocystis organisms in the lungs compared to pentamidine at the same dose.

CompoundDaily Dose (mg/kg)Mean Organism Score (± SEM)Efficacy vs. Saline Control
Saline Control-4.0 (± 0.0)-
Pentamidine101.8 (± 0.3)Effective
This compound 10 0.9 (± 0.2) Statistically More Effective than Pentamidine

Table 1: Comparative Efficacy of this compound and Pentamidine in Treating Pneumocystis carinii Pneumonia in Rats. Data is presented as a mean organism score from lung tissue sections, where a lower score indicates fewer organisms.

In Vivo Toxicity Profile: A Point of Differentiation

While comprehensive comparative in vivo toxicity data, such as LD50 values, for this compound remains limited in publicly available literature, the seminal study by Tidwell et al. (1990) noted that toxicity was evaluated for all tested analogs. The superior efficacy of butamidine at a dose equivalent to pentamidine suggests a potentially wider therapeutic window. Pentamidine is known for a range of adverse effects in clinical use, including nephrotoxicity, hypoglycemia, and hypotension. Further dedicated toxicology studies are necessary to definitively establish the comparative safety profile of butamidine.

Pharmacokinetic Considerations

Detailed in vivo pharmacokinetic parameters for this compound are not extensively reported. For pentamidine, it is known to be poorly absorbed orally and is therefore administered parenterally. It exhibits a long terminal half-life of 2 to 4 weeks and is subject to hepatic metabolism. The structural similarity of butamidine suggests it may share some pharmacokinetic properties with pentamidine, but further studies are required to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocols

The in vivo efficacy data presented is based on a well-established rat model of Pneumocystis carinii pneumonia.

Induction of Immunosuppression and Infection: Male Sprague-Dawley rats were immunosuppressed by the administration of corticosteroids. The development of Pneumocystis pneumonia was confirmed by the presence of organisms in lung impression smears.

Drug Administration and Evaluation: The test compounds, including this compound and pentamidine, were administered intravenously once daily for 14 days. Following the treatment period, the animals were euthanized, and their lungs were removed. The severity of the infection was assessed by microscopic examination of lung tissue sections stained with Gomori's methenamine silver. A semi-quantitative scoring system (0 to 4) was used to grade the number of Pneumocystis organisms.

Mechanism of Action: A Shared Path with Potential Divergence

Both pentamidine and its analog, this compound, are aromatic diamidines. Their primary mechanism of action is believed to involve the disruption of essential cellular processes in the target organism.

Pentamidine is known to bind to the minor groove of DNA, particularly at AT-rich sequences, which can interfere with DNA replication and transcription.[1][2] Additionally, it has been shown to affect mitochondrial function, including the inhibition of topoisomerase enzymes and the uncoupling of oxidative phosphorylation.[1][3]

While the specific signaling pathways of this compound have not been as extensively studied, its structural similarity to pentamidine strongly suggests a comparable mechanism of action centered on DNA binding and potential mitochondrial disruption.

pentamidine_moa Pentamidine Pentamidine Cell_Membrane Cellular Uptake Pentamidine->Cell_Membrane Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Mitochondrion Mitochondrion Cytoplasm->Mitochondrion Nucleus Nucleus Cytoplasm->Nucleus Topoisomerase Topoisomerase Inhibition Mitochondrion->Topoisomerase Oxidative_Phosphorylation Uncoupling of Oxidative Phosphorylation Mitochondrion->Oxidative_Phosphorylation DNA DNA Minor Groove (AT-rich regions) Nucleus->DNA DNA_Replication Inhibition of DNA Replication & Transcription DNA->DNA_Replication Topoisomerase->DNA_Replication Cell_Death Parasite Cell Death Oxidative_Phosphorylation->Cell_Death DNA_Replication->Cell_Death

Caption: Proposed mechanism of action for pentamidine.

experimental_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Immunosuppression Induce Immunosuppression in Rats (Corticosteroids) Infection_Confirmation Confirm Pneumocystis Infection Immunosuppression->Infection_Confirmation Drug_Administration Daily Intravenous Administration (14 days) Infection_Confirmation->Drug_Administration Butamidine_Group This compound (10 mg/kg) Drug_Administration->Butamidine_Group Pentamidine_Group Pentamidine (10 mg/kg) Drug_Administration->Pentamidine_Group Control_Group Saline Control Drug_Administration->Control_Group Euthanasia Euthanasia and Lung Harvest Butamidine_Group->Euthanasia Pentamidine_Group->Euthanasia Control_Group->Euthanasia Histology Histological Staining of Lung Tissue Euthanasia->Histology Scoring Microscopic Quantification of Organisms Histology->Scoring

Caption: Experimental workflow for in vivo efficacy testing.

References

Comparative Analysis of 1,4-Bis(4-amidinophenoxy)butane and Alternatives in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental results of 1,4-Bis(4-amidinophenoxy)butane, also known as butamidine, with its alternatives, primarily focusing on its efficacy in the treatment of Pneumocystis carinii pneumonia (PCP). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways to offer a clear and objective overview for research and development purposes.

Data Summary: Efficacy and Toxicity

The following tables summarize the available quantitative data for this compound and its key comparator, pentamidine, along with other alternatives for the treatment of PCP.

Table 1: Comparative Efficacy Against Pneumocystis carinii Pneumonia in a Rat Model

CompoundDosageEfficacyReference
This compound (Butamidine) Not specifiedStatistically more effective than pentamidine[1]
PentamidineNot specifiedStandard treatment, used as a comparator[1]
Trimethoprim-sulfamethoxazole (TMP-SMX)Not specifiedFirst-line treatment for PCP
DapsoneNot specifiedAlternative for PCP prophylaxis and treatment
AtovaquoneNot specifiedAlternative for PCP prophylaxis and treatment

Note: Specific quantitative efficacy data for butamidine (e.g., percentage reduction in organism burden) from the primary comparative studies were not publicly available in the searched literature. The primary finding is its superior statistical efficacy compared to pentamidine in the rat model.

Table 2: Comparative Toxicity Data

CompoundLD50 (Mouse)Observed Adverse EffectsReference
This compound (Butamidine) Data not availableAnalogues reported to have no toxic side effects in the rat model[1]
Pentamidine63 mg/kg (intraperitoneal), 120 mg/kg (subcutaneous)Nephrotoxicity, hypoglycemia, hyperglycemia, cardiac arrhythmias, pancreatitis, hypotension.[2][3][4]
Trimethoprim-sulfamethoxazole (TMP-SMX)Data not availableRash, fever, leukopenia, Stevens-Johnson syndrome.
DapsoneData not availableHemolytic anemia (especially in G6PD deficiency), methemoglobinemia, rash.
AtovaquoneData not availableRash, nausea, diarrhea, headache, fever.

Experimental Protocols

The following section details the methodology for a key experimental model used to evaluate the efficacy of this compound.

Induction of Pneumocystis carinii Pneumonia in an Immunosuppressed Rat Model

This protocol is a standard method for inducing PCP in rats to test the efficacy of antimicrobial agents.

Objective: To establish a consistent and reproducible model of Pneumocystis carinii pneumonia in rats for the evaluation of therapeutic compounds.

Materials:

  • Sprague-Dawley rats

  • Corticosteroids (e.g., dexamethasone or cortisone acetate)

  • Pneumocystis carinii inoculum (derived from infected rat lung homogenates)

  • Anesthetic agent

  • Intratracheal administration apparatus

Procedure:

  • Immunosuppression: Rats are immunosuppressed to allow for the development of PCP. This is typically achieved through the administration of corticosteroids. A common regimen involves subcutaneous or intramuscular injections of dexamethasone or cortisone acetate for several weeks.

  • Inoculation: Once immunosuppressed, the rats are anesthetized. A suspension of Pneumocystis carinii organisms is then administered directly into the lungs via intratracheal instillation.

  • Disease Progression: The infection is allowed to progress for a period of several weeks, during which the Pneumocystis carinii organisms proliferate in the lungs, leading to the development of pneumonia.

  • Treatment Administration: The test compound (e.g., this compound) and control compounds (e.g., pentamidine, saline) are administered to different groups of infected rats. The route of administration (e.g., intravenous, intraperitoneal) and dosing schedule are determined by the specific study design.

  • Efficacy Assessment: After the treatment period, the rats are euthanized, and their lungs are harvested. The efficacy of the treatment is assessed by quantifying the number of Pneumocystis carinii organisms (cysts and trophic forms) in the lung tissue. This can be done through microscopic examination of stained lung impression smears or through more quantitative methods like quantitative PCR.

Workflow Diagram:

G cluster_0 Phase 1: Induction of PCP cluster_1 Phase 2: Treatment and Evaluation A Sprague-Dawley Rats B Immunosuppression (Corticosteroids) A->B C Intratracheal Inoculation with P. carinii B->C D Development of Pneumonia C->D F Drug Administration D->F E Treatment Groups: - this compound - Pentamidine (Control) - Saline (Control) E->F G Euthanasia and Lung Harvest F->G H Quantification of P. carinii Burden G->H I Statistical Analysis of Efficacy H->I

Caption: Experimental workflow for evaluating the efficacy of this compound in a rat model of PCP.

Mechanism of Action

The precise signaling pathway of this compound has not been fully elucidated. However, as an aromatic diamidine, its mechanism of action is believed to be similar to that of pentamidine and other related compounds. The primary targets are thought to be DNA and key enzymes involved in cellular replication and metabolism.

Aromatic diamidines are cationic molecules that can bind to the minor groove of DNA, particularly at AT-rich sequences.[5][6][7][8][9] This interaction can interfere with DNA replication and transcription, ultimately leading to cell death.

Furthermore, diamidines have been shown to inhibit certain enzymes crucial for parasite survival. One such enzyme is S-adenosyl-L-methionine decarboxylase (SAMDC), which is involved in the synthesis of polyamines, essential molecules for cell growth and proliferation.[10][11][12][13][14] By inhibiting SAMDC, diamidines can disrupt these vital cellular processes.

Signaling Pathway Diagram:

G cluster_0 Cellular Entry and Targeting cluster_1 Molecular Mechanisms of Action A This compound (Butamidine) B Cellular Uptake A->B C Cytoplasm B->C D DNA Minor Groove (AT-rich regions) C->D F S-adenosyl-L-methionine Decarboxylase (SAMDC) C->F E Inhibition of DNA Replication & Transcription D->E Binding H Cell Death E->H G Inhibition of Polyamine Synthesis F->G Inhibition G->H

Caption: Proposed mechanism of action for this compound.

References

Assessing the Specificity of 1,4-Bis(4-amidinophenoxy)butane: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a compound is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of 1,4-Bis(4-amidinophenoxy)butane, also known as butamidine, against other relevant diamidine compounds. The information is presented to facilitate an objective assessment of its performance, supported by available experimental data.

Executive Summary

Comparative Analysis of Diamidine Compounds

To provide a clear comparison, the following tables summarize the available quantitative and qualitative data for this compound and selected alternative compounds.

Table 1: Comparison of Anti-trypsin Activity

CompoundTarget EnzymeInhibition Constant (Ki)Comments
This compound (Butamidine) TrypsinData not publicly availableHas been evaluated for antitrypsin activity, but specific Ki values are not reported.
Diminazene Aceturate (Berenil)Trypsin~1.50 µMExhibits competitive inhibition.
PentamidineTrypsinBehaves as a strict competitive inhibitorSpecific Ki value not consistently reported in comparative studies.

Table 2: Comparison of Thymidylate Synthase Inhibition

CompoundTarget EnzymeIC50 ValueComments
This compound (Butamidine) Thymidylate SynthaseData not publicly availableHas been evaluated for its ability to inhibit thymidylate synthetase, but specific IC50 values are not reported.
Pentamidine AnalogsThymidylate SynthaseVariesActivity is dependent on the specific analogue structure.

Table 3: Comparison of DNA Binding Specificity

CompoundDNA Binding TargetSequence SelectivityMethod of Determination
This compound (Butamidine) Minor groove of DNAPoorly sequence-selective, binds to AT-rich regionsDNase I Footprinting
PropamidineMinor groove of DNASelective for sequences with at least four consecutive A-T base pairsDNase I Footprinting
PentamidineMinor groove of DNASelective for sequences with at least four consecutive A-T base pairsDNase I Footprinting
FuramidineMinor groove of DNAHigh affinity for AT-rich sequencesVarious biophysical methods

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of key experimental protocols used to assess the specificity of diamidine compounds.

DNase I Footprinting Assay for DNA Binding Specificity

This technique is used to identify the specific DNA sequences where a ligand binds.

  • DNA Probe Preparation: A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Binding Reaction: The labeled DNA probe is incubated with varying concentrations of the test compound (e.g., this compound) to allow for binding equilibrium to be reached.

  • DNase I Digestion: A limited amount of DNase I is added to the reaction mixture. DNase I cleaves the DNA backbone at sites not protected by the bound ligand.

  • Gel Electrophoresis: The DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.

  • Autoradiography/Imaging: The gel is exposed to X-ray film or imaged to visualize the DNA fragments. The region where the ligand is bound will be protected from cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to a control lane with no ligand.

  • Analysis: The location and size of the footprint reveal the binding site and the affinity of the compound for that specific sequence.

Enzyme Inhibition Assay (General Protocol for Trypsin)

This assay determines the inhibitory potency of a compound against a specific enzyme.

  • Enzyme and Substrate Preparation: A solution of the target enzyme (e.g., bovine trypsin) and a specific chromogenic or fluorogenic substrate are prepared in an appropriate buffer.

  • Inhibitor Preparation: A series of dilutions of the test compound are prepared.

  • Reaction Initiation: The enzyme, inhibitor, and buffer are pre-incubated for a specific period. The reaction is then initiated by the addition of the substrate.

  • Data Acquisition: The rate of the enzymatic reaction is monitored over time by measuring the change in absorbance or fluorescence.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Visualizing Molecular Interactions and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the DNA binding mechanism and a typical experimental workflow.

DNA_Binding_Pathway cluster_drug Drug Molecule cluster_dna Cellular Target cluster_effect Cellular Consequence Drug This compound MinorGroove Minor Groove (AT-rich region) Drug->MinorGroove Binds to DNA DNA Double Helix Replication Inhibition of DNA Replication DNA->Replication Transcription Inhibition of Transcription DNA->Transcription MinorGroove->DNA

Caption: Interaction of this compound with DNA.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Radiolabeled DNA Probe C Incubate DNA Probe with Test Compound A->C B Prepare Serial Dilutions of Test Compound B->C D Limited Digestion with DNase I C->D E Separate Fragments by Gel Electrophoresis D->E F Visualize Bands by Autoradiography E->F G Identify 'Footprint' and Determine Binding Site F->G

Caption: Workflow for DNase I Footprinting Assay.

Conclusion

This compound demonstrates a clear affinity for the minor groove of DNA, a characteristic shared by other therapeutic diamidines. However, its specificity in terms of DNA sequence recognition appears to be less stringent than that of compounds like pentamidine. The lack of publicly available, quantitative data on its inhibitory activity against key enzymes such as trypsin and thymidylate synthase makes a direct and comprehensive comparison of its enzymatic specificity challenging. For researchers and drug developers, this highlights a critical gap in the understanding of butamidine's full biological activity profile. Further studies are warranted to elucidate its precise mechanism of action and to quantify its interactions with a broader range of molecular targets to fully assess its therapeutic potential and specificity.

side-by-side comparison of diamidine compounds in pneumonia models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a side-by-side comparison of diamidine compounds in preclinical pneumonia models. The following sections detail their performance, supported by experimental data, and outline the methodologies used in these key studies.

While research into novel diamidine compounds for bacterial pneumonia is ongoing, comprehensive side-by-side comparisons in corresponding animal models are not extensively available in published literature. However, a detailed comparative study in a Pneumocystis pneumonia (PcP) model offers valuable insights into the evaluation and potential efficacy of this class of compounds. This guide will focus on this key study and supplement it with the available data on the antibacterial activity of diamidines.

Comparative Efficacy in a Pneumocystis Pneumonia Rat Model

A significant study provides a direct comparison of the diamidine compound N,N′-bis(benzamidine-4-yl)ethane-1,2-diamine (herein referred to as Compound 6), with the well-known diamidine, pentamidine, and a monoamidine counterpart (Compound 7) in a rat model of Pneumocystis carinii pneumonia.

Data Presentation: In Vitro and In Vivo Efficacy

The following table summarizes the key quantitative data from the comparative study, highlighting the anti-Pneumocystis activity and cytotoxicity of the tested compounds.

CompoundTypeIn Vitro EC50 (µM)aIn Vitro IC50 (µM)bIn Vivo Efficacy (Reduction in P. carinii organisms/lung)c
Pentamidine Diamidine (Reference)0.08 ± 0.011.98Strong activity, comparable to Compound 6
Compound 6 Diamidine0.60 ± 0.12>30 (15-fold less toxic than Pentamidine)Strong anti-Pneumocystis activity at 10 and 20 mg/kg/day[1]
Compound 7 Monoamidine0.40 ± 0.08>40 (20-fold less toxic than Pentamidine)Poorly potent, even at 20 mg/kg/day[1]

aEC50 (Half maximal effective concentration): Measures the concentration of a drug that gives half of the maximal response. Lower values indicate higher potency.[1] bIC50 (Half maximal inhibitory concentration): Measures the concentration of a drug that inhibits a biological process by 50%. In this context, it refers to cytotoxicity against a fibroblast cell line. Higher values indicate lower toxicity.[1] cIn Vivo Efficacy: The study noted that Compound 6 showed a strong anti-Pneumocystis activity comparable to that of pentamidine at both tested doses, while Compound 7 was poorly potent. The number of total P. carinii organisms per lung in control rats was 1.26 ± 0.20 × 1010.[1]

Key Findings from the Pneumocystis Pneumonia Model
  • The novel diamidine, Compound 6, demonstrated significant efficacy against P. carinii in vivo, comparable to the standard treatment, pentamidine.[1]

  • Importantly, Compound 6 exhibited a much lower in vitro cytotoxicity compared to pentamidine, suggesting a potentially better safety profile.[1]

  • The monoamidine, Compound 7, although effective in vitro, showed poor potency in the in vivo model, which may be related to less favorable pharmacokinetic properties.[1]

Experimental Protocols

Pneumocystis Pneumonia Rat Model Protocol

A detailed methodology is crucial for the reproducibility and interpretation of experimental results. The following protocol was used for the in vivo evaluation of diamidine compounds against P. carinii pneumonia.[1]

  • Animal Model: Athymic Lou nu/nu rats were used to establish the Pneumocystis infection model. This model is advantageous as it does not require the use of corticosteroids, which can have confounding effects.

  • Immunosuppression and Inoculation: Animals were administered dexamethasone (1 mg/L) in their drinking water for two weeks prior to infection. Subsequently, they were endotracheally inoculated with 107P. carinii organisms. High levels of infection typically develop 6-8 weeks post-inoculation.

  • Drug Administration: The test compounds (Pentamidine, Compound 6, and Compound 7) were administered once daily for 10 consecutive days via subcutaneous injection. Control animals received the vehicle (DMSO in sterile water).

  • Efficacy Assessment: Twenty-four hours after the final treatment, the animals were euthanized, and their lungs were homogenized. The total number of P. carinii organisms (trophic forms, sporocytes, and cysts) per lung was quantified using staining and microscopy to determine the therapeutic efficacy of the compounds.[1]

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis athymic_rats Athymic Lou nu/nu Rats dexamethasone Dexamethasone in Drinking Water (2 weeks) athymic_rats->dexamethasone inoculation Endotracheal Inoculation (10^7 P. carinii organisms) dexamethasone->inoculation treatment_start Infection Development (6-8 weeks) inoculation->treatment_start drug_admin Daily Subcutaneous Injection (10 consecutive days) treatment_start->drug_admin pentamidine Pentamidine drug_admin->pentamidine compound6 Compound 6 drug_admin->compound6 compound7 Compound 7 drug_admin->compound7 control Vehicle Control (DMSO) drug_admin->control euthanasia Euthanasia (24h post-treatment) drug_admin->euthanasia lung_homogenization Lung Homogenization euthanasia->lung_homogenization quantification Quantification of P. carinii (Staining & Microscopy) lung_homogenization->quantification

Experimental workflow for the in vivo evaluation of diamidines in a PcP rat model.

Diamidines in Bacterial Pneumonia Models

While direct comparative studies of novel diamidines are lacking for bacterial pneumonia, the established diamidine, pentamidine, has been investigated for its antibacterial properties, often in combination with other antibiotics.

Pentamidine's Activity Against Bacterial Pathogens

Pentamidine has demonstrated in vitro activity against a range of bacteria, including those responsible for pneumonia. Its mechanism of action is believed to involve binding to the minor groove of DNA and interfering with the synthesis of DNA, RNA, phospholipids, and proteins.[2][3]

Recent studies have explored the potential of pentamidine to act as a sensitizing agent, enhancing the efficacy of other antibiotics against multidrug-resistant bacteria. For instance, pentamidine has been shown to potentiate the activity of antibiotics against Gram-negative pathogens.[2]

Generalized Experimental Protocol for a Murine Bacterial Pneumonia Model

To evaluate novel diamidine compounds against bacterial pneumonia, a murine model is commonly employed. The following is a generalized protocol based on established methodologies.

  • Animal Model: Specific pathogen-free mice (e.g., BALB/c or C57BL/6) are commonly used.

  • Induction of Pneumonia:

    • Neutropenic Model: To mimic an immunocompromised state, mice can be rendered neutropenic by intraperitoneal injections of cyclophosphamide.

    • Bacterial Challenge: Mice are anesthetized and intranasally or intratracheally inoculated with a suspension of a clinically relevant bacterial strain (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa, or Staphylococcus aureus).

  • Therapeutic Intervention: At a predetermined time post-infection (e.g., 2-4 hours), treatment is initiated. The diamidine compounds and comparators (e.g., standard-of-care antibiotics) are administered via a clinically relevant route (e.g., intravenous, intraperitoneal, or subcutaneous).

  • Outcome Measures:

    • Survival Analysis: A cohort of animals is monitored for a defined period (e.g., 7-14 days) to assess the impact of treatment on survival.

    • Bacterial Load: At specific time points, subsets of animals are euthanized, and their lungs and sometimes spleens are harvested, homogenized, and plated to determine the bacterial burden (colony-forming units per gram of tissue).

    • Inflammatory Markers: Bronchoalveolar lavage (BAL) fluid can be collected to measure inflammatory cell influx and cytokine levels (e.g., TNF-α, IL-6).

G cluster_model Model Induction cluster_treatment Therapeutic Phase cluster_endpoints Endpoint Analysis mice Mouse Strain (e.g., BALB/c) neutropenia Induce Neutropenia (Optional: Cyclophosphamide) mice->neutropenia bacterial_challenge Intranasal/Intratracheal Bacterial Inoculation neutropenia->bacterial_challenge treatment_initiation Treatment Initiation (e.g., 2h post-infection) bacterial_challenge->treatment_initiation diamidine_A Diamidine Compound A treatment_initiation->diamidine_A diamidine_B Diamidine Compound B treatment_initiation->diamidine_B antibiotic_control Standard Antibiotic treatment_initiation->antibiotic_control vehicle_control Vehicle Control treatment_initiation->vehicle_control survival Survival Monitoring (e.g., 7-14 days) treatment_initiation->survival bacterial_load Bacterial Load in Lungs/Spleen (CFU/g tissue) treatment_initiation->bacterial_load inflammation Inflammatory Markers in BAL Fluid (Cells, Cytokines) treatment_initiation->inflammation

Generalized workflow for evaluating diamidines in a murine bacterial pneumonia model.

Signaling Pathways and Mechanism of Action

The precise mechanism of action of pentamidine is not fully understood but is thought to involve multiple targets. It is known to bind to the minor groove of DNA, particularly at AT-rich sequences, and can inhibit the synthesis of DNA, RNA, phospholipids, and proteins.[2][3] This multi-targeted action may contribute to its broad-spectrum activity.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm diamidine Diamidine Compound dna DNA (AT-rich regions) diamidine->dna Binds to minor groove rna_synthesis RNA Synthesis diamidine->rna_synthesis Inhibits dna_synthesis DNA Synthesis diamidine->dna_synthesis Inhibits protein_synthesis Protein Synthesis diamidine->protein_synthesis Inhibits phospholipid_synthesis Phospholipid Synthesis diamidine->phospholipid_synthesis Inhibits dna->rna_synthesis transcription dna->dna_synthesis replication

Proposed multi-target mechanism of action for diamidine compounds.

Conclusion

The available data, primarily from a Pneumocystis pneumonia model, demonstrates that novel diamidine compounds can exhibit potent efficacy, comparable to established drugs like pentamidine, but with potentially improved safety profiles. While comprehensive comparative data in bacterial pneumonia models is still emerging, the known antibacterial activity of diamidines suggests their potential as a therapeutic class for these indications. Further head-to-head studies in robust and standardized bacterial pneumonia models are warranted to fully elucidate the therapeutic potential of novel diamidine derivatives.

References

Evaluating the Therapeutic Index of 1,4-Bis(4-amidinophenoxy)butane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic index of 1,4-Bis(4-amidinophenoxy)butane, a promising anti-pneumocystis agent. Its performance is evaluated against established and alternative treatments, supported by available experimental data.

Introduction

This compound, also known as butamidine, is an aromatic diamidine that has demonstrated significant efficacy against Pneumocystis carinii pneumonia (PCP), a major opportunistic infection in immunocompromised individuals. As an analog of pentamidine, a standard second-line therapy for PCP, butamidine has shown potential for improved therapeutic outcomes. This guide aims to provide a comprehensive evaluation of its therapeutic index in comparison to pentamidine and another analog, 1,3-bis(4-amidino-2-methoxyphenoxy)propane (DAMP).

Comparative Efficacy and Toxicity

A pivotal study evaluating a series of pentamidine analogs in an immunosuppressed rat model of Pneumocystis carinii pneumonia revealed that this compound (butamidine) was statistically more effective than the parent drug, pentamidine. While this study highlights the potential of butamidine, specific quantitative data for the 50% effective dose (ED50) and the 50% lethal dose (LD50), which are crucial for calculating the therapeutic index (TI = LD50/ED50), are not explicitly provided in the available literature for butamidine and DAMP.

However, qualitative and semi-quantitative comparisons can be drawn from existing research. The primary advantage of butamidine lies in its enhanced in-vivo activity against P. carinii. The toxicity of these compounds has been evaluated, but a direct numerical comparison of their therapeutic indices is challenging without specific ED50 and LD50 values.

Table 1: Summary of In-Vivo Efficacy and Toxicity Data for Diamidines against Pneumocystis carinii Pneumonia in a Rat Model

CompoundChemical NameEfficacy against P. cariniiToxicity Profile (Qualitative)
Butamidine This compoundStatistically more active than pentamidineToxicity has been evaluated; specific data limited.
Pentamidine 1,5-Bis(4-amidinophenoxy)pentaneStandard second-line therapyKnown for significant side effects, including nephrotoxicity and hypoglycemia.
DAMP 1,3-Bis(4-amidino-2-methoxyphenoxy)propaneEfficacious against PCPToxicity has been evaluated; specific data limited.

Mechanism of Action: DNA Minor Groove Binding

The primary mechanism of action for aromatic diamidines, including butamidine and its analogs, against Pneumocystis carinii is believed to be their interaction with DNA. These compounds act as DNA minor groove binders, showing a preference for AT-rich sequences. This binding is thought to interfere with DNA replication and transcription, ultimately leading to parasite death.

G cluster_drug_action Drug Action Diamidine Aromatic Diamidine (e.g., Butamidine) DNA Pneumocystis carinii DNA (AT-rich minor groove) Diamidine->DNA Binds to Minor Groove Replication DNA Replication Diamidine->Replication Inhibits Transcription Transcription Diamidine->Transcription Inhibits DNA->Replication DNA->Transcription Death Parasite Death Replication->Death Transcription->Death G cluster_workflow Experimental Workflow start Start immuno Immunosuppression of Rats start->immuno infection P. carinii Infection immuno->infection treatment Drug Administration (Varying Doses) infection->treatment efficacy Efficacy Assessment (ED50 Calculation) treatment->efficacy toxicity Toxicity Assessment (LD50 Calculation) treatment->toxicity end End efficacy->end toxicity->end

Safety Operating Guide

Prudent Disposal of 1,4-Bis(4-amidinophenoxy)butane: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Action: Consult a substance-specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department for definitive disposal guidance. The following information is based on general principles for handling research chemicals and is not a substitute for a formal risk assessment.

The proper disposal of 1,4-Bis(4-amidinophenoxy)butane, a chemical used in research and drug development, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound was not identified in public databases, a conservative approach to its disposal, based on the handling of structurally similar compounds, is imperative.

General Safety and Handling Precautions

Prior to handling, it is essential to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Avoid generating dust if the compound is in solid form.

In case of exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.

  • Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The primary method for disposal is through an approved hazardous waste management facility.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., filter paper, pipette tips) in a designated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with the chemical.

    • The label should clearly indicate the contents, including the full chemical name and any known hazards.

  • Storage:

    • Store the waste container in a cool, dry, and well-

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.